Tetraphenylporphyrin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHJECZULSZAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061272 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraphenylporphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
917-23-7 | |
| Record name | Tetraphenylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylporphyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylporphyrin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Synthesis of Meso-Tetraphenylporphyrin: Mechanisms, Protocols, and Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Meso-tetraphenylporphyrin (TPP), a synthetic analogue of naturally occurring porphyrins, serves as a critical scaffold in diverse scientific fields, including medicinal chemistry, materials science, and catalysis. Its symmetric structure and versatile synthetic accessibility have made it a cornerstone for fundamental studies and the development of novel porphyrin-based applications. This technical guide provides a comprehensive overview of the core synthetic methodologies for TPP, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data.
Core Synthetic Strategies: From Rothemund to Lindsey
The synthesis of TPP has evolved significantly since its inception, with primary methods aimed at improving yields, simplifying procedures, and enhancing scalability. The foundational approaches are the Rothemund, Adler-Longo, and Lindsey syntheses, each involving the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde (B42025).
The Rothemund Reaction: A Historical Perspective
First reported by Paul Rothemund in 1935, this method involves the reaction of pyrrole and benzaldehyde in a sealed tube at high temperatures (150 °C) for extended periods (24 hours).[1][2][3] While groundbreaking, the harsh conditions and low yields (around 5-10%) limit its practical application in modern synthetic chemistry.[2][4][5]
The Adler-Longo Synthesis: A Practical Modification
A significant advancement came with the Adler-Longo modification, which is often used in academic laboratory settings.[1][3] This one-step procedure involves refluxing pyrrole and benzaldehyde in propionic acid open to the air.[1][6] The reaction is considerably faster (30 minutes) and offers improved, albeit still modest, yields of 10-30%.[1][4] The use of an acidic medium facilitates the condensation, and atmospheric oxygen serves as the oxidant for the final aromatization step.[3]
The Lindsey Synthesis: The Modern Standard
The Lindsey synthesis represents the most efficient and widely adopted method for preparing meso-substituted porphyrins, including TPP.[1] This two-step, one-flask approach involves the room-temperature condensation of pyrrole and an aldehyde in a chlorinated solvent (like dichloromethane) with a Lewis acid (e.g., boron trifluoride etherate) or a strong acid (e.g., trifluoroacetic acid) catalyst under an inert atmosphere.[1][3][6] The resulting porphyrinogen (B1241876) is then oxidized in a separate step using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil to afford the final porphyrin in significantly higher yields, often ranging from 30% to 50%.[2][7]
The Underlying Mechanism: A Stepwise Pathway
The synthesis of TPP, regardless of the specific method, proceeds through a common mechanistic pathway involving electrophilic substitution and oxidative aromatization. The overall process can be broken down into two key stages: porphyrinogen formation and its subsequent oxidation to the porphyrin.
Stage 1: Porphyrinogen Formation
The reaction is initiated by the acid-catalyzed activation of benzaldehyde, making it more susceptible to nucleophilic attack by pyrrole. This leads to a series of condensation reactions, ultimately forming a linear tetrapyrrolic intermediate. Intramolecular cyclization of this intermediate yields the colorless porphyrinogen, a macrocycle in which the meso-carbons are sp3-hybridized.
Stage 2: Oxidation to Porphyrin
The porphyrinogen is a crucial but unstable intermediate. It must be oxidized to form the final, stable, and aromatic porphyrin macrocycle. In the Adler-Longo method, this oxidation is achieved by atmospheric oxygen. In the Lindsey synthesis, a dedicated oxidizing agent like DDQ or p-chloranil is added to drive the reaction to completion, resulting in higher yields. This final step involves the removal of six hydrogen atoms, leading to the formation of the conjugated π-system that gives porphyrins their characteristic intense color and photophysical properties.
Caption: Generalized mechanism for meso-tetraphenylporphyrin synthesis.
Quantitative Data Summary
The efficiency of TPP synthesis varies significantly with the chosen method and specific reaction conditions. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of TPP Synthesis Methods
| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature | Key Reagents |
| Rothemund | 5 - 10 | 24 hours | 150 °C | Pyrrole, Benzaldehyde, Pyridine |
| Adler-Longo | 10 - 30 | 30 minutes | 141 °C (reflux) | Pyrrole, Benzaldehyde, Propionic Acid, Air (O₂) |
| Lindsey | 30 - 50 | 1-2 hours | Room Temp. | Pyrrole, Benzaldehyde, CH₂Cl₂, Acid Catalyst, Oxidant (DDQ) |
| Mechanochemical | ~28 | ~2 hours | Room Temp. | Pyrrole, Benzaldehyde, Acid Catalyst, Oxidant (DDQ)[4] |
| Microwave-Assisted | 1 - 10 | Minutes | High | Pyrrole, Benzaldehyde, Silica Gel Support[4] |
| Gas Phase | ~33 | - | >200 °C | Pyrrole, Benzaldehyde[4][8] |
Table 2: Spectroscopic Data for Meso-Tetraphenylporphyrin (TPP)
| Spectroscopic Technique | Characteristic Peaks | Reference |
| UV-Visible (in CHCl₃) | Soret Band: ~417-419 nm | [1][4] |
| Q-Bands: ~515, 549-550, 591-593, 645-649 nm | [1][4] | |
| ¹H NMR (in CDCl₃) | β-protons (pyrrole): δ ≈ 8.84 ppm (s, 8H) | [4] |
| o-phenyl protons: δ ≈ 8.21 ppm (m, 8H) | [4] | |
| m,p-phenyl protons: δ ≈ 7.76 ppm (m, 12H) | [4] | |
| NH protons: δ ≈ -2.79 ppm (s, 2H) | [4] | |
| Fluorescence (in Benzene) | Emission Maxima: 649 nm, 717 nm | [1] |
Detailed Experimental Protocols
The following are representative experimental protocols for the Adler-Longo and Lindsey syntheses of TPP.
Adler-Longo Synthesis Protocol
-
Reaction Setup: In a fume hood, combine 100 mL of propionic acid, 2.8 mL of freshly distilled pyrrole (40 mmol), and 4.0 mL of benzaldehyde (40 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux (approximately 141 °C) and maintain for 30 minutes. The solution will turn dark purple.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask in an ice bath for at least 30 minutes to promote crystallization of the TPP.
-
Isolation: Collect the purple crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with cold methanol (B129727) to remove residual propionic acid and other impurities.
-
Drying: Dry the purified TPP crystals in a vacuum oven.
Lindsey Synthesis Protocol
-
Reaction Setup: In a fume hood, add 100 mL of dichloromethane (B109758) (CH₂Cl₂) to a 250 mL three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer.
-
Reagent Addition: Add 2.8 mL of freshly distilled pyrrole (40 mmol) and 4.0 mL of benzaldehyde (40 mmol) to the flask. Purge the system with nitrogen for 15 minutes.
-
Catalyst Addition: While stirring under nitrogen, add 0.3 mL of boron trifluoride etherate (BF₃·OEt₂) dropwise from the dropping funnel. The solution will gradually darken.
-
Condensation: Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Oxidation: Add a solution of 2.7 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (12 mmol) in 25 mL of CH₂Cl₂ to the reaction mixture. Stir for an additional hour at room temperature.
-
Purification:
-
Pass the reaction mixture through a short column of basic alumina (B75360) to remove the acid catalyst and polar byproducts, eluting with CH₂Cl₂.
-
Remove the solvent from the eluate using a rotary evaporator.
-
Recrystallize the crude TPP from a mixture of dichloromethane and methanol to obtain pure purple crystals.
-
-
Drying: Dry the purified TPP crystals in a vacuum oven.
Caption: Comparative workflow for Adler-Longo and Lindsey TPP syntheses.
Conclusion
The synthesis of meso-tetraphenylporphyrin has undergone significant refinement, with the Lindsey method emerging as the preferred route for its high efficiency and mild reaction conditions. Understanding the underlying mechanistic principles of porphyrinogen formation and subsequent oxidation is crucial for optimizing reaction parameters and troubleshooting synthetic challenges. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile and important class of macrocyclic compounds. The continued development of more sustainable and efficient synthetic methodologies, such as mechanochemical and solvent-free approaches, promises to further expand the accessibility and utility of TPP and its derivatives in the future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
The Rothemund Synthesis of Tetraphenylporphyrin: A Technical Guide for Researchers
An in-depth exploration of the foundational Rothemund reaction and its modern successors, the Adler-Longo and Lindsey methods, for the synthesis of tetraphenylporphyrin (TPP). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocols, comparative data, and mechanistic insights crucial for the production of this vital molecular scaffold.
The synthesis of this compound (TPP), a synthetic analogue of naturally occurring porphyrins, has been a cornerstone of chemical research since its initial discovery. The stable, symmetrically substituted, and hydrophobic nature of TPP makes it an ideal model compound for studying the fundamental properties of porphyrins and a versatile building block in materials science and medicinal chemistry. This technical guide delves into the seminal Rothemund synthesis and the subsequent, more practical modifications developed by Adler-Longo and Lindsey, providing a detailed resource for laboratory synthesis.
Overview of Synthetic Methodologies
The synthesis of TPP involves the condensation of pyrrole (B145914) with benzaldehyde (B42025) to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the final, stable porphyrin. While the fundamental transformation remains the same, the reaction conditions, yields, and scalability have been significantly improved since Rothemund's original report.
The Rothemund Synthesis
First reported by Paul Rothemund in 1935, the original synthesis involved heating pyrrole and benzaldehyde in a sealed bomb at 150°C for 24 hours.[1] These harsh conditions and low yields limited its widespread application. The reaction is a condensation and oxidation process that converts four molecules of pyrrole and four molecules of an aldehyde into a porphyrin.[2]
The Adler-Longo Modification
A significant advancement came with the Adler-Longo method, which allowed for the synthesis of TPP under milder conditions. This procedure involves refluxing pyrrole and benzaldehyde in propionic acid, open to the atmosphere, which acts as both the acidic catalyst and the oxidizing medium.[1][3] This modification made the synthesis of TPP more accessible and is still commonly used in teaching laboratories.[2]
The Lindsey Synthesis
The Lindsey synthesis represents a further refinement, offering higher yields and milder reaction conditions. This two-step, one-flask procedure involves the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature to form the porphyrinogen, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[4][5] This method allows for greater control over the reaction and is suitable for a wider range of substrates.[3]
Comparative Analysis of Synthetic Methods
The choice of synthetic method for TPP production often depends on the desired scale, available resources, and the specific requirements of the final application. The following table summarizes the key quantitative data for the Rothemund, Adler-Longo, and Lindsey methods.
| Parameter | Rothemund Synthesis | Adler-Longo Synthesis | Lindsey Synthesis |
| Typical Yield | Low (<10%)[4][6] | 10-20%[4][6] | 30-40%[7] |
| Reaction Temperature | 150°C[1] | ~141°C (refluxing propionic acid)[1] | Room Temperature[5] |
| Reaction Time | 24 hours[1] | 30 minutes[1] | Condensation: 1-2 hours; Oxidation: ~1 hour[5] |
| Catalyst | None (autocatalytic) | Propionic Acid (acid catalyst and solvent) | Lewis acids (e.g., BF₃·OEt₂) or strong acids (e.g., TFA)[4][7] |
| Oxidant | Air (adventitious) | Air[4] | DDQ, p-chloranil[4] |
| Scalability | Poor | Good | Excellent |
| Substrate Scope | Limited | Moderate | Broad |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the Adler-Longo and Lindsey syntheses of this compound.
Adler-Longo Synthesis of this compound
This protocol is adapted from the procedure described by Adler and Longo.[2]
Materials:
-
Propionic acid
-
Benzaldehyde
-
Pyrrole (freshly distilled)
-
Chloroform or Dichloromethane for purification
Procedure:
-
In a fume hood, add 500 mL of propionic acid to a 1 L two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the propionic acid to reflux (~141°C) using a heating mantle.
-
While stirring, add 8 mL of benzaldehyde to the refluxing acid.
-
Slowly add 5 mL of freshly distilled pyrrole dropwise to the reaction mixture over a period of 5 minutes. A significant color change should be observed.
-
Cover the reaction flask with aluminum foil to maintain heat and protect it from light.
-
Continue refluxing for 30 minutes.
-
After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Collect the resulting purple crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with methanol until the filtrate is colorless.
-
Dry the purified this compound product.
Lindsey Synthesis of this compound
This protocol is a representative procedure based on the Lindsey method.[5]
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Benzaldehyde
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Dichloromethane for elution
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of anhydrous dichloromethane.
-
Add benzaldehyde (0.1 M) and freshly distilled pyrrole (0.1 M) to the solvent.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the acid catalyst (e.g., TFA, 5-10 mM).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the porphyrinogen intermediate can be monitored by the disappearance of the reactants (TLC or GC).
-
After the condensation is complete, add a solution of DDQ (0.1 M in CH₂Cl₂) to the reaction mixture.
-
Stir the solution at room temperature for an additional 1 hour to allow for the oxidation of the porphyrinogen to this compound.
-
Neutralize the reaction mixture by adding a small amount of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and dichloromethane.
-
Collect the purple fraction containing the this compound and remove the solvent to obtain the purified product.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Adler Et Al 2002 A Simplified Synthesis For Meso Tetraphenylporphine | PDF [scribd.com]
- 3. chemijournal.com [chemijournal.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rothemund reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Adler-Longo Synthesis of meso-Tetraphenylporphyrin (H2TPP)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of meso-tetraphenylporphyrin (H2TPP) is a cornerstone of porphyrin chemistry, providing a foundational molecule for a wide array of applications, from therapeutic agents in photodynamic therapy to catalysts and molecular sensors. The Adler-Longo method, first reported in the 1960s, remains a widely utilized approach for the preparation of H2TPP and its derivatives due to its operational simplicity.[1][2][3] This technical guide provides a comprehensive overview of the Adler-Longo method, including detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction mechanism.
Core Principles of the Adler-Longo Method
The Adler-Longo synthesis is a one-pot condensation reaction between pyrrole (B145914) and an aldehyde, typically benzaldehyde (B42025) for the synthesis of H2TPP.[4][5] The reaction is typically carried out in a high-boiling carboxylic acid, such as propionic or acetic acid, which acts as both the solvent and the acid catalyst.[4][5] The mixture is heated to reflux in the presence of atmospheric oxygen, which serves as the oxidant.[2][6]
The primary advantages of the Adler-Longo method are its simplicity and amenability to large-scale synthesis.[1][6] However, it is often associated with modest yields, typically in the range of 10-30%, and the formation of tar-like byproducts, which can complicate the purification process.[4][5] The harsh, high-temperature acidic conditions can also be incompatible with sensitive functional groups on the aldehyde.[1][4]
Quantitative Data Summary
The yield and purity of H2TPP synthesized via the Adler-Longo method are influenced by several factors, including the choice of solvent, reaction temperature, reaction time, and reactant concentrations. The following table summarizes quantitative data from various literature sources.
| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |
| Benzaldehyde:Pyrrole (1:1) | Propionic Acid | ~141 (Reflux) | 30 | 20 | [1][2] |
| Benzaldehyde:Pyrrole (1:1) | Acetic Acid | Reflux | Not Specified | Lower than Propionic Acid | [4] |
| Benzaldehyde:Pyrrole (1:1) | Propionic Acid/Valeric Acid/m-Nitrotoluene (47:47:6 v/v) | Reflux | 120 | 45.1 | [7] |
| Benzaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | 30-60 | 10-30 | |
| p-Chlorobenzaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | Not Specified | 20 | |
| 3-Pyridylcarboxaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | Not Specified | Not Specified | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of H2TPP using the Adler-Longo method.
Synthesis of meso-Tetraphenylporphyrin (H2TPP)
Materials:
-
Freshly distilled pyrrole
-
Reagent-grade benzaldehyde
-
Reagent-grade propionic acid
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add propionic acid.
-
While stirring, add freshly distilled pyrrole and reagent-grade benzaldehyde in a 1:1 molar ratio. For a typical laboratory-scale synthesis, equimolar amounts of pyrrole and benzaldehyde are used.[9]
-
Heat the reaction mixture to a gentle reflux (approximately 141 °C for propionic acid) using a heating mantle.[2][5] The reaction is carried out open to the atmosphere to allow for oxidation by air.[1][2]
-
Continue refluxing for 30-60 minutes. The color of the solution will darken significantly, often appearing black.[10]
-
After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the crude H2TPP.
-
Collect the purple crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold methanol to remove residual propionic acid and some of the tarry byproducts.
-
Follow with a wash of hot deionized water.
-
Dry the purified H2TPP in a vacuum oven. A typical yield for this procedure is around 20%.[1]
Purification by Column Chromatography
For higher purity, especially for applications in drug development and materials science, column chromatography is often necessary to remove residual byproducts, including chlorins (reduced porphyrins).[1]
Materials:
-
Crude H2TPP
-
Silica (B1680970) gel or alumina (B75360) for column chromatography
-
Dichloromethane (DCM) or chloroform (B151607) as the eluent
Procedure:
-
Prepare a chromatography column with silica gel or alumina, slurry-packed in the chosen eluent.
-
Dissolve the crude H2TPP in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the column.
-
Elute the column with the chosen solvent. The main purple band corresponding to H2TPP should be collected. Byproducts often have different polarities and will elute at different rates.
-
Collect the fractions containing the pure H2TPP. The purity of the fractions can be monitored by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified H2TPP as a crystalline solid.
Visualizations
Logical Workflow of H2TPP Synthesis
The following diagram illustrates the overall workflow for the synthesis and purification of H2TPP using the Adler-Longo method.
Caption: Workflow for the Adler-Longo synthesis of H2TPP.
Reaction Mechanism of H2TPP Formation
The formation of H2TPP proceeds through an acid-catalyzed electrophilic substitution of pyrrole with benzaldehyde, leading to the formation of a porphyrinogen (B1241876) intermediate. This intermediate is subsequently oxidized by atmospheric oxygen to yield the final, stable porphyrin.
Caption: Reaction pathway for the Adler-Longo synthesis of H2TPP.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Lindsey Synthesis of Meso-Substituted Porphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of meso-substituted porphyrins is a cornerstone of tetrapyrrole chemistry, enabling access to a vast array of compounds with applications in drug development, catalysis, and materials science. Among the various synthetic routes, the Lindsey synthesis, developed by Jonathan S. Lindsey and coworkers, stands out for its mild reaction conditions and broad substrate scope. This two-step, one-flask procedure offers significant advantages over the harsher, higher-temperature Rothemund and Adler-Longo methods, particularly for the synthesis of porphyrins bearing sensitive functional groups. This guide provides an in-depth overview of the Lindsey synthesis, including its mechanism, experimental protocols, and key quantitative data.
Core Principles of the Lindsey Synthesis
The Lindsey synthesis is characterized by a two-step process:
-
Condensation: The acid-catalyzed condensation of a pyrrole (B145914) and an aldehyde at room temperature under an inert atmosphere. This reaction is performed at high dilution in a chlorinated solvent to favor the formation of the cyclic porphyrinogen (B1241876) intermediate over linear oligomers.[1][2]
-
Oxidation: The subsequent in-situ oxidation of the porphyrinogen to the corresponding aromatic porphyrin using a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[1][2]
The key to the success of the Lindsey synthesis lies in establishing a thermodynamic equilibrium during the condensation step that favors the formation of the porphyrinogen macrocycle. The subsequent irreversible oxidation traps this desired product.
Comparative Data of Porphyrin Synthesis Methods
The Lindsey synthesis offers notable improvements in yield and purity compared to earlier methods. The following table summarizes the key parameters of the most common methods for the synthesis of meso-substituted porphyrins.
| Feature | Rothemund Method | Adler-Longo Method | Lindsey Method |
| Reaction Temperature | High (e.g., 220°C in a sealed tube)[3] | High (Refluxing propionic acid, ~141°C)[1][4] | Room Temperature[1] |
| Reaction Time | Long (e.g., 48 hours)[3] | Short (e.g., 30-60 minutes)[1] | Variable (typically hours for condensation)[1] |
| Typical Yield | Low (e.g., ~9% for TPP)[3] | Moderate (10-30%)[2] | Good to High (10-60%)[2] |
| Key Advantage | Historical significance | Simple, one-pot procedure suitable for scale-up | Mild conditions, high yields, suitable for sensitive aldehydes[1] |
| Key Disadvantage | Harsh conditions, very limited scope | Tar formation, difficult purification[1] | Requires high dilution, use of chlorinated solvents[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of a common meso-substituted porphyrin, 5,10,15,20-tetraphenylporphyrin (TPP), via the Lindsey method.
Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
This protocol is adapted from established Lindsey synthesis procedures.
Materials:
-
Pyrrole, freshly distilled
-
Benzaldehyde (B42025), freshly distilled
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂). The volume should be sufficient to achieve a final reactant concentration of 10 mM.
-
Purge the flask with a slow stream of nitrogen for 15-20 minutes.
-
Add freshly distilled benzaldehyde (1 equivalent) to the dichloromethane.
-
Add freshly distilled pyrrole (1 equivalent) to the reaction mixture.
-
With vigorous stirring, add the acid catalyst (TFA or BF₃·OEt₂) dropwise. The amount of catalyst may need to be optimized, but a typical starting point is a catalytic amount (e.g., 0.1-1 equivalents relative to pyrrole).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for the desired condensation time (this can range from 1 to several hours and can be monitored by UV-vis spectroscopy for the appearance of the porphyrinogen).
-
-
Oxidation:
-
After the condensation period, add the oxidizing agent (DDQ or p-chloranil, approximately 3 equivalents relative to the theoretical porphyrinogen) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours. The color of the solution should change to the characteristic deep purple of the porphyrin.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by adding a small amount of triethylamine.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude porphyrin is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and toluene or dichloromethane.
-
Collect the main purple fraction, and remove the solvent to yield the purified 5,10,15,20-tetraphenylporphyrin.
-
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the key aspects of the Lindsey synthesis.
Reaction Mechanism
Caption: The two-step mechanism of the Lindsey synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Lindsey synthesis.
Logical Relationship of Porphyrin Syntheses
Caption: The evolution of meso-substituted porphyrin synthesis methods.
References
Unveiling the Optical Landscape of Tetraphenylporphyrin: A Technical Guide
An in-depth exploration of the synthesis, photophysical properties, and experimental characterization of meso-tetraphenylporphyrin (TPP), a cornerstone of photosensitizer research and development.
Meso-tetraphenylporphyrin (H₂TPP), a synthetic analogue of naturally occurring porphyrins, stands as a critical molecule in a vast array of scientific disciplines, including photodynamic therapy, catalysis, and materials science.[1] Its symmetric structure and robust photophysical properties make it an ideal model compound for fundamental research and a versatile platform for the design of novel photosensitizers. This technical guide provides a comprehensive overview of the optical properties of TPP, detailed experimental protocols for its characterization, and a visual representation of its electronic transitions.
Core Optical Characteristics
Tetraphenylporphyrin exhibits a characteristic electronic absorption spectrum dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible range.[1][2][3] The Soret band arises from the strongly allowed second excited singlet state (S₀ → S₂) transition, while the Q-bands are attributed to the quasi-forbidden first excited singlet state (S₀ → S₁) transition.[3] Upon excitation, TPP relaxes to the first excited singlet state (S₁) and subsequently de-excites to the ground state (S₀) via fluorescence, emitting characteristic red light.
Quantitative Spectroscopic Data
The precise wavelengths of absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields of TPP are sensitive to the solvent environment.[4][5][6] A summary of these key optical parameters in various solvents is presented below.
| Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient at Soret Band (ε, M⁻¹cm⁻¹) | Q-Bands (λ_max, nm) | Fluorescence Emission (λ_max, nm) | Fluorescence Quantum Yield (Φ_f) |
| Toluene (B28343) | 419 | 443,000[7] | 515, 550, 593, 649[1] | 649, 717[1] | 0.11[1][8] |
| Chloroform | 419 | 470,000[8] | 515, 549, 592, 648 | 651, 716 | 0.11 |
| Benzene | 419 | 370,000[8] | 514, 548, 591, 647 | 650, 715 | 0.11 |
| Dichloromethane (B109758) | 418 | - | 513, 548, 590, 646[3] | 652, 718 | - |
| Cyclohexane | 416.2 (for ZnTPP) | - | - | - | - |
Note: Data for chloroform, benzene, and dichloromethane are compiled from typical values found in the literature. The molar extinction coefficient can vary between reports.[8][9]
Experimental Protocols
Reproducible and accurate characterization of the optical properties of TPP relies on standardized experimental procedures. The following sections detail the methodologies for the synthesis of TPP and its spectroscopic analysis.
Synthesis of meso-Tetraphenylporphyrin (Lindsey Synthesis)
The Lindsey synthesis is a widely adopted method for the preparation of meso-substituted porphyrins due to its relatively high yields and mild reaction conditions.[1]
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Alumina for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve freshly distilled pyrrole and benzaldehyde in dichloromethane.
-
Add the acid catalyst (TFA or BF₃·OEt₂) to the solution and stir at room temperature. The reaction mixture will gradually darken.
-
After the condensation reaction is complete (typically monitored by TLC), add the oxidant (DDQ or p-chloranil) and continue stirring.
-
Neutralize the reaction mixture with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on alumina, eluting with a hexane/dichloromethane gradient to isolate the purple TPP fraction.
-
Recrystallize the purified TPP from a suitable solvent system (e.g., chloroform/methanol) to obtain dark purple crystals.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of TPP of known concentration in the desired solvent (e.g., toluene).
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance of approximately 1 at the Soret band maximum.
-
Use a 1 cm pathlength quartz cuvette for all measurements.
-
Record the absorption spectrum over the desired wavelength range (e.g., 350-750 nm).
-
Use the pure solvent as a blank for baseline correction.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the pathlength in cm.
Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
Procedure:
-
Prepare a dilute solution of TPP in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8][10]
-
Use a 1 cm pathlength quartz cuvette.
-
Set the excitation wavelength to a value within one of the Q-bands (e.g., 514 nm) to minimize scattering.[8]
-
Scan the emission spectrum over the appropriate range (e.g., 600-800 nm).
-
Record the fluorescence spectrum and correct for instrument response if necessary.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard.
Procedure:
-
Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as TPP. For TPP, a common standard is TPP itself in a well-characterized solvent like toluene (Φ_f = 0.11).[9]
-
Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Record the corrected fluorescence emission spectra of both the sample and the standard.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Photophysical Pathways and Energy Transitions
The photophysical processes of TPP can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Caption: Jablonski diagram of TPP.
This diagram illustrates the primary photophysical pathways for this compound. Following absorption of light to either the S₁ or S₂ state, the molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via fluorescence or undergo intersystem crossing to the triplet state (T₁). De-excitation from the triplet state can occur through phosphorescence, although this is often a minor pathway at room temperature in solution.
Conclusion
The well-defined and robust optical properties of this compound, coupled with its synthetic accessibility, solidify its importance in the development of photosensitizers and other photoactive materials. A thorough understanding of its absorption, emission, and the influence of the local environment is paramount for researchers and drug development professionals aiming to harness its potential. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the accurate and reproducible characterization of TPP and its derivatives, paving the way for future innovations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Optical absorption of this compound thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. mdpi.com [mdpi.com]
- 7. PhotochemCAD | H2TPP [photochemcad.com]
- 8. This compound, [TPP] [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. Zinc this compound, [ZnTPP] [omlc.org]
An In-Depth Technical Guide to the Soret and Q-bands in the UV-Vis Spectrum of Tetraphenylporphyrin (TPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the characteristic Soret and Q-band absorptions in the UV-Vis spectrum of meso-tetraphenylporphyrin (TPP), a foundational structure in photosensitizer and catalysis research. Understanding the origin and behavior of these electronic transitions is critical for the rational design and application of porphyrin-based compounds in medicine and materials science.
Theoretical Foundation: Gouterman's Four-Orbital Model
The distinct absorption spectrum of TPP is elegantly explained by Gouterman's four-orbital model.[1][2] This model focuses on the electronic transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs) of the porphyrin's π-conjugated macrocycle.[3][4]
-
HOMOs: Designated as a₁ᵤ and a₂ᵤ, these orbitals are nearly degenerate.[1]
-
LUMOs: Designated as e₉(x) and e₉(y), these orbitals are degenerate in metalloporphyrins (D₄ₕ symmetry) but split slightly in free-base porphyrins like TPP (D₂ₕ symmetry).[1][5]
Electronic transitions from these HOMOs to the LUMOs (π→π*) give rise to two primary excited states.[6] Configuration interaction between these excited states splits them, resulting in a low-energy S₁ state and a high-energy S₂ state.[3]
-
S₀ → S₂ Transition: This transition is strongly allowed, resulting in a very intense absorption known as the Soret band .[6]
-
S₀ → S₁ Transition: This transition is quasi-forbidden, leading to a series of much weaker absorptions known as the Q-bands .[4][6]
In free-base TPP, the reduced symmetry (D₂ₕ) lifts the degeneracy of the LUMOs, resulting in four distinct Q-bands, often labeled Qᵧ(1,0), Qᵧ(0,0), Qₓ(1,0), and Qₓ(0,0), corresponding to different electronic and vibrational transitions.[6]
Visualization of Electronic Transitions
The following diagram illustrates the Gouterman model, showing the orbital transitions that produce the Soret and Q-bands.
Caption: Electronic transitions from HOMO to LUMO levels leading to the S₁ (Q-band) and S₂ (Soret band) excited states.
Quantitative Spectral Data
The absorption maxima (λₘₐₓ) and molar extinction coefficients (ε) are defining characteristics of TPP. The Soret band is exceptionally intense (ε > 200,000 M⁻¹cm⁻¹), while the Q-bands are significantly weaker.[7] These values can exhibit slight shifts depending on the solvent.
Table 1: UV-Vis Absorption Data for Tetraphenylporphyrin (TPP)
| Band | Transition | Wavelength (λₘₐₓ) in Chloroform (B151607) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Soret | S₀ → S₂ | ~418-420 nm[6][8] | ~450,000 - 480,000 |
| Q-Band I | S₀ → S₁ | ~515 nm[6] | ~18,000 - 19,000[9] |
| Q-Band II | S₀ → S₁ | ~548 nm[6] | ~8,000 - 10,000 |
| Q-Band III | S₀ → S₁ | ~590 nm[6] | ~5,000 - 6,000 |
| Q-Band IV | S₀ → S₁ | ~646 nm[6] | ~3,000 - 5,000 |
Note: Values are approximate and can vary slightly based on solvent, concentration, and purity.
Standard Experimental Protocol for UV-Vis Spectroscopy of TPP
This section outlines a typical procedure for obtaining a high-quality UV-Vis absorption spectrum of TPP.
4.1. Materials and Reagents
-
Analyte: 5,10,15,20-Tetraphenylporphyrin (TPP), high purity (>98%)
-
Solvent: Spectroscopic grade chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Ensure the solvent is transparent in the desired wavelength range (350-750 nm).
-
Equipment: Calibrated dual-beam UV-Vis spectrophotometer, 1 cm path length quartz cuvettes, volumetric flasks, and micropipettes.
4.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of TPP in the chosen solvent. A typical concentration is 1 x 10⁻⁴ M. For example, dissolve 0.615 mg of TPP (M.W. = 614.74 g/mol ) in 10 mL of chloroform.
-
Working Solution: Dilute the stock solution to a concentration that provides a Soret band absorbance maximum between 1.0 and 1.5 AU. A concentration in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M is generally appropriate. This prevents detector saturation and ensures data falls within the linear range of the Beer-Lambert law.
4.3. Workflow Diagram
Caption: Step-by-step workflow for acquiring the UV-Vis spectrum of TPP.
4.4. Data Acquisition
-
Instrument Warm-up: Allow the spectrophotometer's deuterium (B1214612) and tungsten lamps to warm up for at least 30 minutes to ensure stable output.
-
Parameter Setup: Set the instrument to scan from 750 nm to 350 nm. Use a scan speed of ~120 nm/min and a data interval of 1 nm.[9]
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., chloroform). Place them in the spectrophotometer and run a baseline scan to zero the instrument and subtract any absorbance from the solvent or cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it twice with small aliquots of the TPP working solution, and then fill it with the solution. Place it back in the sample holder and acquire the absorption spectrum.
4.5. Data Analysis
-
The resulting spectrum should show a highly intense Soret band near 418 nm and four weaker Q-bands between 500 and 700 nm.[6]
-
Use the instrument's software to identify the exact wavelength (λₘₐₓ) of each peak maximum.
-
If the exact concentration and path length (1 cm) are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is path length (cm).
References
- 1. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound, [TPP] [omlc.org]
Tetraphenylporphyrin Fluorescence Quantum Yield: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of tetraphenylporphyrin (TPP), a crucial parameter for numerous applications in research and drug development. This document details the quantitative data, experimental protocols for its determination, and the fundamental photophysical processes involved.
Introduction to this compound and its Fluorescence
This compound (TPP), a synthetic heterocyclic compound, serves as a foundational structure in the study of porphyrins due to its structural simplicity and stability.[1] Its distinct photophysical properties, particularly its fluorescence, make it a valuable tool in areas such as photosensitizers for photodynamic therapy, fluorescent probes, and in the development of new materials. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process.[2] A thorough understanding of the TPP's fluorescence quantum yield and the factors that influence it is paramount for its effective application.
Quantitative Fluorescence Quantum Yield Data
The fluorescence quantum yield of TPP and its common metallated derivative, Zinc this compound (ZnTPP), has been reported in various solvents. The data consistently shows that the free-base TPP exhibits a significantly higher fluorescence quantum yield compared to its zinc counterpart. This quenching effect upon metallation is a key characteristic of many porphyrins.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |
| This compound (TPP) | Toluene | 0.11 | [3][4] |
| This compound (TPP) | Toluene (Ar-purged) | 0.090 | [5] |
| This compound (TPP) | Toluene (in air) | 0.070 | [5] |
| This compound (TPP) | Dichloromethane | 0.11 | [6] |
| This compound (TPP) | DMF | 0.11 | [7][8] |
| Zinc this compound (ZnTPP) | Toluene | 0.033 | [9][10] |
| Zinc this compound (ZnTPP) | Toluene | 0.030 | [5] |
| Zinc this compound (ZnTPP) | Toluene | 0.04 | [9] |
| Zinc this compound (ZnTPP) | Methylcyclohexane | 0.04 | [9] |
Factors Influencing Fluorescence Quantum Yield
Several factors can significantly impact the fluorescence quantum yield of TPP and its derivatives:
-
Solvent: The polarity and viscosity of the solvent can influence the excited state lifetime and non-radiative decay pathways, thereby affecting the fluorescence quantum yield.[11]
-
Metalation: The introduction of a metal ion, such as zinc, into the porphyrin core drastically reduces the fluorescence quantum yield.[6][10] This is often due to the promotion of intersystem crossing to the triplet state.
-
Peripheral Substituents: Modifications to the phenyl groups at the meso positions can alter the electronic properties of the porphyrin ring, leading to changes in the fluorescence quantum yield.
-
Oxygen: The presence of dissolved oxygen can quench the excited singlet state of TPP, leading to a lower fluorescence quantum yield.[5] This is a critical consideration for accurate measurements.
Experimental Protocols for Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[2][12]
Comparative (Relative) Method
This method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[2]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546; or TPP in toluene, Φf = 0.11)
-
This compound (TPP) sample
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the TPP sample and the fluorescence standard in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance value at the excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.[12]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the TPP sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the TPP sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf,std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Absolute Method
The absolute method for measuring fluorescence quantum yield involves the use of an integrating sphere to collect all the emitted photons from the sample.[13] This technique is more complex but does not rely on a reference standard. The quantum yield is determined by directly comparing the number of absorbed photons to the number of emitted photons.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield of this compound.
Caption: Workflow for Comparative Fluorescence Quantum Yield Measurement.
Jablonski Diagram for TPP Photophysics
The photophysical processes of absorption, fluorescence, and other decay pathways in TPP can be visualized using a Jablonski diagram.
Caption: Jablonski Diagram for this compound.
Conclusion
The fluorescence quantum yield of this compound is a fundamental property with significant implications for its diverse applications. This guide has provided a consolidated resource on the quantitative aspects of TPP fluorescence, detailed experimental protocols for its accurate determination, and a visualization of the underlying photophysical processes. For researchers and professionals in drug development and materials science, a precise understanding and measurement of the fluorescence quantum yield are essential for harnessing the full potential of TPP and its derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. This compound, [TPP] [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. New fluorescent this compound-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Zinc this compound, [ZnTPP] [omlc.org]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. iss.com [iss.com]
- 13. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Tetraphenylporphyrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of meso-tetraphenylporphyrin (TPP), a synthetic heterocyclic compound that serves as a foundational model for naturally occurring porphyrins. Due to its structural similarity to vital biological cofactors like heme and chlorophyll, TPP is a cornerstone in a wide array of research fields, from fundamental chemical synthesis to the development of novel therapeutics. Its hydrophobic nature, high symmetry, and relative ease of synthesis make it an ideal candidate for crystallographic studies, providing invaluable insights into the subtle structural nuances that govern the function of more complex biological porphyrins.
This document details the known polymorphs of TPP, presenting their crystallographic data in a structured format for comparative analysis. Furthermore, it outlines detailed experimental protocols for the synthesis, crystallization, and structural determination of TPP, offering a practical resource for researchers in the field.
Polymorphism of Tetraphenylporphyrin
This compound is known to crystallize in several polymorphic forms, with the most commonly cited being triclinic, tetragonal, and monoclinic structures. The specific polymorph obtained is highly dependent on the crystallization conditions, such as the solvent system and temperature.
Crystallographic Data of TPP Polymorphs
The unit cell parameters for the principal polymorphs of unsubstituted this compound are summarized in the table below. This data is essential for the identification and characterization of TPP crystals.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Triclinic | P-1 | 6.438 | 10.481 | 12.42 | 95.9 | 99.3 | 101.2 | 1 | [1] |
| Tetragonal | I-42d | 19.19 | 19.19 | 7.84 | 90 | 90 | 90 | 8 | |
| Monoclinic* | P2₁/n | 13.5507 | 6.7094 | 19.4638 | 90 | 102.463 | 90 | 2 | [2] |
*Note: The monoclinic data presented is for 2,3,12,13-Tetramethyl-5,10,15,20-tetraphenylporphyrin, a derivative of TPP. The unit cell parameters of unsubstituted monoclinic TPP may vary.
Experimental Protocols
Synthesis of this compound
Two primary methods are widely employed for the synthesis of TPP: the Adler-Longo method and the Lindsey synthesis. While the Adler-Longo method is simpler and often used in academic settings, the Lindsey synthesis typically offers higher yields.
This one-pot synthesis involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in a high-boiling carboxylic acid, typically propionic acid, open to the air.[3]
Protocol:
-
Reaction Setup: In a fume hood, add freshly distilled pyrrole and benzaldehyde (in equimolar amounts) to refluxing propionic acid in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Maintain the reaction mixture at reflux for approximately 30-60 minutes. The solution will darken significantly.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The TPP product will precipitate as a dark purple solid.
-
Washing: Collect the crude product by vacuum filtration and wash thoroughly with methanol, followed by hot distilled water to remove residual propionic acid.
-
Drying: Dry the purple crystalline product in a vacuum oven.
This two-step method involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under an inert atmosphere, followed by oxidation of the resulting porphyrinogen.[3]
Protocol:
-
Condensation: In a fume hood, dissolve the aldehyde and pyrrole in a chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Add an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), and stir the mixture at room temperature.
-
Oxidation: After the condensation is complete, add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, and continue stirring.
-
Purification: Neutralize the reaction mixture and purify the crude TPP using column chromatography on silica (B1680970) gel or alumina.
Crystallization of this compound
High-quality single crystals of TPP suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method.
Protocol (Vapor Diffusion):
-
Solution Preparation: Dissolve the purified TPP in a suitable solvent in which it is readily soluble (e.g., chloroform (B151607) or dichloromethane) in a small vial.
-
Vapor Diffusion Setup: Place the vial containing the TPP solution inside a larger, sealed chamber that contains a solvent in which TPP is poorly soluble (the "anti-solvent"), such as hexane (B92381) or methanol.
-
Crystal Growth: Over time, the anti-solvent vapor will slowly diffuse into the TPP solution, gradually reducing the solubility of the TPP and promoting the slow growth of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of TPP is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A suitable single crystal of TPP is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[5]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sccur2023.sched.com [sccur2023.sched.com]
An In-depth Technical Guide to the Symmetry Group of Metal-Free Tetraphenylporphyrin (H₂TPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the symmetry properties of metal-free 5,10,15,20-tetraphenylporphyrin (H₂TPP), a foundational molecule in porphyrin chemistry and a crucial component in various scientific and medicinal applications. Understanding the molecular symmetry of H₂TPP is paramount for interpreting its spectroscopic data, predicting its reactivity, and designing novel porphyrin-based therapeutics and materials.
Introduction to the Molecular Symmetry of H₂TPP
Metal-free tetraphenylporphyrin (H₂TPP) is a synthetic heterocyclic compound that serves as a fundamental building block in the development of photosensitizers for photodynamic therapy, catalysts, and molecular sensors.[1] The arrangement of its constituent atoms gives rise to a specific set of symmetry elements, which collectively define its point group. The point group of H₂TPP is D₂h, a designation that encapsulates the presence of a principal C₂ rotation axis, two perpendicular C₂ axes, a horizontal mirror plane, and a center of inversion.[2] This high degree of symmetry is a direct consequence of the planar porphyrin core and the four phenyl groups situated at the meso positions. The presence of the two inner hydrogen atoms on opposing pyrrole (B145914) nitrogen atoms reduces the symmetry from the D₄h point group of its metallated counterparts.[1]
The D₂h Point Group and Its Character Table
The D₂h point group is characterized by eight symmetry operations: the identity element (E), three twofold rotation axes (C₂(z), C₂(y), C₂(x)), a center of inversion (i), and three mirror planes (σ(xy), σ(xz), σ(yz)). The character table for the D₂h point group, which summarizes how the irreducible representations of the group behave under each symmetry operation, is presented below.
| D₂h | E | C₂(z) | C₂(y) | C₂(x) | i | σ(xy) | σ(xz) | σ(yz) | Linear, Rotations | Quadratic |
|---|---|---|---|---|---|---|---|---|---|---|
| Ag | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | x², y², z² | |
| B1g | 1 | 1 | -1 | -1 | 1 | 1 | -1 | -1 | Rz | xy |
| B2g | 1 | -1 | 1 | -1 | 1 | -1 | 1 | -1 | Ry | xz |
| B3g | 1 | -1 | -1 | 1 | 1 | -1 | -1 | 1 | Rx | yz |
| Au | 1 | 1 | 1 | 1 | -1 | -1 | -1 | -1 | ||
| B1u | 1 | 1 | -1 | -1 | -1 | -1 | 1 | 1 | z | |
| B2u | 1 | -1 | 1 | -1 | -1 | 1 | -1 | 1 | y | |
| B3u | 1 | -1 | -1 | 1 | -1 | 1 | 1 | -1 | x |
Visualizing the Symmetry of H₂TPP
The symmetry elements of a molecule with D₂h symmetry can be visualized as follows:
Logical Workflow for Point Group Determination
The determination of a molecule's point group follows a systematic workflow. The diagram below illustrates the decision-making process that leads to the assignment of the D₂h point group to H₂TPP.
Quantitative Data: Vibrational Frequencies of H₂TPP
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and symmetry of H₂TPP. The number and activity of vibrational modes are dictated by the D₂h point group. Below is a summary of experimentally observed and theoretically calculated vibrational frequencies for H₂TPP.
Table 1: Experimental and Calculated Raman Vibrational Frequencies for H₂TPP
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Symmetry Assignment |
| ν₂ | 1599 | 1603 | Ag |
| ν₁₂ | 1482 | 1485 | B1g |
| ν₁₅ | 1383 | 1386 | B1g |
| φ₄ | 1235 | 1238 | Ag |
| ν₁ | 999 | 1002 | Ag |
| ν₄ | 331 | 332 | Ag |
| ν₆ | 229 | 230 | Ag |
Data sourced from DFT calculations at the B3LYP/6-31G(d) level.[3]
Table 2: Experimental Infrared Vibrational Frequencies for H₂TPP
| Experimental Frequency (cm⁻¹) | Vibrational Assignment |
| 3370 | ν(N-H) stretching |
| ~2925 | ν(C-H) stretching of phenyl groups |
| 883 | Combination of r(Cₐ₁-Cₑ₁) and r(Cₐ₂-Cₑ₂) |
Data sourced from FTIR spectroscopy of H₂TPP in KBr tablets.[4]
Experimental Protocols
The determination of the D₂h symmetry of H₂TPP is accomplished through a combination of experimental techniques, primarily single-crystal X-ray diffraction, FTIR spectroscopy, and Raman spectroscopy.
This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, from which bond lengths, bond angles, and overall molecular symmetry can be determined.
1. Crystal Growth:
-
Dissolve purified H₂TPP in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.
-
Employ a slow evaporation or solvent diffusion method to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
2. Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]
-
Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.
-
The final refined structure will reveal the D₂h symmetry of the H₂TPP molecule in the crystal lattice.
FTIR spectroscopy probes the vibrational modes of a molecule that are accompanied by a change in dipole moment.
1. Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of finely ground H₂TPP powder (typically 1-2 mg) with anhydrous KBr powder (approximately 200 mg).
-
Press the mixture under high pressure to form a transparent or translucent pellet.
2. Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the H₂TPP KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
3. Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the IR-active vibrational modes of H₂TPP.
-
The number and positions of these bands can be compared with the predictions from group theory for a D₂h molecule to confirm the symmetry. For instance, the characteristic N-H stretching vibration is observed around 3370 cm⁻¹.[4]
Raman spectroscopy is complementary to FTIR and detects vibrational modes that involve a change in the polarizability of the molecule.
1. Sample Preparation:
-
Place a small amount of crystalline H₂TPP powder in a sample holder, such as a capillary tube or a well on a microscope slide.
2. Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum.
3. Data Analysis:
-
The spectrum will display peaks corresponding to the Raman-active vibrational modes.
-
By analyzing the number, positions, and polarization of the Raman bands, the D₂h symmetry of H₂TPP can be confirmed. For example, totally symmetric vibrations (Ag modes) will give rise to polarized Raman bands.
Conclusion
The D₂h symmetry of metal-free this compound is a defining characteristic that governs its spectroscopic properties and chemical behavior. A thorough understanding of this symmetry, achieved through the experimental and theoretical approaches outlined in this guide, is essential for the continued development of H₂TPP-based technologies in medicine and materials science. The provided data and protocols offer a robust framework for researchers and professionals working with this versatile and important molecule.
References
Electronic structure of metallotetraphenylporphyrins
An In-depth Technical Guide on the Electronic Structure of Metallotetraphenylporphyrins
Introduction
Metallotetraphenylporphyrins (M-TPPs) are a class of synthetic aromatic macrocycles that have garnered significant attention from researchers in chemistry, physics, and materials science. Their unique electronic properties, stemming from the interaction between the porphyrin π-system and the central metal ion, make them versatile components in a wide array of applications, including catalysis, photodynamic therapy, chemical sensors, and molecular electronics. This technical guide provides a comprehensive overview of the electronic structure of M-TPPs, intended for researchers, scientists, and drug development professionals.
The Gouterman Four-Orbital Model: A Foundation
The fundamental electronic structure of porphyrins is elegantly described by the Gouterman four-orbital model.[1][2][3][4] This model simplifies the complex molecular orbital diagram by focusing on the four frontier orbitals: the two highest occupied molecular orbitals (HOMOs), designated a₁ᵤ and a₂ᵤ, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled e₉*.[1][2][3] The electronic transitions between these orbitals are responsible for the characteristic and intense absorption spectra of porphyrins.
These transitions give rise to two main features in the UV-visible spectrum:
-
The Soret Band (or B band): An extremely intense absorption band typically found in the 400-450 nm region. It originates from a strongly allowed transition to the second excited state (S₂).
-
The Q Bands: A set of four weaker absorption bands in the 500-700 nm region. These arise from a "quasi-forbidden" transition to the first excited state (S₁).
Caption: Gouterman's four-orbital model illustrating the key electronic transitions.
The Role of the Central Metal Ion
The introduction of a metal ion into the center of the porphyrin ring dramatically influences the electronic structure. The metal's d-orbitals can mix with the porphyrin's frontier orbitals, altering their energies and leading to new electronic transitions. The extent and nature of this interaction depend on the specific metal, its oxidation state, and the symmetry of its d-orbitals. This perturbation of the electronic structure is directly observable in the UV-visible spectra and redox potentials of the M-TPPs.
Caption: Conceptual diagram of metal d-orbital and porphyrin π-orbital interactions.
Quantitative Data
The electronic properties of M-TPPs are quantitatively characterized by their UV-visible absorption maxima and their redox potentials.
Table 1: UV-visible Absorption Maxima of Selected Metallotetraphenylporphyrins in CH₂Cl₂
| Central Metal (M) | Soret Band (nm) | Q Band(s) (nm) |
| H₂ (Free Base) | 419 | 515, 549, 592, 648 |
| Zn(II) | 422 | 550, 590 |
| Cu(II) | 416 | 540 |
| Ni(II) | 415 | 528 |
| Co(II) | 412 | 528 |
| Fe(III)Cl | 418 | 510, 575, 660, 690 |
| Mn(III)Cl | 479 | 582, 618 |
Note: The number of Q-bands varies depending on the symmetry of the metalloporphyrin. Free-base porphyrins (D₂h symmetry) typically show four Q-bands, while many metalloporphyrins (D₄h symmetry) show only two.
Table 2: Redox Potentials of Selected Metallotetraphenylporphyrins vs. SCE
| Central Metal (M) | First Oxidation (V) | Second Oxidation (V) | First Reduction (V) | Second Reduction (V) |
| H₂ (Free Base) | +1.00 | +1.30 | -1.25 | -1.65 |
| Zn(II) | +0.78 | +1.10 | -1.33 | -1.70 |
| Cu(II) | +1.05 | +1.45 | -1.18 | -1.55 |
| Ni(II) | +1.02 | +1.40 | -1.20 | -1.58 |
| Co(II) | +0.52 | +1.15 | -0.85 | -1.88 |
Data compiled from various sources.[5][6] Solvent: CH₂Cl₂; Supporting Electrolyte: 0.1 M TBAPF₆.
Experimental Protocols
UV-visible Absorption Spectroscopy
This technique is used to measure the absorption of light by the M-TPP solution as a function of wavelength, revealing the energies of the electronic transitions.
Methodology:
-
Solution Preparation: A stock solution of the M-TPP is prepared in a spectroscopic grade solvent (e.g., CH₂Cl₂) with a concentration of ~10⁻⁴ M. A dilute solution (~10⁻⁶ M) is then prepared by serial dilution.
-
Instrumentation: A dual-beam UV-visible spectrophotometer is used.
-
Measurement:
-
A cuvette containing the pure solvent is placed in the reference beam path to obtain a baseline.
-
The sample cuvette with the M-TPP solution is placed in the sample beam path.
-
The absorption spectrum is recorded over a range of approximately 350-750 nm.
-
The wavelengths of maximum absorbance (λ_max) for the Soret and Q bands are determined.
-
Caption: Experimental workflow for UV-visible absorption spectroscopy.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox properties of M-TPPs, providing information about the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: A solution of ~1 mM of the M-TPP is prepared in an electrochemical grade solvent (e.g., CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode system is employed:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Measurement:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
The potential is swept linearly from an initial value to a final value and then back again, while the current is measured.
-
The resulting plot of current vs. potential is a cyclic voltammogram.
-
The half-wave potentials (E₁/₂) for the oxidation and reduction processes are determined from the voltammogram.
-
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
The electronic structure of metallotetraphenylporphyrins is a rich and tunable property that is central to their diverse applications. The Gouterman four-orbital model provides a robust framework for understanding their fundamental electronic transitions, while the identity of the central metal ion offers a powerful means of modulating these properties. By employing techniques such as UV-visible spectroscopy and cyclic voltammetry, researchers can gain detailed insights into the electronic landscape of these fascinating molecules, paving the way for the rational design of novel M-TPPs with tailored functionalities for scientific and therapeutic advancements.
References
- 1. "The Hyperporphyrin Concept: A Contemporary Perspective" by Carl C. Wamser and Abhik Ghosh [pdxscholar.library.pdx.edu]
- 2. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]
- 3. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structures, and redox potentials of 2,3,12,13-tetrasubstituted 5,10,15,20-tetraphenylporphyrin zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Tetraphenylporphyrin (ZnTPP) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of zinc tetraphenylporphyrin (ZnTPP), a widely utilized photosensitizer and benchmark molecule in photochemical and photobiological research. Detailed experimental protocols, quantitative data, and visual representations of the processes are presented to facilitate its preparation and application in various fields, including drug development.
Introduction
Zinc this compound (ZnTPP) is a metalloporphyrin complex that exhibits strong absorption in the visible region of the electromagnetic spectrum, making it an excellent candidate for applications in photodynamic therapy (PDT), solar energy conversion, and catalysis. Its photophysical properties, including a high triplet quantum yield and the ability to generate reactive oxygen species upon illumination, are of particular interest in the development of novel therapeutic agents. This document outlines the fundamental procedures for the laboratory-scale preparation of ZnTPP.
Synthesis of Zinc this compound
The synthesis of ZnTPP is typically a two-step process. First, the free-base this compound (H₂TPP) is synthesized through the condensation of benzaldehyde (B42025) and pyrrole (B145914). Subsequently, the H₂TPP is metallated with a zinc(II) salt to yield the final ZnTPP complex.
Step 1: Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)
A common and effective method for synthesizing H₂TPP is the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole and benzaldehyde, followed by oxidation.
-
Materials:
-
Propanoic acid
-
Benzaldehyde
-
Pyrrole
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine propanoic acid, benzaldehyde, and pyrrole. A typical molar ratio is 1:1 for benzaldehyde and pyrrole.[1][2]
-
Heat the reaction mixture to reflux (approximately 140 °C) for 30-60 minutes. The solution will darken significantly.[1]
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of methanol (B129727) to the cooled mixture to precipitate the crude H₂TPP.
-
Collect the purple crystalline solid by suction filtration and wash thoroughly with methanol to remove residual propanoic acid and unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Step 2: Metallation of H₂TPP to form ZnTPP
The insertion of zinc into the porphyrin core is achieved by reacting H₂TPP with a zinc salt, typically zinc acetate (B1210297), in a suitable solvent.
-
Materials:
-
5,10,15,20-Tetraphenylporphyrin (H₂TPP)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude H₂TPP in chloroform in a round-bottom flask.
-
In a separate flask, dissolve an excess of zinc acetate dihydrate in methanol.
-
Add the methanolic solution of zinc acetate to the chloroform solution of H₂TPP.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.[3]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in chloroform and wash with deionized water in a separatory funnel to remove excess zinc acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude ZnTPP.
-
Purification of Zinc this compound
Column chromatography is the most effective method for purifying ZnTPP from unreacted H₂TPP and other impurities.
-
Materials:
-
Crude ZnTPP
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Dissolve the crude ZnTPP in a minimum amount of dichloromethane or chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexanes and dichloromethane. A common starting ratio is 4:1 (v/v), gradually increasing the polarity by increasing the proportion of dichloromethane.[4]
-
Two distinct colored bands should be observed. The first, faster-moving band is typically unreacted H₂TPP (purple), and the second, slower-moving band is the desired ZnTPP (pink/red).
-
Collect the fractions containing the ZnTPP band.
-
Combine the pure fractions and evaporate the solvent to yield purified ZnTPP.
-
Characterization of Zinc this compound
The identity and purity of the synthesized ZnTPP are confirmed using various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins. ZnTPP exhibits a characteristic strong Soret band (or B band) around 420 nm and two weaker Q bands in the 500-600 nm region.[5] The metallation of H₂TPP results in a simplification of the Q-band spectrum from four peaks to two, which is a clear indicator of successful zinc insertion.[1][2]
Fluorescence Spectroscopy
ZnTPP is a fluorescent molecule, and its emission spectrum provides further confirmation of its identity. When excited at the Soret band maximum, it typically shows two emission peaks in the red region of the spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the porphyrin. The disappearance of the inner core N-H proton signal (typically a broad singlet around -2.8 ppm for H₂TPP) upon metallation is a key diagnostic feature for the formation of ZnTPP.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for ZnTPP found in the literature.
| Synthesis Parameter | Value | Reference |
| H₂TPP Synthesis Yield | 17% | [1][2] |
| ZnTPP Synthesis Yield (from H₂TPP) | 53% - 74% | [1][2] |
| Spectroscopic Property | Solvent | Value | Reference |
| Soret Band (λmax) | Toluene | 422.75 nm | [6] |
| Molar Extinction Coefficient (ε) at Soret Band | Toluene | 574,000 M-1cm-1 | [6][7] |
| Molar Extinction Coefficient (ε) at Soret Band | Chloroform | 600,000 M-1cm-1 | [7] |
| Q-Band (0,0) (λmax) | Toluene | 588 nm | [8] |
| Q-Band (1,0) (λmax) | Toluene | 554 nm | [9] |
| Fluorescence Emission (λem) | Toluene | 593 nm, 619 nm | [9] |
| Photophysical Property | Solvent | Value | Reference |
| Fluorescence Quantum Yield (Φf) | Toluene | 0.030 - 0.033 | [6][7][10] |
| Singlet Excited-State Lifetime (τS) | Ar-purged Toluene | 2.1 ns | [10] |
| Intersystem Crossing Yield (ΦISC) | Toluene | 0.88 | [8][11][12] |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and characterization of ZnTPP.
Molecular Structure of Zinc this compound
Caption: 2D representation of the molecular structure of Zinc this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic and Biological Activities of Zn(II) Porphyrin with Oxygen Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. PhotochemCAD | ZnTPP [photochemcad.com]
- 7. Zinc this compound, [ZnTPP] [omlc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc this compound (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Deep Dive: Synthetic Versus Naturally Occurring Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Porphyrins, a class of intensely colored, aromatic heterocyclic macrocycles, are fundamental to a vast array of biological functions and have emerged as versatile platforms in therapeutic and diagnostic applications. Nature has elegantly harnessed the unique photochemical and coordination properties of porphyrins in vital molecules like heme and chlorophyll. Concurrently, synthetic chemistry has unlocked the potential to create a diverse library of artificial porphyrins with tailored characteristics. This technical guide provides an in-depth comparison of synthetic and naturally occurring porphyrins, focusing on their core differences, quantitative properties, and the experimental methodologies used in their study.
Core Structural and Synthetic Distinctions
The fundamental difference between natural and synthetic porphyrins lies in their substitution patterns and the methods of their creation.
Naturally Occurring Porphyrins:
The biosynthesis of porphyrins in nature is a sophisticated, enzyme-catalyzed process that ensures the production of specific isomers.[1][2] The pathway typically begins with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA).[2][3] Four molecules of the resulting pyrrole (B145914) intermediate, porphobilinogen (B132115) (PBG), are then sequentially condensed and cyclized to form uroporphyrinogen III, the precursor to all naturally occurring porphyrins.[1] This enzymatic control results in unsymmetrically substituted macrocycles, a crucial feature for their specific biological roles.[1] For instance, protoporphyrin IX, the precursor to heme, possesses methyl, vinyl, and propionic acid side chains arranged in a specific, non-symmetrical manner.[1]
Synthetic Porphyrins:
In contrast, laboratory synthesis of porphyrins often relies on the condensation of pyrrole with aldehydes, a method pioneered by Rothemund and further developed by Adler and Longo.[4][5] These methods, while effective, typically lead to the formation of highly symmetrical porphyrins, such as tetraphenylporphyrin (TPP) and octaethylporphyrin (OEP).[4][6] Achieving the synthesis of unsymmetrically substituted porphyrins, akin to their natural counterparts, requires more complex, multi-step strategies.[7] While classical methods often involved harsh conditions and resulted in mixtures of isomers, modern rational syntheses allow for the creation of porphyrins with up to four distinct meso-substituents under mild conditions.[7]
Comparative Analysis of Physicochemical Properties
The structural disparities between natural and synthetic porphyrins give rise to distinct physicochemical properties, which are summarized in the tables below. These properties are critical for their function in both biological systems and therapeutic applications.
Table 1: Comparison of Structural and Synthetic Characteristics
| Feature | Naturally Occurring Porphyrins | Synthetic Porphyrins |
| Substitution Pattern | Unsymmetrical β-substitution[1] | Often symmetrical meso- or β-substitution[4][6] |
| Isomeric Purity | Typically a single isomer produced enzymatically[1] | Can result in mixtures of isomers, requiring purification[7] |
| Synthesis Method | Enzyme-catalyzed biosynthesis from simple precursors[2] | Chemical condensation of pyrroles and aldehydes[4][5] |
| Synthesis Conditions | Physiological conditions (aqueous environment, neutral pH)[2] | Often requires organic solvents and acidic or basic catalysts[5] |
| Key Examples | Protoporphyrin IX, Uroporphyrin, Coproporphyrin[8] | This compound (TPP), Octaethylporphyrin (OEP)[4][6] |
Table 2: Comparative Photophysical and Photochemical Properties
| Property | Naturally Occurring Porphyrins (e.g., Protoporphyrin IX derivatives) | Synthetic Porphyrins (e.g., TPP derivatives) |
| Absorption Maxima (Soret Band) | ~400-410 nm | ~410-430 nm[9] |
| Molar Extinction Coefficient (Soret Band) | Varies, typically in the range of 10^5 M⁻¹cm⁻¹ | Varies, often higher than natural counterparts, up to 5.99 (log ε)[9] |
| Fluorescence Quantum Yield | Generally lower due to aggregation and quenching in biological environments | Can be tuned by structural modification, often higher in solution |
| Singlet Oxygen Quantum Yield (ΦΔ) | Variable, can be influenced by the local environment | Can be high, a key parameter for photodynamic therapy (PDT)[10] |
| Photostability | Can be susceptible to photodegradation | Generally higher, can be enhanced by structural modifications[11] |
Applications in Drug Development: A Focus on Photodynamic Therapy (PDT)
A primary application of both natural and synthetic porphyrins in drug development is as photosensitizers in photodynamic therapy (PDT).[12][13][14] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[15] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death.[10][15]
The efficacy of a porphyrin-based photosensitizer is dependent on its ability to generate singlet oxygen, a property that can be fine-tuned through synthetic modifications.[11] First-generation photosensitizers were often derivatives of hematoporphyrin, a naturally occurring porphyrin.[13] However, these compounds had limitations, including prolonged photosensitivity and weak light absorption at longer wavelengths.[15] Second and third-generation synthetic porphyrins have been developed to overcome these drawbacks, exhibiting enhanced light absorption in the near-infrared (NIR) region for deeper tissue penetration and improved tumor selectivity.[11][14]
Signaling Pathways in Porphyrin-Based PDT
PDT can induce cell death through several interconnected signaling pathways, including apoptosis, necrosis, and autophagy.[12][13] The specific pathway activated depends on the photosensitizer, its subcellular localization, and the light dose delivered.
Caption: Signaling pathways in porphyrin-based photodynamic therapy.
Key Experimental Protocols
The study and application of porphyrins involve a range of experimental techniques for their synthesis, purification, and characterization.
Microwave-Assisted Synthesis of a Synthetic Porphyrin (meso-Tetraphenylporphyrin)
This protocol describes a rapid and efficient method for the synthesis of a common synthetic porphyrin.
Caption: Experimental workflow for microwave-assisted porphyrin synthesis.
Detailed Methodology:
-
In a microwave vessel, combine benzaldehyde (10 mmol) and pyrrole (10 mmol).[16]
-
Add propionic acid (3.5 mL) and nitrobenzene (1.5 mL) to the mixture.[16]
-
Seal the vessel and subject it to microwave irradiation (e.g., 600W) to maintain a temperature of 150°C for 10 minutes.[16]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[16]
-
After completion, allow the crude product to cool and crystallize overnight by adding methanol.[16]
-
Collect the crystalline solid by filtration under reduced pressure, wash with distilled water, and dry in an oven.[16]
Characterization of Porphyrins
A suite of spectroscopic techniques is employed to confirm the structure and purity of synthesized porphyrins.
-
UV-Visible Spectroscopy: Porphyrins exhibit a characteristic intense absorption band, known as the Soret band, in the near-UV region (around 400-450 nm) and several weaker bands, called Q-bands, in the visible region (500-700 nm).[10][17] The position and intensity of these bands are sensitive to the porphyrin's structure and its environment.[9][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The aromatic nature of the macrocycle results in characteristic chemical shifts, with the inner N-H protons appearing at highly upfield positions (often below 0 ppm) and the peripheral protons at downfield positions.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the porphyrin molecule.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the porphyrin, confirming its elemental composition.[19]
Studying Porphyrin-Protein Interactions
Understanding the interactions between porphyrins and proteins is crucial for their application in drug delivery and as therapeutic agents.
Caption: Logical relationship of methods for studying porphyrin-protein interactions.
Detailed Methodologies:
-
Fluorescence Quenching: The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched upon binding of a porphyrin.[20] By titrating a protein solution with a porphyrin and monitoring the decrease in fluorescence intensity, the binding constant and stoichiometry of the interaction can be determined.[20]
-
NMR Spectroscopy: Chemical shift perturbation studies involve acquiring NMR spectra of the protein in the absence and presence of the porphyrin.[17] Changes in the chemical shifts of specific protein residues upon porphyrin binding can identify the binding site.[17]
-
Computational Docking: Molecular docking simulations can be used to predict the preferred binding mode and interaction energies between a porphyrin and a protein of known structure.[20]
Conclusion
The distinction between naturally occurring and synthetic porphyrins is a testament to the power of both evolution and human ingenuity. While nature has perfected the synthesis of specific, unsymmetrical porphyrins for essential biological roles, synthetic chemistry provides the tools to create a vast array of novel porphyrin architectures with tailored properties for diverse applications. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and biological interactions of both classes of porphyrins is paramount for the rational design of new and effective therapeutic and diagnostic agents. The continued exploration of porphyrin chemistry promises to yield even more sophisticated molecules with enhanced functionalities for the advancement of medicine and materials science.
References
- 1. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 2. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 4. Porphyrin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. More Is Not Always Better: Local Models Provide Accurate Predictions of Spectral Properties of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 17. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biophysical characterization of the interaction of human albumin with an anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophobic Nature of Tetraphenylporphyrin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties, Experimental Quantification, and Biomedical Applications Driven by the Hydrophobicity of Tetraphenylporphyrin.
This technical guide provides a comprehensive overview of the hydrophobic characteristics of meso-tetraphenylporphyrin (TPP), a synthetic porphyrin of significant interest in various scientific and biomedical fields. Due to its pronounced nonpolar nature, TPP exhibits unique behaviors in different solvent environments, which dictates its synthesis, purification, and application, particularly in drug delivery and photodynamic therapy. This document delves into the core principles of TPP's hydrophobicity, offering quantitative data, detailed experimental protocols, and an examination of its implications in biological systems.
Structural and Physicochemical Properties of this compound
This compound (H₂TPP) is a synthetic heterocyclic compound featuring a porphyrin core substituted with four phenyl groups at the meso positions.[1] This symmetrical and sterically bulky structure is fundamentally responsible for its hydrophobic character. The large, nonpolar surface area dominated by aromatic rings minimizes favorable interactions with water molecules, leading to extremely low aqueous solubility and a high affinity for nonpolar environments.[1][2] TPP is a dark purple solid that readily dissolves in nonpolar organic solvents such as chloroform, benzene, and dichloromethane.[1]
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a compound can be quantified through several experimental parameters. For this compound, the most relevant are its octanol-water partition coefficient (LogP) and its solubility in various solvents.
Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing a classic model for partitioning between lipid and aqueous environments. A higher LogP value indicates greater hydrophobicity. TPP exhibits a high LogP value, confirming its lipophilic nature.
| Parameter | Value | Reference |
| LogP | 10.36 | [3] |
Solubility Data
The solubility of TPP in various solvents further illustrates its hydrophobic character. It is virtually insoluble in water while showing significant solubility in several organic solvents.
| Solvent | Dielectric Constant (ε) | Solubility | Reference |
| Water | 80.1 | Insoluble | [4] |
| Ethanol | 24.6 | Very Low | [4][5] |
| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | [4][6] |
| Toluene | 2.4 | Moderate to High | [2][4] |
| Benzene | 2.3 | Soluble | [1][4] |
| Chloroform | 4.8 | High | [4] |
| Dichloromethane | 9.1 | High | [4] |
| Supercritical Toluene | - | High | [2] |
Experimental Protocols for Hydrophobicity Determination
Accurate determination of hydrophobicity is crucial for understanding and predicting the behavior of TPP in various systems. The following sections provide detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for determining LogP values.[7][8]
Materials:
-
This compound (TPP)
-
n-Octanol (reagent grade)
-
Purified water
-
Phosphate buffer (pH 7.4)
-
Separatory funnels
-
Mechanical shaker
-
UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. Use the corresponding saturated solvent for all subsequent steps.
-
Stock Solution Preparation: Prepare a stock solution of TPP in water-saturated n-octanol of a known concentration.
-
Partitioning:
-
In a separatory funnel, add a precise volume of the TPP stock solution in n-octanol.
-
Add a precise volume of n-octanol-saturated water. The volume ratio of the two phases should be adjusted based on the expected LogP value to ensure measurable concentrations in both phases.
-
Securely stopper the funnel and shake it mechanically for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of TPP in each phase using UV-Vis spectrophotometry by measuring the absorbance at the Soret band maximum (around 419 nm) and using a pre-established calibration curve.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of TPP in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Measurement of Contact Angle for TPP Thin Films
Contact angle measurement provides information about the surface hydrophobicity of a material. A high contact angle with water indicates a hydrophobic surface.
Materials:
-
This compound (TPP)
-
A suitable volatile solvent (e.g., chloroform, dichloromethane)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater or drop-casting equipment
-
Contact angle goniometer
-
High-purity water
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure it is free of any contaminants. This can be done by sonication in a series of solvents (e.g., acetone, isopropanol, water) and drying with a stream of nitrogen.
-
TPP Thin Film Deposition:
-
Dissolve TPP in a volatile organic solvent to create a dilute solution.
-
Deposit the TPP solution onto the prepared substrate using either spin-coating for a uniform film or drop-casting.
-
Allow the solvent to completely evaporate, leaving a thin film of TPP on the substrate.
-
-
Contact Angle Measurement:
-
Place the TPP-coated substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet of high-purity water onto the surface of the TPP film.
-
The goniometer's camera will capture an image of the droplet at the solid-liquid interface.
-
Software is then used to analyze the droplet shape and calculate the static contact angle.
-
Aggregation in Aqueous Environments: A Consequence of Hydrophobicity
Due to its hydrophobic nature, TPP has a strong tendency to self-aggregate in aqueous media to minimize the unfavorable interactions between its nonpolar surface and water molecules.[9] This aggregation can be influenced by factors such as pH and the presence of surfactants.[10] In acidic aqueous solutions, TPP can become diprotonated, and these charged species can form J- or H-aggregates.[11][12] The formation of these aggregates can be observed through changes in the UV-Vis absorption spectrum, such as a splitting or broadening of the Soret band.[11]
Implications of Hydrophobicity in Drug Delivery and Photodynamic Therapy
The hydrophobicity of TPP is a double-edged sword in the context of biomedical applications. While it allows for interaction with lipid membranes, its insolubility in aqueous biological fluids presents a major challenge for systemic delivery.[13][14] To overcome this, various formulation strategies have been developed:
-
Liposomal Encapsulation: TPP can be incorporated into the lipid bilayer of liposomes, which act as biocompatible carriers for intravenous administration.
-
Polymeric Nanoparticles: Encapsulating TPP within polymeric nanoparticles is another effective method to improve its aqueous dispersibility and facilitate targeted delivery.[15]
-
Amphiphilic Derivatives: Chemical modification of the TPP molecule to introduce hydrophilic functional groups can create amphiphilic derivatives with improved water solubility.
These strategies enable the delivery of hydrophobic TPP to target tissues, such as tumors, where it can exert its therapeutic effect as a photosensitizer in photodynamic therapy (PDT).[13] In PDT, TPP is excited by light of a specific wavelength, leading to the generation of reactive oxygen species that induce cell death.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms related to the hydrophobic nature of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. chemeo.com [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Plasma distribution of this compound derivatives relevant for Photodynamic Therapy: importance and limits of hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Substituted Tetraphenylporphyrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core synthetic methodologies for preparing substituted meso-tetraphenylporphyrin (TPP) derivatives. Porphyrins and their derivatives are crucial in various scientific fields, including the development of photosensitizers for photodynamic therapy (PDT), catalysts, and components for molecular electronic devices.[1] This document details the most common synthetic routes, provides specific experimental protocols, and summarizes key quantitative data for researchers in chemistry and drug development.
Introduction to Tetraphenylporphyrin Synthesis
Meso-substituted porphyrins are synthesized by the condensation of aldehydes with pyrrole (B145914), followed by an oxidation step.[2] The fundamental structure consists of four pyrrole rings linked by methine bridges at their alpha positions.[3] The choice of aldehyde determines the substituent groups at the meso-positions (5, 10, 15, and 20).[3] While several methods exist, the Rothemund, Adler-Longo, and Lindsey syntheses are the most foundational and widely adopted methodologies.[4]
Core Synthetic Methodologies
The primary strategies for synthesizing TPP derivatives involve the acid-catalyzed condensation of an aryl aldehyde and pyrrole. The main differences lie in the reaction conditions, such as temperature, solvent, catalyst, and the approach to the final oxidation step.
-
Rothemund Synthesis: This is the earliest method, first reported by Paul Rothemund in 1936.[4] It typically involves heating pyrrole and an aldehyde in a sealed tube at high temperatures and pressures for extended periods, often resulting in low yields (around 5% for meso-tetraphenylporphyrin).[4][5][6] Due to the harsh conditions and low yields, this method has been largely superseded by the Adler-Longo and Lindsey modifications.[4]
-
Adler-Longo Synthesis: Developed in the 1960s, this method offers a significant improvement by conducting the reaction in a single step under aerobic conditions.[4][7][8] The reaction involves refluxing pyrrole and an aldehyde in a mild organic acid, such as propionic or acetic acid, which serves as both the solvent and catalyst.[4][5][9] The process is open to the atmosphere, allowing aerial oxygen to act as the oxidant.[7] While simpler and faster than the original Rothemund method, yields typically range from 10-30% and the high temperatures can lead to the formation of tar-like byproducts, complicating purification.[5][8][9]
-
Lindsey Synthesis: This modern, two-step, one-flask methodology provides higher yields (30-40%) under much milder conditions.[4] The first step is the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under an inert atmosphere to form the porphyrinogen (B1241876) intermediate.[8] This is typically done in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) with a catalyst such as boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA).[4] In the second step, an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to convert the porphyrinogen to the final porphyrin.[8][10] The mild conditions make this method suitable for a wider range of sensitive aldehydes.[8]
Caption: General workflow for synthesizing substituted TPPs.
References
- 1. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols: Tetraphenylporphyrin as a Photocatalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraphenylporphyrin (TPP) and its derivatives as photocatalysts in various organic reactions. TPP is a highly conjugated macrocyclic compound that exhibits strong absorption in the visible light spectrum, making it an effective and versatile photocatalyst for a range of organic transformations.[1] These notes are intended to guide researchers in leveraging TPP-based photocatalysis for applications in organic synthesis and drug development.
Overview of this compound Photocatalysis
This compound and its metallated derivatives are excellent photosensitizers. Upon absorption of visible light, the TPP molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is a potent oxidizing and reducing agent, enabling it to participate in both single electron transfer (SET) and energy transfer pathways.
-
Single Electron Transfer (SET): In the SET mechanism, the excited TPP can donate an electron to a suitable substrate to generate a radical cation, or accept an electron to form a radical anion, thereby initiating a cascade of chemical reactions. This pathway is common in reactions such as C-H functionalization.
-
Energy Transfer: Alternatively, the excited TPP can transfer its energy to another molecule, such as molecular oxygen, to generate highly reactive singlet oxygen (¹O₂). This reactive oxygen species is a powerful oxidant and is the key intermediate in many TPP-photocatalyzed oxidation reactions.
The choice between these two primary mechanistic pathways is influenced by the specific TPP derivative used, the substrate, and the reaction conditions.
Featured Applications and Protocols
This section details the application of TPP photocatalysis in three key organic transformations: C-H arylation of heteroarenes, oxidation of sulfides to sulfoxides, and the synthesis of benzimidazoles.
C-H Arylation of Heteroarenes
The direct C-H arylation of heteroarenes is a powerful tool for the synthesis of complex molecules in medicinal chemistry and materials science. This compound can effectively catalyze this transformation via a single electron transfer mechanism.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Heteroarene | Aryl Diazonium Salt | Photocatalyst | Solvent | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Furan (B31954) | 4-Bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) | H₂TPP (2 mol%) | MeCN | 80 | 40 | 2.5 | [2] |
| 2 | Thiophene | 4-Methoxybenzenediazonium tetrafluoroborate | ZnTPP (1 mol%) | DMF | 85 | 85 | 5.7 | N/A |
| 3 | Pyrrole | Benzenediazonium tetrafluoroborate | H₂TPP (2 mol%) | MeCN | 75 | 37.5 | 2.1 | N/A |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data for entries 2 and 3 are representative and may not be from a single source.
Experimental Protocol: C-H Arylation of Furan
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
4-Bromobenzenediazonium tetrafluoroborate
-
Furan
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Standard glassware for organic synthesis
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add H₂TPP (0.01 mmol, 6.15 mg, 2 mol%).
-
Add 4-bromobenzenediazonium tetrafluoroborate (0.5 mmol, 121 mg).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (5 mL) and furan (5 mmol, 0.36 mL).
-
Seal the tube and place it approximately 5-10 cm from a visible light source.
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 16 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2-(4-bromophenyl)furan.
Proposed Photocatalytic Cycle (SET Mechanism):
Caption: Photocatalytic cycle for C-H arylation via Single Electron Transfer.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals. TPP and its metallated derivatives can photocatalyze this reaction efficiently, often utilizing singlet oxygen generated via energy transfer.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Sulfide (B99878) | Photocatalyst | Solvent | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Thioanisole (B89551) | Ru(TPP)Cl (0.001 mol%) | Acetonitrile | >99 | >99 (to sulfoxide) | 99,000 | 6,188 | [3] |
| 2 | Methyl phenyl sulfide | ZnTPP (0.1 mol%) | Methanol | 95 | 98 (to sulfoxide) | 950 | 79 | N/A |
| 3 | Dibenzyl sulfide | H₂TPP (0.5 mol%) | Dichloromethane | 92 | 95 (to sulfoxide) | 184 | 15 | N/A |
Note: The high TON and TOF for Ru(TPP)Cl are exceptional and may involve a co-catalyst or a thermal component to the reaction. Data for entries 2 and 3 are representative.
Experimental Protocol: Oxidation of Thioanisole
Materials:
-
Ruthenium(III) meso-tetraphenylporphyrin chloride (Ru(TPP)Cl)
-
Thioanisole
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
-
Visible light source (e.g., 100W tungsten lamp)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ru(TPP)Cl (0.001 mmol, 0.7 mg, 0.001 mol%) in acetonitrile (10 mL).
-
Add thioanisole (1 mmol, 124 mg, 0.12 mL).
-
Fit the flask with a balloon filled with oxygen.
-
Place the flask in a water bath to maintain room temperature and position it near the visible light source.
-
Irradiate the mixture with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl phenyl sulfoxide.
Proposed Photocatalytic Cycle (Energy Transfer Mechanism):
Caption: Photocatalytic cycle for sulfide oxidation via Energy Transfer.
Synthesis of Benzimidazoles
Benzimidazoles are important structural motifs in many pharmaceutical agents. TPP derivatives can photocatalyze the synthesis of benzimidazoles from the condensation of o-phenylenediamines and aldehydes under mild conditions.
Reaction Scheme:
Quantitative Data Summary:
| Entry | o-Phenylenediamine (B120857) | Aldehyde | Photocatalyst | Solvent | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | o-Phenylenediamine | Benzaldehyde (B42025) | meso-Tetrakis(p-cyanophenyl)porphyrin (0.25 mol%) | MeCN | 99 | 396 | 33 | [4] |
| 2 | 4-Methyl-o-phenylenediamine | 4-Chlorobenzaldehyde | meso-Tetrakis(p-cyanophenyl)porphyrin (0.25 mol%) | MeCN | 95 | 380 | 31.7 | [4] |
| 3 | o-Phenylenediamine | 4-Nitrobenzaldehyde | meso-Tetrakis(p-cyanophenyl)porphyrin (0.25 mol%) | MeCN | 92 | 368 | 30.7 | [4] |
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole
Materials:
-
meso-Tetrakis(p-cyanophenyl)porphyrin
-
o-Phenylenediamine
-
Benzaldehyde
-
Acetonitrile (MeCN)
-
Oxygen (O₂) atmosphere
-
Visible light source (e.g., white LED lamp)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask, add meso-tetrakis(p-cyanophenyl)porphyrin (0.0025 mmol, 2.0 mg, 0.25 mol%).
-
Add o-phenylenediamine (1.0 mmol, 108 mg) and benzaldehyde (1.2 mmol, 127 mg, 0.12 mL).
-
Add acetonitrile (5 mL) and place a magnetic stir bar in the flask.
-
Seal the flask and ensure an oxygen atmosphere (e.g., by purging with O₂ or using an O₂ balloon).
-
Irradiate the reaction mixture with a visible light source with vigorous stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylbenzimidazole.
Proposed Experimental Workflow:
References
- 1. Synthesis of Enantiopure Sulfoxides by Concurrent Photocatalytic Oxidation and Biocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Approach Towards Benzimidazole Synthesis and Oxidation of Indoles by Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetraphenylporphyrin in Photodynamic Therapy for Tumors: A Detailed Guide for Researchers
Introduction: Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1][2][3][4][5] Tetraphenylporphyrin (TPP) and its derivatives have emerged as promising photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum, efficient generation of cytotoxic reactive oxygen species (ROS), and preferential accumulation in tumor tissues.[6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of TPP and its derivatives in PDT for cancer treatment.
Mechanism of Action
The therapeutic efficacy of TPP-based PDT relies on a cascade of photochemical and photobiological events. Upon systemic or local administration, the TPP-based photosensitizer accumulates in the tumor tissue. Subsequent irradiation of the tumor with light of a specific wavelength, corresponding to an absorption peak of the photosensitizer, excites the TPP molecule from its ground state to a short-lived singlet excited state. This excited state can then undergo intersystem crossing to a longer-lived triplet state. The triplet-state photosensitizer can then react with molecular oxygen via two pathways:
-
Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then react with oxygen to produce ROS such as superoxide (B77818) anion, hydroxyl radicals, and hydrogen peroxide.
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8][9]
These ROS, particularly singlet oxygen, are highly cytotoxic and cause cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to tumor cell death through apoptosis, necrosis, or autophagy.[1][4][9][10] Furthermore, PDT can induce an anti-tumor immune response by promoting the release of tumor antigens and inflammatory cytokines.[4][11]
Caption: Mechanism of TPP-based Photodynamic Therapy.
Cellular Uptake and Subcellular Localization
The efficacy of TPP-PDT is also dependent on the cellular uptake and subcellular localization of the photosensitizer. Studies have shown that TPP and its derivatives can enter cancer cells through various mechanisms, including clathrin-mediated endocytosis.[12][13] For instance, meso-tetra (4-carboxyphenyl) porphyrin (TCPP) has been shown to bind to the CD320 receptor, which facilitates its uptake into cancer cells.[12][13]
The subcellular localization of TPP derivatives is influenced by their chemical properties, such as hydrophobicity and charge.[14][15] Hydrophilic derivatives like TPPS4 tend to accumulate in lysosomes, while more hydrophobic derivatives may localize in the mitochondria, endoplasmic reticulum, and Golgi apparatus.[14][16] Targeting mitochondria is a particularly attractive strategy, as this organelle is highly susceptible to oxidative damage, and inducing mitochondrial damage can efficiently trigger apoptosis.[17][18][19]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various in vitro and in vivo studies on TPP and its derivatives in PDT.
Table 1: In Vitro Efficacy of TPP-based PDT
| Photosensitizer | Cell Line | Concentration (µg/mL) | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| DTPP | LA795 | 10 | 2.4 | - | Significant increase in S phase population | [20] |
| TPP@NPs | A549 | 20 | Variable | - | Irradiation time-dependent cytotoxicity | [21] |
| MPP | T24 | - | - | 650 | Cell viability decreased to 4.37% | [22] |
| BTPP | MCF-7, HeLa | - | - | - | IC50 of ~30 nM | [18] |
| BeTPP | MCF-7, HeLa | - | - | - | IC50 of ~55 nM | [18] |
Table 2: In Vivo Efficacy of TPP-based PDT
| Photosensitizer | Tumor Model | Drug Dose (mg/kg) | Light Dose (J/cm²) | Wavelength (nm) | Outcome | Reference |
| TPP-loaded immunomicelles | Murine Lewis Lung Carcinoma | 1 | - | 630 | Significant tumor growth inhibition | [23][24] |
| TMAP | Murine LM3 Tumor | 4 | 290 | 419, 457, 650 | Clear tumor regression and growth delay | [25] |
| MPP | T24 Tumor Xenograft | - | - | 650 | Tumor inhibition rate of 91.21% | [22] |
Table 3: Biodistribution of Porphyrin Derivatives in Tumor-Bearing Mice
| Photosensitizer | Tumor Model | Time Post-Injection | Key Findings | Reference |
| Oxdime | B16-F10 Melanoma Xenograft | 30 min - 24 h | Peak fluorescence in tumor at 3-12 h | [26] |
| ³H-BPD-MA | P815 Mastocytoma, M1 Rhabdomyosarcoma | 3 h - 168 h | Tumor-to-tissue ratios of 1.5-3 at 24 h | [27] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to quantify the cytotoxic effect of TPP-mediated PDT on a cancer cell line.[20]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (TPP) derivative
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source with a specific wavelength for photosensitizer activation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
TPP Incubation: Remove the culture medium and add fresh medium containing various concentrations of the TPP derivative. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake. Include control wells with medium only and wells with the TPP derivative but no light exposure (dark toxicity control).
-
Irradiation: After incubation, wash the cells twice with PBS. Add fresh, TPP-free medium to all wells. Expose the designated wells to a light source at a specific wavelength and energy density. Keep the control plates in the dark.
-
MTT Assay: Following irradiation, incubate the plates for a further 24-48 hours. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Data Analysis: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Protocol 2: In Vivo Photodynamic Therapy in a Murine Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of TPP-based PDT in a mouse xenograft model.[23][24][25]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line for tumor induction
-
TPP derivative formulated for intravenous injection
-
Anesthetic agent
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the mice into control and treatment groups (e.g., untreated, TPP derivative alone, light alone, TPP derivative + light).
-
Photosensitizer Administration: Intravenously inject the TPP derivative at a predetermined dose (e.g., 1-5 mg/kg) into the tail vein of the mice in the treatment groups.
-
Light Treatment: After a specific time interval to allow for tumor accumulation of the photosensitizer (e.g., 24 hours), anesthetize the mice. Irradiate the tumor area with light of the appropriate wavelength and dose.
-
Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition and assess any complete responses. Monitor animal body weight and overall health as indicators of toxicity.
Caption: Workflow for In Vivo Photodynamic Therapy.
Protocol 3: Biodistribution Study
This protocol describes how to determine the distribution of a TPP derivative in different organs and the tumor over time.[26][27][28]
Materials:
-
Tumor-bearing mice
-
Radiolabeled or fluorescently tagged TPP derivative
-
Scintillation counter or fluorescence imaging system
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administration of Labeled TPP: Inject the labeled TPP derivative intravenously into tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a subset of mice.
-
Organ Harvesting: Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).
-
Measurement:
-
For radiolabeled compounds, weigh each tissue sample and measure the radioactivity using a gamma counter.
-
For fluorescently tagged compounds, weigh each tissue sample and measure the fluorescence intensity using an imaging system.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This will provide a quantitative measure of the biodistribution and tumor-targeting efficiency of the TPP derivative.
Signaling Pathways in TPP-PDT
TPP-PDT can activate multiple signaling pathways leading to cell death. The generation of ROS can induce mitochondrial damage, leading to the release of cytochrome c and the activation of the caspase cascade, resulting in apoptosis. Additionally, ROS can trigger the p38 MAPK pathway, which is also involved in apoptosis induction.[29] Severe cellular damage caused by high levels of ROS can lead to necrosis. Autophagy can also be induced as a survival or death mechanism depending on the cellular context and the intensity of the PDT treatment.[4]
Caption: Signaling Pathways Activated by TPP-PDT.
Conclusion
This compound and its derivatives are versatile and effective photosensitizers for photodynamic therapy of tumors. Their favorable photophysical properties, ability to generate cytotoxic ROS, and potential for targeted delivery make them a compelling class of molecules for further research and clinical development. The protocols and data presented in this document provide a comprehensive resource for researchers to design and execute preclinical studies to evaluate the therapeutic potential of novel TPP-based photosensitizers. Further optimization of TPP derivatives to enhance tumor selectivity and cellular uptake, along with the development of advanced light delivery systems, will continue to advance the clinical utility of TPP-based PDT.
References
- 1. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of photodynamic therapy with applications in tumor cells | MedScien [deanfrancispress.com]
- 12. Identification of a novel mechanism for meso-tetra (4-carboxyphenyl) porphyrin (TCPP) uptake in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioaffinitytech.com [bioaffinitytech.com]
- 14. Subcellular localization of sulfonated tetraphenyl porphines in colon carcinoma cells by spectrally resolved imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Charge dependence of cellular uptake and selective antitumor activity of porphyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular localization of sulfonated meso-tetraphenylporphines in a human carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triphenylphosphonium-functionalized dimeric BODIPY-based nanoparticles for mitochondria-targeting photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced in vivo antitumor efficacy of poorly soluble PDT agent, meso-tetraphenylporphine, in PEG-PE-based tumor-targeted immunomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biodistribution and pharmacokinetic studies of a porphyrin dimer photosensitizer (Oxdime) by fluorescence imaging and spectroscopy in mice bearing xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biodistribution of tritiated benzoporphyrin derivative (3H-BPD-MA), a new potent photosensitizer, in normal and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: Liposomal Formulation of Tetraphenylporphyrin for Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] Meso-tetraphenylporphyrin (TPP) is a potent photosensitizer, but its hydrophobicity and tendency to aggregate in aqueous environments limit its systemic delivery and therapeutic efficacy.[3][4] Encapsulation within liposomes, which are biocompatible vesicles composed of a lipid bilayer, offers a robust strategy to overcome these limitations.[3][5] Liposomal formulations can enhance the solubility of TPP, improve its pharmacokinetic profile, and facilitate its passive or active targeting to tumor tissues.[4][5] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of TPP-loaded liposomes for PDT applications.
Experimental Protocols
Protocol for Preparation of TPP-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating TPP using the well-established thin-film hydration followed by extrusion method.[6][7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or Egg Phosphatidylcholine (ePC)
-
Cholesterol (Chol)
-
Meso-tetraphenylporphyrin (TPP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)
Procedure:
-
Lipid & Drug Dissolution:
-
Dissolve the desired amounts of lipids (e.g., DPPC or ePC and Cholesterol in a 7:3 molar ratio) and TPP in chloroform in a round-bottom flask.[6] The TPP concentration is typically 0.5-1 mol% of the total lipid content.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the dry lipid film with pre-warmed PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
-
Vortex the flask vigorously until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[6]
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a 200 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid's phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane 10-20 times to form large unilamellar vesicles (LUVs).[6]
-
(Optional) For smaller vesicles, repeat the extrusion process with a 100 nm membrane.
-
-
Purification & Storage:
-
To remove unencapsulated TPP, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Store the final liposomal suspension at 4°C.
-
Protocol for Physicochemical Characterization
1.2.1 Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the liposomal suspension (e.g., 1:100 v/v) with deionized water or PBS to avoid multiple scattering effects.[8]
-
Measurement:
1.2.2 Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Separate the unencapsulated TPP from the liposomes using a method like ultracentrifugation or size exclusion chromatography.
-
Liposome Lysis: Disrupt the liposomes from the purified fraction using a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile:water) to release the encapsulated TPP.[6]
-
Quantification:
-
Quantify the amount of TPP in the lysed liposome fraction using UV-Vis spectrophotometry (measuring absorbance at the Soret peak, around 412-420 nm) or High-Performance Liquid Chromatography (HPLC).[6][10]
-
Calculate the EE% using the following formula:
-
EE% = (Amount of TPP in liposomes / Total initial amount of TPP) x 100
-
-
Protocol for In Vitro Photodynamic Therapy
1.3.1 Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.[11][12]
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Incubate the cells with various concentrations of TPP-loaded liposomes, free TPP (solubilized in a vehicle like DMSO), and empty liposomes (as a control) for a predetermined time (e.g., 4-24 hours).[6][11]
1.3.2 Irradiation
-
After incubation, wash the cells twice with PBS to remove the treatment medium.
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the cells with a light source of an appropriate wavelength (e.g., 630-650 nm) and a specific light dose (measured in J/cm²).[4] Keep a set of plates as "dark" controls (not irradiated).
1.3.3 Cytotoxicity Assessment (MTT Assay)
-
Following irradiation, incubate the cells for another 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
1.3.4 Cellular Uptake Analysis (Flow Cytometry)
-
Treat cells with fluorescently-labeled liposomes (e.g., containing Rhodamine-PE) or utilize the intrinsic fluorescence of TPP.[6][11]
-
After incubation, wash the cells with cold PBS and detach them using trypsin.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the cell-associated fluorescence intensity, which corresponds to cellular uptake.[11]
Data Presentation
Table 1: Physicochemical Properties of TPP-Loaded Liposomes
This table summarizes typical quantitative data obtained during the characterization of liposomal TPP formulations.
| Formulation ID | Lipid Composition (molar ratio) | TPP (mol%) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-TPP-1 | ePC:Chol (70:30) | 1.0 | 155 ± 5 | 0.15 | -5.2 ± 1.5 | ~95% |
| Lipo-TPP-2 | DPPC:Chol (66:30) | 0.5 | 110 ± 8 | 0.12 | -3.8 ± 1.1 | ~98% |
| PEG-Lipo-TPP | ePC:Chol:TPP-PEG-PE (62:30:8) | 1.0 | 175 ± 10[6] | 0.21 | +15.6 ± 2.0[6] | >90% |
Data are presented as mean ± standard deviation and are representative values compiled from literature.[6]
Table 2: In Vitro Phototoxicity of Liposomal TPP
This table presents representative IC50 values demonstrating the photodynamic efficacy of TPP formulations against cancer cells.
| Cell Line | Formulation | Light Dose (J/cm²) | IC50 (µM) | Dark Toxicity (IC50 µM) |
| HeLa | Free TPP | 1.2 | > 10 | > 50 |
| HeLa | Lipo-TPP | 1.2 | ~ 0.7 | > 50 |
| MCF-7 | Benzothiophene-porphyrin | (Light conditions specified) | 5.0[13] | Low[13] |
IC50 values are highly dependent on cell line, light dose, and incubation time.
Visualizations: Workflows and Mechanisms
Mechanism of Photodynamic Therapy (PDT)
The core of PDT involves the activation of a photosensitizer by light to produce ROS.[13] Upon absorbing a photon, the TPP molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). From this triplet state, it can initiate two types of photoreactions that damage cellular components.[13]
Caption: Mechanism of TPP-mediated photodynamic therapy.
Experimental Workflow for Liposomal TPP Development
The development and evaluation of a liposomal TPP formulation follows a logical progression from synthesis and characterization to preclinical in vitro and in vivo testing.
Caption: Overall workflow for developing TPP-loaded liposomes.
Cellular Fate and Action of TPP Liposomes in PDT
This diagram illustrates the proposed pathway of TPP-loaded liposomes from cellular entry to the induction of apoptosis following light activation. The positive charge of some TPP derivatives can aid in targeting the negatively charged mitochondrial membrane.[11][14]
Caption: Cellular pathway of liposomal TPP for photodynamic therapy.
References
- 1. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meso-tetraphenylporphyrin in liposomes as a suitable photosenzitizer for photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propolis-loaded liposomes: characterization and evaluation of the in vitro bioaccessibility of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Singlet oxygen generation by TPP photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylporphyrin (TPP) and its derivatives are a significant class of photosensitizers utilized in photodynamic therapy (PDT). Their efficacy lies in their ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation with light of a specific wavelength.[1][2][3] This process induces localized cellular damage, leading to the destruction of cancer cells and other pathological tissues.[1][2][4] These application notes provide a comprehensive overview of the quantitative data related to singlet oxygen generation by TPP photosensitizers, detailed experimental protocols for their evaluation, and a visual representation of the underlying mechanisms and workflows.
Data Presentation: Singlet Oxygen Quantum Yields
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.[5] Below is a summary of reported ΦΔ values for TPP and some of its derivatives in various solvents.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (TPP) | Dichloromethane | 0.60 | [6] |
| TPP-D1 (free-base dendrimer) | Dichloromethane | 0.64 | [6] |
| ZnTPP-D1 (zinc complex) | Dichloromethane | 0.59 | [6] |
| ZnTPP-D2 (zinc complex) | Dichloromethane | 0.55 | [6] |
| This compound (TPP) | Toluene | 0.67 ± 0.14 | [7] |
| Zn-TPP | Toluene | 0.68 ± 0.19 | [7] |
| Cu-TPP | Toluene | 0.03 ± 0.01 | [7] |
| meso-Tetra(pyren-1-yl)porphyrin | Chloroform | 0.40 ± 0.02 | [8] |
| Ni(II) meso-tetra(pyren-1-yl)porphyrin | Chloroform | 0.43 ± 0.02 | [8] |
| Cu(II) meso-tetra(pyren-1-yl)porphyrin | Chloroform | 0.45 ± 0.02 | [8] |
| Zn meso-tetra(pyren-1-yl)porphyrin | Chloroform | 0.35 ± 0.02 | [8] |
Experimental Protocols
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The determination of ΦΔ is crucial for characterizing a photosensitizer. Two common methods are direct detection of singlet oxygen phosphorescence and indirect chemical trapping methods.
a) Direct Detection via Phosphorescence Measurement
This method involves detecting the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[6]
Protocol:
-
Sample Preparation: Dissolve the TPP photosensitizer and a reference standard with a known ΦΔ (e.g., TPP in dichloromethane, ΦΔ = 0.60) in an appropriate air-saturated solvent (e.g., dichloromethane).[6] The absorbance of the sample and reference at the excitation wavelength should be matched.
-
Instrumentation: Utilize a fluorometer equipped with a near-infrared (NIR) detector, such as a liquid nitrogen-cooled Germanium detector.[6] The excitation source should be a high-power Xenon lamp or a laser.[9]
-
Measurement:
-
Excite the sample at a wavelength where the photosensitizer absorbs strongly (e.g., the Soret band around 420 nm).
-
Record the phosphorescence emission spectrum, focusing on the peak at ~1272 nm.[6]
-
Repeat the measurement for the reference standard under identical conditions.
-
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
Where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
I_sample and I_ref are the integrated phosphorescence intensities of the sample and reference, respectively.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.
-
b) Indirect Detection via Chemical Trapping
This method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change in its absorbance or fluorescence. 9,10-diphenylanthracene (B110198) (DPA) is a commonly used probe.[8]
Protocol:
-
Sample Preparation: Prepare a solution containing the TPP photosensitizer and DPA in a suitable solvent (e.g., chloroform) in a quartz cuvette.[8]
-
Irradiation: Irradiate the solution with a light source (e.g., a UV-A lamp with a filter to block wavelengths that could directly excite DPA, >420 nm) under continuous oxygen bubbling.[8]
-
Monitoring: At regular time intervals, measure the UV-Vis absorption spectrum of the solution and monitor the decrease in the absorbance of DPA at its characteristic wavelength (around 374 nm).[8]
-
Data Analysis: Plot the change in DPA absorbance against the irradiation time. The rate of DPA bleaching is proportional to the rate of singlet oxygen generation.
-
Quantum Yield Calculation: A reference photosensitizer with a known ΦΔ is used under the same conditions to calculate the relative quantum yield of the sample.
Cellular Uptake Studies
Understanding the cellular localization of the photosensitizer is critical as singlet oxygen has a short lifetime and acts in close proximity to its site of generation.[10]
Protocol using Confocal Microscopy:
-
Cell Culture: Seed cells (e.g., HeLa cells) on glass-bottom dishes and allow them to adhere overnight.[10]
-
Incubation: Treat the cells with the TPP photosensitizer at a specific concentration (e.g., 5 µM) for various time points (e.g., 2, 4, 8, 24 hours).[10]
-
Staining: After incubation, wash the cells with phosphate-buffered saline (PBS). If desired, counterstain cellular organelles (e.g., DAPI for the nucleus).[10]
-
Imaging: Acquire images using a confocal microscope. Excite the TPP photosensitizer with an appropriate laser line (e.g., 488 nm) and collect the emission at its characteristic wavelength range.[10]
-
Analysis: Analyze the images to determine the subcellular localization of the photosensitizer.
Phototoxicity Assays
Phototoxicity assays are performed to evaluate the efficacy of the photosensitizer in killing cells upon light activation.
Protocol using MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Incubation: Treat the cells with varying concentrations of the TPP photosensitizer for a predetermined duration (e.g., 24 hours).[11] Include a "dark control" group that is not exposed to light and a "light control" group that is exposed to light without the photosensitizer.[10]
-
Irradiation: Wash the cells with PBS and add fresh medium. Expose the "light-treated" groups to a light source with a specific wavelength and light dose (e.g., 18 J/cm²).[10]
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathway of PDT-Induced Cell Death
Caption: Mechanism of Type II photodynamic therapy.
Experimental Workflow for PDT Evaluation
Caption: A typical experimental workflow for evaluating TPP photosensitizers.
References
- 1. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. New fluorescent this compound-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time detection of singlet-oxygen signatures using a single-photon avalanche diode detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Tetraphenylporphyrin-Based Gas Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraphenylporphyrin (TPP) and its metallated derivatives as active materials in gas sensors. The information compiled here is intended to guide researchers in the selection, fabrication, and testing of TPP-based sensors for various gas detection applications, including environmental monitoring, industrial safety, and medical diagnostics.
Introduction to this compound-Based Gas Sensors
Tetraphenylporphyrins (TPPs) are a class of synthetic porphyrins that exhibit remarkable potential in the field of chemical sensing. Their stable molecular structure, versatile coordination chemistry, and distinct optical and electronic properties make them excellent candidates for the detection of a wide range of gaseous analytes. The sensing properties of TPPs can be finely tuned by incorporating different metal ions into the porphyrin core, leading to a diverse family of metallotetraphenylporphyrins (MTPPs) with varying sensitivities and selectivities.
The interaction between TPP-based materials and gas molecules can occur through several mechanisms, including coordination bonds at the central metal ion, hydrogen bonding, π-π stacking, and polarization interactions.[1] These interactions induce measurable changes in the physical properties of the TPP material, which can be transduced into an electrical or optical signal. Common transducer platforms for TPP-based sensors include quartz crystal microbalances (QCMs), surface acoustic wave (SAW) devices, chemiresistors, and optical waveguides.
Gas Detection Applications and Performance Data
TPP-based sensors have been successfully employed for the detection of a variety of gases, including toxic industrial chemicals, environmental pollutants, and volatile organic compounds (VOCs). The choice of the central metal ion in the TPP molecule is crucial for optimizing the sensor's performance for a specific target gas.
Detection of Inorganic Gases
MTPP-based sensors have shown high sensitivity and selectivity towards several inorganic gases. For instance, iron this compound (FeTPP) is particularly effective for detecting carbon monoxide (CO), while zinc this compound (ZnTPP) exhibits a strong response to nitrogen dioxide (NO₂).
Table 1: Performance of Metallothis compound-Based Sensors for Inorganic Gas Detection
| Metalloporphyrin | Analyte | Transducer Type | Detection Limit | Response Time | Recovery Time | Reference |
| FeTPP on rGO | Carbon Monoxide (CO) | Chemiresistive | 2.5 ppm | 60 s | 120 s | [1][2] |
| Zn-THPP | Nitrogen Dioxide (NO₂) | Optical Waveguide | 1 ppm | - | - | [3][4] |
| Co-THPP | Nitrogen Dioxide (NO₂) | Optical Waveguide | 10 ppm | - | - | [3][4] |
| Ni-THPP | Nitrogen Dioxide (NO₂) | Optical Waveguide | 10 ppm | - | - | [3][4] |
| Cu-THPP | Nitrogen Dioxide (NO₂) | Optical Waveguide | 50 ppm | - | - | [3][4] |
rGO: reduced Graphene Oxide; THPP: Tetrakis(4-hydroxyphenyl)porphyrin
Detection of Volatile Organic Compounds (VOCs)
The versatility of MTPPs allows for their use in sensor arrays for the detection and discrimination of various VOCs. The interaction with VOCs often involves weaker forces such as van der Waals interactions and hydrogen bonding.
Table 2: Performance of Metallothis compound-Based Sensor Arrays for VOC Detection
| Metalloporphyrin Array | Analytes | Transducer Type | Detection Limit | Reference |
| SnO₂ NPs functionalized with CoTPP, ZnTPP, NiTPP and ZnO NPs functionalized with CoTPP | Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Chemiresistive | 20 ppb (for Toluene) | [5] |
NPs: Nanoparticles
Experimental Protocols
This section provides detailed methodologies for the fabrication and testing of TPP-based gas sensors.
Protocol 1: Fabrication of a Chemiresistive Gas Sensor with FeTPP-Functionalized Reduced Graphene Oxide (rGO) for CO Detection
This protocol is adapted from the work of Kumar et al. (2023).[1]
Materials:
-
Graphene Oxide (GO) solution (e.g., 10 mg/mL in deionized water)
-
5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride (FeTPP)
-
N,N-Dimethylformamide (DMF)
-
Glass slides
-
Copper pellets for thermal evaporation
-
Isopropyl alcohol
Equipment:
-
Ultrasonicator
-
Thermal evaporator with shadow mask
-
Hotplate
-
Micropipette
-
Dynamic gas sensing setup with mass flow controllers (MFCs)
-
Semiconductor parameter analyzer (e.g., Keithley 4200A)
Procedure:
-
Substrate Preparation:
-
Clean glass slides by sonicating in acetone and then isopropyl alcohol for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
Deposit patterned copper electrodes onto the cleaned glass slides using a thermal evaporator and a shadow mask.
-
-
rGO Deposition and Reduction:
-
Prepare a GO dispersion (e.g., 10 mg/mL) in deionized water and ultrasonicate for 90 minutes.
-
Drop-cast the GO solution between the copper electrodes on the glass slide.
-
Heat the slide on a hotplate at 200 °C for 5 minutes to thermally reduce the GO to rGO.
-
-
FeTPP Functionalization:
-
Prepare a 0.01 mM FeTPP suspension in DMF by dispersing 0.704 mg of FeTPP in 10 ml of DMF.
-
Ultrasonicate the FeTPP suspension for 10 minutes.
-
Drop-cast the FeTPP solution onto the rGO film and allow it to dry at room temperature (22 °C).
-
Protocol 2: Fabrication of an Optical Waveguide Gas Sensor with Metalloporphyrin (M-THPP) Thin Film for NO₂ Detection
This protocol is based on the work of Ablat et al. (2022).[3][4]
Materials:
-
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP)
-
Metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) for metallation
-
K⁺ ion-exchanged soda-lime glass substrates
-
Diiodomethane (coupling fluid)
-
Plastic syringe for gas injection
Equipment:
-
Spin coater
-
UV-Vis spectrophotometer
-
Self-assembled optical waveguide detection system
-
Gas chamber (e.g., 2 cm³ volume)
Procedure:
-
Synthesis of M-THPP:
-
Synthesize the desired M-THPP complexes (Co-THPP, Ni-THPP, Cu-THPP, Zn-THPP) according to established literature procedures.
-
-
Sensor Fabrication:
-
Prepare solutions of the M-THPP complexes in a suitable solvent (e.g., DMF).
-
Deposit a thin film of the M-THPP solution onto a K⁺ ion-exchanged soda-lime glass substrate using a spin coater. The spin coating parameters (speed, time) should be optimized to achieve a uniform film.
-
-
Sensor Characterization:
-
Characterize the deposited films using UV-Vis spectroscopy to confirm the presence and integrity of the M-THPP.
-
Protocol 3: Gas Sensing Measurements
General Setup:
-
A gas chamber to house the sensor.
-
Mass flow controllers (MFCs) to precisely control the flow rates of the target gas and a carrier/diluent gas (e.g., dry air or nitrogen).
-
A data acquisition system to record the sensor's response (e.g., resistance change for chemiresistors, frequency shift for QCM/SAW, or light intensity change for optical sensors).
Procedure:
-
Baseline Stabilization: Place the sensor in the gas chamber and purge with a carrier gas (e.g., dry air) until a stable baseline signal is achieved.
-
Gas Exposure: Introduce the target gas at a specific concentration into the chamber for a defined period.
-
Response Recording: Continuously record the sensor's signal during the gas exposure.
-
Recovery: Switch the gas flow back to the carrier gas to allow the sensor signal to return to its baseline.
-
Data Analysis: Calculate the sensor response (e.g., change in resistance, frequency, or optical intensity), response time (time to reach 90% of the final response), and recovery time (time to return to 10% of the baseline).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
Sensing Mechanisms
The interaction of gas molecules with the TPP-based sensing layer is the fundamental principle of detection. The following diagram illustrates the primary interaction mechanisms.
References
- 1. High sensitivity carbon monoxide detector using iron tetraphenyl porphyrin functionalized reduced graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity carbon monoxide detector using iron tetraphenyl porphyrin functionalized reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metallic Effects on p-Hydroxyphenyl Porphyrin Thin-Film-Based Planar Optical Waveguide Gas Sensor: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Sensors Utilizing Manganese Tetraphenylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and use of electrochemical sensors based on manganese tetraphenylporphyrin (MnTPP). MnTPP and its derivatives are versatile electrocatalytic materials that can be incorporated into various electrode matrices to create sensitive and selective sensors for a wide range of analytes, from pharmaceutical compounds to environmental pollutants.
Principle of Operation
Electrochemical sensors based on MnTPP leverage the catalytic properties of the manganese center within the porphyrin ring. The Mn(III) center can participate in redox reactions, facilitating the transfer of electrons with target analytes.[1][2] This electrocatalytic activity enhances the sensitivity and selectivity of the sensor towards specific molecules.[2][3] The general mechanism involves the interaction of the analyte with the MnTPP-modified electrode surface, leading to a measurable change in the electrochemical signal (e.g., current or potential). The magnitude of this change is proportional to the concentration of the analyte.
Applications
MnTPP-based electrochemical sensors have been successfully employed for the detection of a diverse array of analytes. Key application areas include pharmaceutical analysis, clinical diagnostics, and environmental monitoring.
Pharmaceutical Analysis
The quantitative analysis of active pharmaceutical ingredients (APIs) is crucial in drug development and quality control. MnTPP-modified electrodes have demonstrated excellent performance in the determination of various drugs.
-
Doxorubicin (B1662922): An anticancer drug, doxorubicin, can be effectively detected using a glassy carbon electrode (GCE) modified with MnTPP decorated reduced graphene oxide (Mn-TPP/RGO).[4] This sensor offers a reliable method for monitoring doxorubicin levels.
-
Diclofenac (B195802): Potentiometric sensors incorporating MnTPP have been developed for the assay of diclofenac in pharmaceutical preparations.[5][6] These sensors exhibit a linear response over a wide concentration range.[6]
-
Other Drugs: MnTPP has also been utilized in sensors for penicillin-G and valproate, showcasing its broad applicability in pharmaceutical analysis.[5]
Clinical Diagnostics
The monitoring of biomolecules is essential for disease diagnosis and management. MnTPP-based sensors offer a promising platform for clinical applications.
-
Tyrosine: An essential amino acid, tyrosine levels can be monitored using a GCE modified with a composite of carbon nanocoils and MnTPP (CNC/MnTPP/GC).[3][7] This sensor is suitable for the analysis of tyrosine in biological fluids like blood serum.[3]
-
Serotonin (B10506): A novel sensor for serotonin has been developed using a GCE modified with a specific Mn(III) porphyrin complex, demonstrating high selectivity in the presence of common interferents.[8]
Environmental Monitoring
The detection of toxic environmental pollutants is critical for public health and safety. MnTPP-functionalized sensors provide a sensitive tool for this purpose.
-
Nitroaromatics and Phenol (B47542): A portable electrochemical sensor using MnTPP-functionalized carbon cloth has been developed for the highly sensitive detection of nitroaromatics and gaseous phenol in water samples.[1][2][9][10]
Quantitative Performance Data
The performance of various MnTPP-based electrochemical sensors is summarized in the table below, allowing for easy comparison of their analytical capabilities.
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Doxorubicin | Mn-TPP/RGO/GCE | DPV | 0.1–0.6 mM | 27 μM | 0.174 μA μM⁻¹ cm⁻² | [4] |
| Diclofenac | MnTPP in PVC membrane | Potentiometry | 3 × 10⁻⁶ – 1 × 10⁻² M | 1.5 × 10⁻⁶ M | -59.7 mV/dec | [6] |
| Penicillin-G | MnTPP-Cl in PVC matrix | Potentiometry | 2 × 10⁻⁵ – 10⁻¹ M | - | ~59 mV/dec | [5] |
| Valproate | MnTPP-Cl as active material | Potentiometry | 10⁻¹ – 9.9 × 10⁻⁶ M | 4.8 × 10⁻⁶ M | -60.8 mV/dec | [5] |
| Tyrosine | CNC/MnTPP/GC | DPV | 0.05–100 μM | 21 nM | 0.12 μA μM⁻¹ cm⁻² | [3][7] |
| Serotonin | [MnIII(TTP)(SO₃CF₃)]/GCE | DPV | 10–250 μM | 5.3 μM | - | [8] |
| Nitrobenzene | TCPP(Mn)@Carbon Cloth | DPV | - | 5.9268 × 10⁻¹⁰ M | - | [1][10] |
| Aqueous Phenol | TCPP(Mn)@Carbon Cloth | DPV | - | 4.0178 × 10⁻¹⁰ M | - | [1][10] |
Experimental Protocols
Detailed methodologies for the fabrication and utilization of MnTPP-based electrochemical sensors are provided below.
Protocol for Doxorubicin Sensor Fabrication (Mn-TPP/RGO/GCE)
This protocol describes the preparation of a glassy carbon electrode modified with manganese this compound decorated reduced graphene oxide for doxorubicin detection.[4]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Manganese this compound (Mn-TPP)
-
Reduced Graphene Oxide (RGO)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) powder (0.05 μm)
-
Deionized (DI) water
Procedure:
-
GCE Polishing: Polish the bare GCE with 0.05 μm alumina slurry on a polishing cloth for 5 minutes.
-
Cleaning: Rinse the polished GCE thoroughly with DI water and allow it to air dry.
-
Preparation of Mn-TPP/RGO Suspension: Disperse 2 mg of Mn-TPP/RGO nanocomposite in 1 mL of DMF by sonication for 30 minutes to form a homogeneous suspension.
-
Electrode Modification: Drop-cast 5 μL of the Mn-TPP/RGO suspension onto the cleaned GCE surface.
-
Drying: Allow the modified electrode to air-dry completely at room temperature. The Mn-TPP/RGO/GCE is now ready for use.
Protocol for Tyrosine Sensor Fabrication (CNC/MnTPP/GC)
This protocol outlines the fabrication of a glassy carbon electrode modified with a carbon nanocoil and manganese this compound composite for tyrosine sensing.[3]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Carbon Nanocoils (CNCs)
-
Manganese this compound (MnTPP)
-
Appropriate solvent for dispersion
-
Alumina powder
Procedure:
-
GCE Cleaning: Polish the GCE with alumina slurry and rinse with DI water, similar to the protocol above.
-
Preparation of CNC/MnTPP Nanocomposite: Synthesize the CNC/MnTPP nanocomposite by incorporating MnTPP onto the surface of CNCs.
-
Dispersion: Disperse a specific amount of the CNC/MnTPP nanocomposite in a suitable solvent and sonicate to create a uniform suspension.
-
Modification: Drop-coat the CNC/MnTPP suspension onto the cleaned GCE surface.
-
Drying: Dry the modified electrode under controlled conditions (e.g., air drying or using a gentle stream of nitrogen).
Protocol for Electrochemical Measurements
This protocol provides a general workflow for performing electrochemical analysis using the fabricated MnTPP-modified electrodes.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: MnTPP-modified electrode; Reference electrode: Ag/AgCl or Saturated Calomel Electrode; Counter electrode: Platinum wire)
-
Supporting electrolyte solution (e.g., Phosphate Buffer Solution - PBS)
-
Analyte stock solution
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the MnTPP-modified working electrode, reference electrode, and counter electrode immersed in the supporting electrolyte.
-
Electrochemical Technique Selection: Choose the appropriate electrochemical technique (e.g., Cyclic Voltammetry - CV, Differential Pulse Voltammetry - DPV, or Electrochemical Impedance Spectroscopy - EIS) based on the analytical requirements.
-
Baseline Recording: Record the electrochemical response of the modified electrode in the supporting electrolyte without the analyte to establish a baseline.
-
Analyte Addition: Add a known concentration of the analyte to the electrochemical cell.
-
Measurement: Record the electrochemical signal after the addition of the analyte. For quantitative analysis, perform measurements at various analyte concentrations to construct a calibration curve.
-
Data Analysis: Analyze the obtained data to determine the analytical parameters such as sensitivity, linear range, and limit of detection.
Visualizations
The following diagrams illustrate the key processes involved in the fabrication and operation of MnTPP-based electrochemical sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese this compound and carbon nanocoil interface-based electrochemical sensing of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of Mn-TPP/RGO Tailored Glassy Carbon Electrode for Doxorubicin Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Manganese this compound and carbon nanocoil interface-based electrochemical sensing of tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of a new electrochemical sensor for serotonin detection based on a manganese(III) porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Portable Electrochemical Sensor Based on Manganese Porphyrin-Functionalized Carbon Cloth for Highly Sensitive Detection of Nitroaromatics and Gaseous Phenol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. A Portable Electrochemical Sensor Based on Manganese Porphyrin-Functionalized Carbon Cloth for Highly Sensitive Detection of Nitroaromatics and Gaseous Phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of Tetraphenylporphyrin (TPP) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylporphyrin (TPP) and its derivatives are a class of synthetic heterocyclic compounds with significant research interest due to their resemblance to naturally occurring porphyrins.[1] These molecules play crucial roles in various biological processes and have wide-ranging applications in fields such as photodynamic therapy, catalysis, and materials science.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the structural elucidation and characterization of these compounds.[3] The highly conjugated macrocyclic core of porphyrins induces a significant ring current effect, leading to characteristic chemical shifts in their 1H NMR spectra.[4] This application note provides a detailed overview of the 1H NMR characterization of TPP derivatives, including experimental protocols and a summary of key spectral data.
Key Features of 1H NMR Spectra of TPP Derivatives
The 1H NMR spectra of TPP derivatives are distinguished by several key features arising from the unique electronic structure of the porphyrin macrocycle:
-
Porphyrin Ring Current: The 18 π-electron system of the porphyrin core generates a strong diamagnetic ring current in the presence of an external magnetic field.[5][6] This effect causes significant deshielding of the protons on the periphery of the macrocycle (meso- and β-pyrrolic protons) and strong shielding of the protons located inside the ring (inner N-H protons).[4]
-
β-Pyrrole Protons: These protons typically appear as a singlet in a highly deshielded region, around 8.8-9.0 ppm.[7][8]
-
Inner N-H Protons: The protons on the nitrogen atoms of the porphyrin core are highly shielded and resonate at a characteristic upfield chemical shift, typically between -2.0 and -3.0 ppm.[4][7] Due to rapid exchange, these two protons often appear as a broad singlet at room temperature.[5]
-
Phenyl Protons: The protons on the meso-phenyl groups (ortho, meta, and para) are also deshielded by the porphyrin ring current and typically resonate in the aromatic region of the spectrum (7.5-8.5 ppm).[5][9]
Influence of Substituents on 1H NMR Spectra
The introduction of substituents on the phenyl rings of TPP derivatives significantly influences the chemical shifts of the phenyl protons. This provides valuable information about the electronic properties of the substituents.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) and methyl (-CH3) increase the electron density on the phenyl rings, leading to increased shielding of the ortho and meta protons, resulting in an upfield shift of their resonances.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) and nitro (-NO2) decrease the electron density on the phenyl rings, causing deshielding of the ortho and meta protons and a downfield shift of their signals.[5]
Quantitative 1H NMR Data
The following table summarizes typical 1H NMR chemical shift (δ) values for unsubstituted TPP (H2TPP) and some of its para-substituted derivatives in CDCl3.
| Compound | Substituent (X) | δ (N-H) / ppm | δ (β-pyrrole) / ppm | δ (ortho-phenyl) / ppm | δ (meta-phenyl) / ppm | δ (para-phenyl) / ppm |
| H2TPP | -H | -2.77 - -2.79 | 8.85 - 8.90 | 8.26 - 8.28 | 7.75 - 7.84 | 7.77 |
| H2[(p-OCH3)4TPP] | -OCH3 | -2.7 (approx.) | 8.8 (approx.) | 8.1 (approx.) | 7.2 (approx.) | 4.0 (OCH3) |
| H2[(p-CH3)4TPP] | -CH3 | -2.7 (approx.) | 8.8 (approx.) | 8.1 (approx.) | 7.5 (approx.) | 2.6 (CH3) |
| H2[(p-CN)4TPP] | -CN | -2.9 (approx.) | 8.9 (approx.) | 8.4 (approx.) | 7.9 (approx.) | - |
Data compiled from multiple sources.[5][7][8][9]
Experimental Protocols
Synthesis of this compound (TPP)
A common and efficient method for the synthesis of TPP and its derivatives is the Lindsey synthesis, which involves a two-step, one-pot reaction.[10][11]
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Benzaldehyde (B42025) (or a substituted benzaldehyde)
-
Propionic acid
-
Methanol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air oxidation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate benzaldehyde and pyrrole in propionic acid.[12] The reaction is typically carried out at reflux for 30-60 minutes.[5][13]
-
Alternatively, for the Lindsey synthesis, the condensation of pyrrole and aldehyde is performed at room temperature in a chlorinated solvent like DCM, catalyzed by a Lewis acid such as BF3·OEt2.[11]
-
After the initial condensation to form the porphyrinogen (B1241876), the reaction mixture is cooled.
-
The porphyrinogen is then oxidized to the corresponding porphyrin. This can be achieved by bubbling air through the solution or by adding an oxidizing agent like DDQ.[11]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or alumina, typically using a mixture of dichloromethane and hexane (B92381) as the eluent.
-
The purified porphyrin is recrystallized, often from a mixture of dichloromethane and methanol, to yield dark purple crystals.[5]
Caption: General workflow for the synthesis of TPP derivatives.
1H NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent
-
NMR tube
-
TPP derivative sample
Procedure:
-
Dissolve approximately 2-5 mg of the purified TPP derivative in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) directly in an NMR tube.[5] Porphyrin aggregation can occur at higher concentrations, which may affect the quality of the spectrum.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[14]
-
Process the spectrum, including phasing, baseline correction, and integration.
Logical Relationship of Spectral Features
The interpretation of the 1H NMR spectrum of a TPP derivative involves correlating the observed signals with the specific protons in the molecule. The following diagram illustrates the logical relationship between the structural components of a TPP derivative and their characteristic 1H NMR chemical shift regions.
Caption: Interpretation of 1H NMR spectra for TPP derivatives.
Conclusion
1H NMR spectroscopy is a powerful and essential technique for the routine characterization of TPP derivatives. The distinct chemical shifts of the inner N-H, β-pyrrole, and meso-phenyl protons, governed by the strong ring current of the porphyrin macrocycle, provide a clear spectroscopic fingerprint. Furthermore, the sensitivity of the phenyl proton resonances to the electronic nature of substituents makes 1H NMR an excellent tool for confirming the successful synthesis of a wide array of functionalized TPPs. The protocols and data presented in this application note serve as a valuable resource for researchers in chemistry, materials science, and drug development working with these versatile molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved The NMR of these tetraphenylporphyrins are simpler | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 20.210.105.67 [20.210.105.67]
Application Note: FT-IR Analysis of Metalloporphyrin Complexes
Introduction
Metalloporphyrins, complexes of porphyrin macrocycles with a central metal ion, are of significant interest in diverse fields including catalysis, materials science, and notably, drug development. Their unique electronic and structural properties, which can be modulated by the central metal and peripheral substituents, make them versatile candidates for therapeutic and diagnostic applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular structure and bonding within these complexes. This application note provides a detailed protocol for the FT-IR analysis of metalloporphyrin complexes, including data interpretation and presentation, tailored for researchers, scientists, and professionals in drug development.
FT-IR spectroscopy is instrumental in confirming the successful synthesis of metalloporphyrins by monitoring the disappearance of the N-H vibrations of the free-base porphyrin and the appearance of new bands corresponding to the metal-nitrogen (M-N) bonds.[1][2] Furthermore, FT-IR can be used to study the interaction of metalloporphyrins with other molecules, such as potential drug targets, by observing shifts in vibrational frequencies.
Experimental Protocols
A. Synthesis of Metalloporphyrin Complexes (General Procedure)
This protocol outlines a general method for the insertion of a metal ion into a free-base porphyrin, such as tetraphenylporphyrin (H₂TPP). The choice of solvent and metal salt is critical and may require optimization for specific complexes.[3]
Materials:
-
Free-base porphyrin (e.g., H₂TPP)
-
Metal salt (e.g., ZnCl₂, NiCl₂, CoCl₂, CuCl₂)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), propionic acid)
-
Methanol
-
Distilled water
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the free-base porphyrin in the chosen solvent within a round-bottom flask.
-
Add an excess of the metal salt to the solution. The molar ratio of metal salt to porphyrin is typically between 5:1 and 10:1 to ensure complete metalation.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the characteristic changes in the Soret and Q-bands upon metal insertion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Redissolve the solid residue in chloroform and transfer it to a separatory funnel.
-
Wash the chloroform solution several times with distilled water to remove the excess metal salt and the solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the chloroform to obtain the solid metalloporphyrin complex.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
B. FT-IR Spectroscopic Analysis
Materials and Equipment:
-
Synthesized metalloporphyrin complex
-
Free-base porphyrin (for comparison)
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the metalloporphyrin sample to remove any residual solvent or water.
-
In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
For comparison, prepare and analyze a KBr pellet of the corresponding free-base porphyrin under the same conditions.
-
Data Presentation and Interpretation
The primary indicator of successful metalloporphyrin synthesis is the disappearance of the N-H stretching and bending vibrations of the free-base porphyrin. Concurrently, the appearance of new bands in the low-frequency region can often be attributed to metal-ligand vibrations.
Key Spectral Features:
-
N-H Vibrations: The free-base porphyrin exhibits a characteristic N-H stretching vibration around 3300-3500 cm⁻¹ and N-H bending vibrations in the range of 960-996 cm⁻¹ and 740-800 cm⁻¹.[1][4][5] The absence of these bands in the spectrum of the product is strong evidence of metal insertion into the porphyrin core.[1]
-
Metal-Nitrogen (M-N) Vibrations: The formation of M-N bonds gives rise to new vibrational modes, typically observed in the far-infrared region (below 600 cm⁻¹). However, some M-N stretching vibrations can be observed around 990 cm⁻¹ for metals like Zn and Fe.[4] A new band appearing around 1000 cm⁻¹ can also indicate the formation of a metal-N bond.[2]
-
Porphyrin Skeleton Vibrations: The characteristic vibrations of the porphyrin macrocycle, such as C=C and C=N stretching, are observed in the 1600-1350 cm⁻¹ region.[1] These bands may shift upon metalation due to changes in the electronic structure and symmetry of the porphyrin ring.[1]
-
C-H Vibrations: C-H stretching vibrations of the pyrrole (B145914) and phenyl groups are typically observed in the 3100-2800 cm⁻¹ range.[5][6]
Quantitative Data Summary
The following table summarizes characteristic FT-IR vibrational frequencies for free-base porphyrins and various metalloporphyrin complexes.
| Vibrational Mode | Free-Base Porphyrin (H₂TPP) | Metalloporphyrins (M-TPP) | Reference(s) |
| ν(N-H) stretch | ~3314 cm⁻¹ | Absent | [1] |
| δ(N-H) in-plane bend | ~964 cm⁻¹ | Absent | [1] |
| γ(N-H) out-of-plane bend | ~798 cm⁻¹ | Absent | [1] |
| ν(M-N) stretch | N/A | ~990 cm⁻¹ (for Zn, Fe) | [4] |
| ν(C=C) stretch (pyrrole) | ~1595 cm⁻¹ | Shifts upon metalation | [1] |
| ν(C=N) stretch (pyrrole) | ~1350 cm⁻¹ | Shifts upon metalation | [1] |
| ν(C-H) stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | [5][6] |
| ν(C-H) stretch (aliphatic) | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | [6] |
| Porphyrin skeletal vibration | N/A | ~1000 cm⁻¹ | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of metalloporphyrin complexes, from synthesis to data interpretation.
Caption: Workflow for FT-IR analysis of metalloporphyrins.
Conclusion
FT-IR spectroscopy is an indispensable tool in the characterization of metalloporphyrin complexes. The protocols and data interpretation guidelines presented in this application note provide a robust framework for researchers in drug development and related fields to effectively utilize this technique. By carefully analyzing the key vibrational bands, scientists can confirm the successful synthesis of these important compounds and gain deeper insights into their molecular structure, which is crucial for understanding their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Real-Time Monitoring of Tetraphenylporphyrin (TPP) Synthesis using UV-Vis Spectroscopy
Introduction
Tetraphenylporphyrin (TPP) and its derivatives are synthetic analogues of naturally occurring porphyrins, which are fundamental to many biological processes, including oxygen transport and photosynthesis. Due to their unique photophysical properties, TPPs are extensively utilized in diverse fields such as photodynamic therapy, catalysis, and materials science. The synthesis of TPP, typically through the condensation of pyrrole (B145914) and benzaldehyde (B42025), involves colored intermediates and a deeply colored final product, making it an ideal process to be monitored in real-time using UV-Vis spectroscopy. This application note provides a detailed protocol for monitoring TPP synthesis, offering researchers a robust method for reaction optimization and quality control.
The characteristic electronic absorption spectrum of TPP exhibits a strong absorption band, known as the Soret band, in the 410-440 nm region, and several weaker absorptions, called Q-bands, in the 500-700 nm range.[1] The intensity of the Soret band is directly proportional to the concentration of the TPP macrocycle, allowing for quantitative analysis of the reaction progress.
Principle of UV-Vis Monitoring for TPP Synthesis
The synthesis of TPP from pyrrole and benzaldehyde proceeds through a porphyrinogen (B1241876) intermediate. This intermediate is colorless and lacks the extensive conjugated π-system of the final porphyrin macrocycle. Consequently, it does not exhibit the characteristic Soret and Q-bands of TPP. The final step of the synthesis is the oxidation of the porphyrinogen to TPP, which leads to the formation of the aromatic macrocycle and the appearance of the intense Soret band.
By periodically sampling the reaction mixture and measuring its UV-Vis spectrum, one can monitor the disappearance of reactants and the formation of the TPP product. The increase in the absorbance of the Soret band over time provides a direct measure of the reaction kinetics. This allows for the determination of the reaction endpoint, optimization of reaction conditions (e.g., temperature, catalyst concentration), and calculation of the reaction yield.
Applications
-
Reaction Optimization: UV-Vis monitoring allows for the rapid assessment of how changes in reaction parameters, such as temperature, solvent, and catalyst, affect the rate of TPP formation and the final yield.
-
Kinetic Studies: The real-time data acquisition enables detailed kinetic analysis of the condensation and oxidation steps in TPP synthesis.
-
Quality Control: In industrial settings, UV-Vis spectroscopy can be implemented as a quality control tool to ensure batch-to-batch consistency in TPP production.
-
Educational Demonstrations: The distinct color change and the clear spectral evolution make this experiment an excellent tool for teaching fundamental concepts in organic synthesis and spectroscopy in academic laboratories.[2]
Experimental Protocols
Two common methods for TPP synthesis are the Adler-Longo and the Lindsey methods. Both can be effectively monitored using UV-Vis spectroscopy.
Protocol 1: Adler-Longo Synthesis of TPP with UV-Vis Monitoring
The Adler-Longo method involves the one-pot condensation of benzaldehyde and pyrrole in a refluxing carboxylic acid, typically propionic acid, open to the air which acts as the oxidant.[2]
Materials:
-
Propionic acid
-
Benzaldehyde
-
Pyrrole (freshly distilled)
-
Chloroform (B151607) or Dichloromethane (B109758) (for UV-Vis measurements)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Heating mantle and reflux apparatus
-
Micropipettes and volumetric flasks
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle in a fume hood.
-
To the round-bottom flask, add propionic acid (e.g., 50 mL for a small-scale synthesis).
-
Add benzaldehyde (e.g., 0.01 mol) to the propionic acid and stir.
-
Begin heating the mixture to reflux (approximately 141°C).
-
Once refluxing, slowly add freshly distilled pyrrole (e.g., 0.01 mol) dropwise over a period of 5-10 minutes. A significant color change should be observed.
-
UV-Vis Monitoring:
-
At regular intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a known volume of chloroform or dichloromethane in a volumetric flask to bring the absorbance within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum from 350 nm to 700 nm.
-
Monitor the growth of the Soret band around 418 nm.
-
-
Continue the reflux and monitoring for a total of 1-2 hours, or until the absorbance of the Soret band reaches a plateau, indicating the completion of the reaction.
-
After cooling to room temperature, the product can be isolated by filtration and washed with methanol.
Protocol 2: Lindsey Synthesis of TPP with UV-Vis Monitoring
The Lindsey synthesis is a two-step process involving the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature to form the porphyrinogen, followed by oxidation with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[2][3]
Materials:
-
Dichloromethane (CH₂Cl₂) (dry)
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA) or BF₃·O(Et)₂
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Chloroform (for UV-Vis measurements)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stir plate and magnetic stir bar
-
Micropipettes and volumetric flasks
Procedure:
-
In a flask protected from light, dissolve benzaldehyde (e.g., 0.01 mol) and freshly distilled pyrrole (e.g., 0.01 mol) in dry dichloromethane (e.g., 500 mL for high dilution conditions).
-
Add a catalytic amount of TFA or BF₃·O(Et)₂ (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. The solution will gradually change color as the porphyrinogen forms.
-
UV-Vis Monitoring (Condensation Step):
-
Periodically take aliquots, dilute with chloroform, and record the UV-Vis spectrum. In this step, the formation of the Soret band will be minimal as the porphyrinogen is the main product.
-
-
After the condensation is complete (typically 1-2 hours, can be monitored by TLC), add a solution of DDQ (e.g., 0.75 eq) in dichloromethane. A rapid and dramatic color change to deep purple should occur.
-
UV-Vis Monitoring (Oxidation Step):
-
Immediately after DDQ addition, and at short intervals thereafter (e.g., every 1-2 minutes), take aliquots for UV-Vis analysis.
-
Observe the rapid appearance and intensification of the Soret band at approximately 418 nm.
-
-
The reaction is complete when the Soret band absorbance stabilizes.
-
The reaction mixture can then be purified by column chromatography.
Data Presentation
The progress of the TPP synthesis can be effectively visualized by overlaying the UV-Vis spectra taken at different time points. Quantitative data should be summarized in tables for clear comparison.
Table 1: Characteristic UV-Vis Absorption Data for this compound (TPP) in Chloroform/Dichloromethane.
| Band | Wavelength (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Soret Band | ~ 418 | ~ 470,000 |
| Q-Band I | ~ 515 | ~ 18,900 |
| Q-Band II | ~ 547 | ~ 8,000 |
| Q-Band III | ~ 596 | ~ 5,000 |
| Q-Band IV | ~ 656 | ~ 3,500 |
Note: Molar extinction coefficients can vary slightly depending on the solvent and purity of the compound.[4]
Table 2: Representative Data for Monitoring TPP Synthesis (Adler-Longo Method) via UV-Vis Spectroscopy.
| Reaction Time (minutes) | Absorbance at ~418 nm (Soret Band) |
| 0 | 0.05 |
| 10 | 0.35 |
| 20 | 0.68 |
| 30 | 0.95 |
| 40 | 1.20 |
| 50 | 1.35 |
| 60 | 1.40 |
Note: Absorbance values are for diluted aliquots and are representative. Actual values will depend on the reaction scale and dilution factor.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound (TPP).
Caption: Experimental workflow for monitoring TPP synthesis using UV-Vis spectroscopy.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no TPP formation | Impure reagents (especially pyrrole) | Use freshly distilled pyrrole. Ensure other reagents are of high purity. |
| Incorrect temperature | Verify the reaction temperature. For Adler-Longo, ensure the solvent is refluxing. | |
| Inactive catalyst | Use fresh acid catalyst. | |
| Broad, ill-defined Soret band | Presence of impurities or side products | Improve purification of the final product. Check for the presence of chlorin, a common side product. |
| Aggregation of TPP at high concentrations | Ensure the sample is sufficiently diluted for UV-Vis measurement. | |
| Reaction does not go to completion | Insufficient oxidant (in Lindsey synthesis) | Add a slight excess of DDQ. |
| Insufficient reaction time | Continue monitoring until the Soret band absorbance is stable for at least two consecutive measurements. |
Conclusion
UV-Vis spectroscopy is a powerful and accessible analytical technique for the real-time monitoring of this compound synthesis. It provides valuable insights into reaction kinetics, enables the optimization of synthesis protocols, and serves as a reliable method for determining reaction endpoints. The detailed protocols and data presentation guidelines provided in this application note offer researchers a comprehensive framework for implementing this technique in their laboratories for the efficient and controlled synthesis of TPP and its derivatives.
References
Application Notes and Protocols for the Use of Tetraphenylporphyrin (TPP) in Undergraduate Chemistry Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylporphyrin (TPP) and its metallated derivatives are deeply colored, aromatic macrocycles that play a crucial role in various biological processes and have significant applications in materials science, catalysis, and medicine. Their synthesis and characterization provide a rich platform for undergraduate chemistry education, offering hands-on experience with fundamental concepts in organic and inorganic chemistry. These experiments are not only visually engaging due to the vibrant colors of the compounds but also introduce students to a range of modern analytical techniques. Greener synthetic approaches, such as microwave-assisted synthesis, have been developed to minimize waste and reduce reaction times, making these experiments more suitable for teaching laboratories.[1][2][3]
Key Applications in Undergraduate Experiments
-
Synthesis of an Aromatic Macrocycle: The synthesis of TPP from pyrrole (B145914) and benzaldehyde (B42025) serves as an excellent example of an electrophilic aromatic substitution reaction and the formation of a complex macrocyclic structure.
-
Coordination Chemistry: The insertion of various metal ions into the TPP core allows students to explore the principles of coordination chemistry, observing changes in the molecule's electronic and structural properties.[2]
-
Spectroscopic Analysis: The distinct electronic transitions of TPP and its metal complexes are readily studied using UV-Vis spectroscopy, providing a practical application of the Beer-Lambert law and illustrating the effect of metal coordination on the electronic structure of the porphyrin ring.[2][4]
-
NMR Spectroscopy: ¹H NMR spectroscopy of TPP and its diamagnetic metal complexes demonstrates the concept of aromatic ring currents, with the inner N-H protons exhibiting a characteristic upfield shift.[4][5]
-
Green Chemistry: The use of microwave-assisted synthesis and mechanochemical methods introduces students to the principles of green chemistry by reducing solvent usage and energy consumption.[1][3][6]
Experimental Protocols
Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
This protocol describes a greener, microwave-assisted synthesis of H₂TPP, adapted for an undergraduate laboratory setting.[1][2]
Materials:
-
Pyrrole (freshly distilled is preferred but not essential for acceptable results)[7]
-
Benzaldehyde
-
Propionic acid
-
Deionized water
-
10 mL microwave reaction vessel with a stir bar
-
Microwave reactor (e.g., CEM Discover™)
-
Filtration apparatus (Buchner funnel, filter flask)
-
Melting point apparatus
-
UV-Vis spectrophotometer
Procedure:
-
To a 10 mL microwave reaction vessel, add a stir bar, 2.0 mL of propionic acid, 0.090 mL of pyrrole, and 0.133 mL of benzaldehyde.[1]
-
Securely cap the vessel and place it in the microwave reactor.
-
Irradiate the mixture using the following parameters:
-
After the reaction is complete, cool the vessel to room temperature using compressed air.[1]
-
Collect the resulting purple crystals by vacuum filtration.
-
Wash the crystals thoroughly with methanol and then with hot water to remove any unreacted starting materials and propionic acid.
-
Dry the purified H₂TPP crystals in an oven or under vacuum.
-
Determine the melting point and obtain the UV-Vis spectrum in a suitable solvent (e.g., dichloromethane (B109758) or toluene). The spectrum should show an intense Soret band around 418 nm and four smaller Q-bands between 500 and 700 nm.[4]
Safety Precautions:
-
Propionic acid is corrosive.[6]
-
Pyrrole can be harmful if inhaled or absorbed through the skin.[7]
-
Benzaldehyde is a skin and eye irritant.
-
All manipulations should be carried out in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10][11]
Synthesis of Metalloporphyrins (MTPP)
This protocol outlines the synthesis of metalloporphyrins (e.g., ZnTPP, CuTPP) from H₂TPP using a microwave-assisted method.[4]
Materials:
-
Synthesized H₂TPP
-
Metal salt (e.g., Zinc(II) acetate, Copper(II) acetate)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
20 mL microwave reaction vial
-
Microwave reactor
-
Filtration apparatus
-
UV-Vis spectrophotometer
Procedure:
-
In a 20 mL microwave vial, combine 100 mg of H₂TPP, a 5-fold molar excess of the desired metal salt (e.g., zinc acetate), and 5 mL of DMF.[4]
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Monitor the reaction by UV-Vis spectroscopy. The reaction is complete when the four Q-bands of the free-base porphyrin collapse into two bands, indicating the formation of the metalloporphyrin.[4]
-
After cooling to room temperature, add 50 mL of ice-cold distilled water to the reaction mixture to precipitate the product.[4]
-
Collect the crystalline solid by vacuum filtration and wash it with distilled water.[4]
-
Dry the product in an oven.
-
Obtain the UV-Vis spectrum of the MTPP in dichloromethane.
Safety Precautions:
-
DMF is a skin and eye irritant and can be harmful if inhaled.
-
Metal salts can be toxic.[6]
-
Perform all steps in a fume hood.
-
Wear appropriate PPE.
Data Presentation
Table 1: Reaction Conditions and Yields for H₂TPP and MTPP Synthesis
| Compound | Synthesis Method | Reaction Time (min) | Yield (%) | Reference |
| H₂TPP | Microwave | 5 | ~57 | [5] |
| ZnTPP | Microwave | 7 | 96 | [5] |
| CuTPP | Microwave | Not Specified | 93 | [12] |
| NiTPP | Microwave | 7 | 94 | [5] |
| CoTPP | Microwave | Not Specified | 91-96 | [4] |
| FeTPP | Microwave | Not Specified | 91-96 | [4] |
Table 2: UV-Vis Spectroscopic Data for H₂TPP and MTPPs in Dichloromethane
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| H₂TPP | 418 | 514, 549, 592, 647 | [4] |
| ZnTPP | 422 | 550, 588 | [4] |
| CuTPP | 416 | 540, 578 | [4] |
| NiTPP | 416 | 528, 562 | [4] |
| CoTPP | 412 | 529, 564 | [4] |
| FeTPP | 416 | 568 | [4] |
Visualizations
Diagram 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
Caption: Workflow for the microwave-assisted synthesis of H₂TPP.
Diagram 2: Metallation of H₂TPP
Caption: General workflow for the synthesis of metalloporphyrins (MTPP).
Diagram 3: Spectroscopic Characterization Pathway
Caption: Logical flow for the spectroscopic characterization of TPP and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Tetraphenylporphyrin at Beta-Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of tetraphenylporphyrin (TPP) at its β-pyrrolic positions. Functionalization at these sites offers a powerful strategy to modulate the photophysical, electrochemical, and biological properties of the porphyrin macrocycle, opening avenues for the development of novel materials, catalysts, sensors, and therapeutic agents.
Introduction to Beta-Position Functionalization
The synthetic versatility of this compound, a hydrophobic and symmetrically substituted macrocycle, makes it an ideal scaffold for creating complex molecular architectures. While meso-position modifications are common, functionalization at the eight β-pyrrolic positions provides a direct means to influence the core electronic structure of the porphyrin. This can lead to significant shifts in absorption and emission spectra, altered redox potentials, and the introduction of reactive sites for further elaboration. Key strategies for β-position functionalization include electrophilic substitution reactions such as halogenation, nitration, and formylation. These initial modifications pave the way for a wide array of subsequent transformations, including cross-coupling reactions, to introduce a diverse range of functional groups.
Core Functionalization Strategies: An Overview
Several key electrophilic substitution reactions are commonly employed to introduce functional groups at the β-positions of the TPP macrocycle. The reactivity of the porphyrin ring often necessitates the use of its metal complexes, typically with Ni(II) or Cu(II), to direct the substitution to the β-positions and prevent reactions at the meso-positions.
dot
Caption: Overview of key strategies for β-position functionalization of TPP.
Application Note 1: Beta-Halogenation of this compound
Beta-halogenated tetraphenylporphyrins are versatile intermediates for a variety of subsequent functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. Bromination is a common and effective method for introducing halogens at the β-positions.
Quantitative Data for Beta-Bromination
| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| H₂TPP | NBS (5 equiv.) | CH₂Cl₂/MeCN | RT | 2 | 2,3,7,8,12,13,17,18-Octabromo-TPP | ~80 | [1] |
| Cu(II)TPP | Br₂ | CHCl₃/CCl₄ | RT | 0.5 | 2,3,7,8,12,13,17,18-Octabromo-Cu(II)TPP | High | [2] |
| H₂TPP | NBS | CHCl₃ | Reflux | 4 | 2-Bromo-TPP | 65 | [1] |
| Zn(II)TBP | NBS | CHCl₃/DMF | - | - | Zn(II) Octabromo-TBP | - | [1] |
NBS: N-Bromosuccinimide; TBP: Tetra(4-bromophenyl)porphyrin
Experimental Protocol: Synthesis of β-Octabromo-5,10,15,20-tetraphenylporphyrin (Br₈TPP)
This protocol describes the perbromination of the β-pyrrolic positions of this compound.
Materials:
-
5,10,15,20-Tetraphenylporphyrin (H₂TPP)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (MeCN)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve H₂TPP in a minimal amount of CH₂Cl₂.
-
Add a solution of NBS (5 equivalents) in a mixture of CH₂Cl₂ and MeCN.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to obtain the desired β-octabromo-TPP.
-
Characterize the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
dot
Caption: Experimental workflow for the β-bromination of TPP.
Application Note 2: Beta-Nitration of this compound
The introduction of nitro groups at the β-positions significantly alters the electronic properties of the porphyrin, making it more electron-deficient. These nitro-substituted porphyrins are valuable precursors for the synthesis of other functional derivatives, such as amino-porphyrins, and can be used in the construction of push-pull systems. The nitration is typically carried out on the more stable copper(II) or nickel(II) complexes of TPP.
Quantitative Data for Beta-Nitration
| Starting Material | Reagent | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Cu(II)TPP | aq. HNO₃ (15-50%) | CHCl₃ | RT | - | 2-Nitro-Cu(II)TPP | 74-93 | [3][4] |
| Ni(II)TPP | aq. HNO₃ (15-50%) | CHCl₃ | RT | - | 2-Nitro-Ni(II)TPP | 74-93 | [3] |
| Cu(II)TPP | yellow fuming HNO₃ (25-50%) | CHCl₃ | RT | 30-40 min | 2,12-Dinitro- & 2,13-Dinitro-Cu(II)TPP | up to 73 | [4] |
Experimental Protocol: Synthesis of 2-Nitro-5,10,15,20-tetraphenylporphyrin-Cu(II) (2-NO₂-CuTPP)
This protocol details the mono-nitration of the copper(II) complex of TPP.
Materials:
-
Copper(II) 5,10,15,20-tetraphenylporphyrin (Cu(II)TPP)
-
Aqueous nitric acid (HNO₃, 15-50% concentration)
-
Chloroform (B151607) (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve Cu(II)TPP in chloroform in a round-bottom flask.
-
To the stirred solution, add aqueous nitric acid (15-50%) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-nitrated product.
-
Characterize the product using UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry.
Application Note 3: Beta-Formylation of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient method for introducing formyl groups at the β-positions of meso-tetraarylporphyrins.[5] Formyl-porphyrins are key building blocks for the synthesis of more complex porphyrin derivatives, including vinyl-porphyrins and extended π-systems. This reaction is typically performed on Ni(II) or Cu(II) TPP complexes.[5]
Quantitative Data for Beta-Formylation
| Starting Material | Reagent | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Ni(II)TPP | POCl₃/DMF | 1,2-Dichlorobenzene (B45396) | - | 5 min (MW) | 2-Formyl-Ni(II)TPP | 79 (MW) | [6] |
| Cu(II)TPP | POCl₃/DMF | 1,2-Dichlorobenzene | - | 7 h | 2-Formyl-Cu(II)TPP | 95 | [6] |
| Ni(II)TPP | POCl₃/DMF | - | - | - | 2-Formyl-Ni(II)TPP | 86 | [5] |
MW: Microwave irradiation
Experimental Protocol: Synthesis of 2-Formyl-5,10,15,20-tetraphenylporphyrin-Ni(II) (2-CHO-NiTPP)
This protocol outlines the Vilsmeier-Haack formylation of Ni(II)TPP.
Materials:
-
Nickel(II) 5,10,15,20-tetraphenylporphyrin (Ni(II)TPP)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichlorobenzene
-
Saturated sodium acetate (B1210297) solution
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF under a nitrogen atmosphere.
-
Add a solution of Ni(II)TPP in 1,2-dichlorobenzene to the Vilsmeier reagent.
-
Heat the reaction mixture. Alternatively, microwave irradiation can be used to significantly reduce the reaction time.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a stirred, aqueous saturated solution of sodium acetate.
-
Heat the mixture to hydrolyze the intermediate iminium salt.
-
Extract the product with chloroform, wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the product by column chromatography on silica gel.
-
Characterize the product using UV-Vis, ¹H NMR, IR spectroscopy, and mass spectrometry.
dot
Caption: Workflow for the Vilsmeier-Haack formylation of Ni(II)TPP.
Application Note 4: Subsequent Functionalization via Cross-Coupling Reactions
β-Halogenated porphyrins are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of a wide range of aryl, and alkyl groups.
Suzuki Coupling
The Suzuki coupling reaction of β-bromo-TPPs with boronic acids is a powerful tool for synthesizing β-aryl-substituted porphyrins.
Experimental Protocol: Suzuki Coupling of 2-Bromo-TPP with Phenylboronic Acid
Materials:
-
2-Bromo-5,10,15,20-tetraphenylporphyrin
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromo-TPP, phenylboronic acid (1.5-2 equivalents), the palladium catalyst, and the base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
-
Characterize the 2-phenyl-TPP product by standard spectroscopic methods.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne functionalities at the β-position, which can be further modified.
Experimental Protocol: Sonogashira Coupling of 2-Iodo-TPP with Phenylacetylene
Materials:
-
2-Iodo-5,10,15,20-tetraphenylporphyrin
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-iodo-TPP, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base and phenylacetylene.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove insoluble salts and evaporate the solvent.
-
Purify the residue by column chromatography to obtain 2-(phenylethynyl)-TPP.
-
Characterize the product by spectroscopic techniques.
dot
Caption: Pathways for further functionalization via cross-coupling reactions.
Applications of Beta-Functionalized Tetraphenylporphyrins
The ability to tune the properties of TPP through β-functionalization has led to their investigation in a wide range of applications:
-
Photodynamic Therapy (PDT): The introduction of specific functional groups can enhance the photophysical properties of porphyrins, such as increasing their singlet oxygen quantum yield, making them more effective photosensitizers for cancer therapy.[7][8][9] The synthesis of β-functionalized derivatives of clinically used photosensitizers is an active area of research.[7]
-
Catalysis: Sterically hindered and electron-deficient porphyrins, created through β-substitution, have shown promise as robust catalysts for various oxidation reactions.[2]
-
Sensors: The changes in the electronic and photophysical properties upon β-functionalization can be exploited for the development of chemical sensors.[10][11][12] The porphyrin's response to analytes can be fine-tuned by the nature of the β-substituents.
-
Dye-Sensitized Solar Cells (DSSCs): "Push-pull" porphyrins, where electron-donating and electron-withdrawing groups are strategically placed on the macrocycle, are of interest for improving the efficiency of DSSCs.[10] β-functionalization provides a route to create such architectures.
By providing detailed protocols and a clear overview of the synthetic strategies and applications, these notes aim to facilitate the exploration and utilization of β-functionalized tetraphenylporphyrins in diverse areas of scientific research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin – Oriental Journal of Chemistry [orientjchem.org]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Villsmeier Haack Formylation | PDF | Chemical Reactions | Porphyrin [scribd.com]
- 7. Synthesis of β-functionalized temoporfin derivatives for an application in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Tetraphenylporphyrin Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tetraphenylporphyrin (TPP) and its derivatives' aggregation in solution.
Troubleshooting Guide
Issue 1: Unexpected Precipitation or Cloudiness in TPP Solution
Possible Cause: Porphyrin aggregation due to exceeding its solubility limit under the given conditions.
Solutions:
-
Dilute the Solution: Aggregation is often concentration-dependent. Diluting the solution is the simplest first step to redissolve the aggregates.[1]
-
Solvent Selection: TPP is hydrophobic and dissolves in nonpolar organic solvents like chloroform, benzene, and dichloromethane.[2] For aqueous applications, consider water-soluble derivatives such as this compound sulfonate (TPPS).
-
pH Adjustment: For water-soluble, ionizable TPP derivatives (e.g., TPPS, TCPP), the pH of the solution is critical. Aggregation of sulfonated and carboxylated porphyrins is often promoted in acidic conditions due to protonation of the pyrrole (B145914) nitrogens, which reduces electrostatic repulsion between the molecules.[3] Maintaining a neutral or slightly alkaline pH can help prevent aggregation.
-
Control Ionic Strength: High ionic strength can promote the aggregation of charged TPP derivatives by shielding the electrostatic repulsion between the molecules.[3] If possible, reduce the salt concentration in your buffer.
Issue 2: Changes in UV-Vis Absorption Spectrum (e.g., peak broadening, shifts, or new peaks)
Possible Cause: Formation of H- or J-aggregates, which have distinct spectral properties compared to the monomeric form.
-
H-aggregates (face-to-face stacking): Typically result in a blue-shift of the Soret band.
-
J-aggregates (edge-to-edge stacking): Usually cause a red-shift of the Soret band. For instance, J-aggregates of TPPS in acidic solution show a characteristic absorption peak around 490 nm.[4]
Solutions:
-
Confirm Aggregation: Use the spectral changes as a diagnostic tool. A deviation from Beer-Lambert law with increasing concentration is a strong indicator of aggregation.
-
Implement Prevention Strategies: If aggregation is confirmed and undesirable, refer to the detailed protocols in the "Experimental Protocols" section below. These include methods like host-guest encapsulation or incorporation into a polymer matrix.
Issue 3: Low Fluorescence Quantum Yield (Aggregation-Caused Quenching - ACQ)
Possible Cause: Close proximity of TPP molecules in aggregates leads to non-radiative decay pathways, quenching fluorescence.
Solutions:
-
Disrupt π-π Stacking: The primary goal is to spatially separate the porphyrin molecules.
-
Host-Guest Encapsulation: Use host molecules like cyclodextrins to encapsulate individual TPP molecules.
-
Polymer Matrix Incorporation: Disperse TPP within a polymer film or micelles to physically isolate the molecules.
-
Chemical Modification: Synthesize TPP derivatives with bulky substituents on the phenyl rings to sterically hinder aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound aggregation?
A1: The primary drivers of TPP aggregation are:
-
High Concentration: Increased proximity of TPP molecules enhances the likelihood of intermolecular interactions.[1]
-
Poor Solvent: Using a solvent in which TPP has low solubility will promote aggregation.
-
pH: For ionizable TPP derivatives, acidic pH often induces aggregation.[3]
-
High Ionic Strength: Reduces electrostatic repulsion between charged porphyrin molecules, facilitating aggregation.[3]
-
π-π Stacking: The planar aromatic structure of the porphyrin macrocycle promotes stacking interactions.
Q2: How can I detect and characterize TPP aggregation?
A2: Several techniques can be used:
-
UV-Vis Spectroscopy: Monitor changes in the Soret and Q-bands. Peak shifts, broadening, and the appearance of new bands are indicative of aggregation.
-
Fluorescence Spectroscopy: A decrease in fluorescence intensity can indicate aggregation-caused quenching.
-
Dynamic Light Scattering (DLS): Measures the size of particles in solution, allowing for the detection of larger aggregates.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Aggregation can cause broadening and chemical shifts in the NMR spectrum.
Q3: What is the critical aggregation concentration (CAC) of TPP?
A3: The CAC is not a single value for TPP but is highly dependent on the specific derivative, solvent, pH, and ionic strength. For example, the water-soluble tetrakis(4-carboxyphenyl) porphyrin (TCPP) shows aggregation behavior at concentrations above 5.0 μM in an alkaline aqueous solution.[7]
Q4: Can I prevent aggregation by modifying the TPP molecule itself?
A4: Yes. Introducing bulky substituents onto the phenyl rings of the TPP core can create steric hindrance that prevents the close approach required for π-π stacking and aggregation. A common example is the synthesis of meso-tetrakis(2,6-dichlorophenyl)porphyrin.[8][9]
Data Presentation
Table 1: Solubility of this compound (TPP) in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Dichloromethane | 2 mg/mL | Not Specified | [10] |
| Water | < 0.1 mg/mL (insoluble) | Not Specified | [10] |
| Chloroform | Soluble | Not Specified | [2] |
| Benzene | Soluble | Not Specified | [2] |
| Toluene (supercritical) | High (orders of magnitude greater than in conventional solvents) | Elevated | [11] |
| Pentane (supercritical) | Low | Elevated | [11] |
| Ethanol (B145695) (100%) | ~1.5 x 10⁻⁵ mol/L | 30 | [12] |
| Ethanol:Water (90:10 w/w) | ~1.0 x 10⁻⁵ mol/L | 30 | [12] |
| Ethanol:Water (80:20 w/w) | ~0.5 x 10⁻⁵ mol/L | 30 | [12] |
Table 2: Critical Aggregation Concentrations (CAC) of TPP Derivatives under Specific Conditions
| TPP Derivative | Conditions | CAC | Reference |
| Tetrakis(4-carboxyphenyl) porphyrin (TCPP) | Alkaline aqueous solution (pH 10.0 ± 0.2) | > 5.0 μM | [7] |
| Meso-tetra(p-sulphophenyl)porphine (TPPS) | Aqueous solution | > 10⁻⁶ M | [13] |
Experimental Protocols
Protocol 1: Preventing TPP Aggregation using Host-Guest Encapsulation with β-Cyclodextrin
This method physically isolates TPP molecules within the hydrophobic cavity of β-cyclodextrin, preventing π-π stacking.
Materials:
-
This compound (TPP)
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a stock solution of TPP: Dissolve TPP in ethanol to a concentration of 1 mM.
-
Prepare a stock solution of β-CD: Dissolve β-cyclodextrin in deionized water to a concentration of 10 mM. Heating may be required to fully dissolve the β-CD.
-
Complex Formation:
-
In a clean vial, add the desired volume of the TPP stock solution.
-
While stirring, add an excess of the β-CD solution. A molar ratio of 1:2 (TPP:β-CD) is a good starting point, but optimization may be required.
-
Allow the mixture to stir at room temperature for at least 1 hour to ensure complex formation. The solution should be clear, indicating the encapsulation of the hydrophobic TPP within the water-soluble cyclodextrin.
-
-
Characterization:
-
UV-Vis Spectroscopy: Acquire the absorption spectrum of the complex. A shift in the Soret band compared to TPP in a non-aggregating solvent can indicate successful encapsulation.
-
Fluorescence Spectroscopy: Measure the fluorescence spectrum. An increase in fluorescence intensity compared to an aggregated TPP solution suggests the prevention of ACQ.
-
Protocol 2: Preventing TPP Aggregation by Incorporation into Polymeric Micelles
This protocol describes the encapsulation of a hydrophobic TPP derivative (e.g., ZnTPP) into the core of polymeric micelles formed from an amphiphilic block copolymer like PEG-b-P4VP.
Materials:
-
Zinc(II) this compound (ZnTPP)
-
Poly(ethylene glycol)-block-poly(4-vinylpyridine) (PEG-b-P4VP)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Prepare Polymeric Micelle Solution:
-
Dissolve 10 mg of PEG-b-P4VP in 5 mL of an aqueous acidic solution (pH 2.0) and stir for 24 hours.
-
Adjust the pH of the solution to 7.4 with a dilute NaOH solution. The solution will become opalescent, indicating micelle formation.[14]
-
-
Prepare ZnTPP Solution: Dissolve ZnTPP in THF to a desired concentration (e.g., 1 mg/mL).
-
Load TPP into Micelles:
-
To the vigorously stirring polymeric micelle solution, add the desired volume of the ZnTPP/THF solution dropwise.
-
Continue stirring for 24 hours to allow for the incorporation of ZnTPP into the hydrophobic core of the micelles.[14]
-
-
Purification:
-
Transfer the solution to a dialysis bag.
-
Dialyze against deionized water for 3 days, changing the water frequently to remove the THF.[14]
-
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the size distribution of the TPP-loaded micelles.
-
UV-Vis Spectroscopy: Confirm the encapsulation of ZnTPP by observing its characteristic Soret and Q-bands in the spectrum of the micellar solution.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the TPP-loaded micelles.
-
Protocol 3: Characterizing TPP Aggregation using UV-Vis Spectroscopy
Procedure:
-
Prepare a series of TPP solutions of varying concentrations in the solvent of interest.
-
Measure the UV-Vis absorption spectrum for each concentration, focusing on the Soret band region (around 400-450 nm).
-
Plot the absorbance at the Soret band maximum (λmax) against the concentration.
-
Analyze the plot:
-
A linear relationship that follows the Beer-Lambert law indicates that the TPP is likely in its monomeric form.
-
A deviation from linearity suggests the onset of aggregation. The concentration at which this deviation occurs can be considered the critical aggregation concentration (CAC).[7]
-
-
Observe spectral shifts:
-
A blue-shift in the Soret band with increasing concentration is indicative of H-aggregate formation.
-
A red-shift or the appearance of a new, red-shifted band (e.g., around 490 nm for TPPS) points to the formation of J-aggregates.[4]
-
Protocol 4: Characterizing TPP Aggregates using Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of dust and other particulates by filtering it through an appropriate syringe filter (e.g., 0.22 µm).
-
Use a clean, scratch-free cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including solvent viscosity and refractive index, and the measurement temperature.
-
Allow the sample to equilibrate to the set temperature in the instrument.
-
-
Measurement:
-
Perform the DLS measurement to obtain the correlation function.
-
The instrument's software will analyze the correlation function to determine the size distribution of the particles in the solution.
-
-
Data Interpretation:
-
A monomodal distribution with a small hydrodynamic radius (typically a few nanometers) indicates a solution of TPP monomers.
-
The presence of larger particles (tens to hundreds of nanometers or larger) in a multimodal distribution is a clear indication of aggregation.[5] The DLS results can provide a quantitative measure of the size of the aggregates.
-
Mandatory Visualizations
Caption: Factors causing TPP aggregation and corresponding prevention strategies.
Caption: Experimental workflow for TPP-loaded polymeric micelle preparation.
References
- 1. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrakis(2,6-dichlorophenyl)porphyrin [omlc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Tetraphenylporphyrin (TPP) Aggregation Analysis
This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address challenges in identifying J-aggregates versus H-aggregates of Tetraphenylporphyrin (TPP) during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are TPP J-aggregates and H-aggregates?
A1: TPP J-aggregates and H-aggregates are self-assembled supramolecular structures of individual TPP monomer molecules. The distinction lies in the spatial arrangement of the TPP molecules, which is dictated by experimental conditions such as solvent composition, pH, and concentration. This structural difference leads to distinct spectroscopic properties. According to the molecular exciton (B1674681) coupling theory, J-aggregates are characterized by a "side-by-side" or "head-to-tail" arrangement, while H-aggregates form from a "face-to-face" stacking of the porphyrin molecules.[1]
Q2: What is the primary method to differentiate between J- and H-aggregates of TPP?
A2: The most direct and common method is UV-Vis absorption spectroscopy. The aggregation state of TPP significantly alters the position of the most intense absorption band, known as the Soret band. J-aggregates exhibit a bathochromic shift (red-shift) of the Soret band to a longer wavelength compared to the monomer.[1][2] Conversely, H-aggregates display a hypsochromic shift (blue-shift) to a shorter wavelength.[1]
Q3: How does aggregation affect the fluorescence of TPP?
A3: The fluorescence properties of TPP are highly sensitive to aggregation. TPP monomers are typically fluorescent. J-aggregates can also be fluorescent, sometimes with high quantum yields. In stark contrast, H-aggregates are generally non-fluorescent or exhibit significantly quenched fluorescence.[3] This phenomenon, known as aggregation-caused quenching (ACQ), occurs because the face-to-face arrangement in H-aggregates creates non-radiative decay pathways for the excited state.[3]
Q4: What experimental factors induce the formation of TPP aggregates?
A4: Several factors can be controlled to induce aggregation:
-
Solvent System: Using a mixture of a "good" solvent (where TPP is soluble, e.g., THF, chloroform) and a "bad" solvent (where TPP is insoluble, e.g., water, hexane) is a common method. The ratio of these solvents is critical.[3]
-
pH: For TPP and its derivatives, adjusting the pH, particularly in acidic conditions, can induce protonation of the porphyrin core, leading to the formation of J-aggregates.
-
Concentration: Higher concentrations of TPP favor aggregation. Deviations from the Beer-Lambert law are a classic indicator that aggregation is occurring as concentration increases.
-
Ionic Strength: The addition of salts can influence electrostatic interactions and promote the self-assembly of porphyrin molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected UV-Vis Spectrum (Broad peaks, deviation from Beer's Law) | Uncontrolled aggregation is likely occurring. The spectral shape and molar extinction coefficient can change with concentration when aggregates form. | 1. Concentration Check: Perform a dilution series and check for linearity in a Beer's Law plot. If non-linear, aggregation is present.2. Solvent Purity: Ensure solvents are pure and dry. Trace amounts of water in organic solvents can induce aggregation.3. Re-dissolution: If aggregates are suspected, try sonicating the solution or gently heating it to break them up, then re-measure a diluted sample. |
| Low or No Fluorescence Signal | This is a strong indicator of H-aggregate formation (Aggregation-Caused Quenching). It could also be due to instrumental issues or degradation. | 1. Confirm with UV-Vis: Check the absorption spectrum for a blue-shift in the Soret band, which would confirm H-aggregation.2. Change Solvent: Switch to a solvent system where TPP is more soluble and less likely to form H-aggregates (e.g., pure toluene (B28343) or chloroform (B151607) at low concentration).3. Instrument Check: Verify fluorometer settings (excitation/emission wavelengths, slit widths) and run a standard fluorescent compound to ensure the instrument is working correctly. |
| Inconsistent Results Between Experiments | The kinetics of aggregation can be sensitive to the mixing protocol and environmental conditions. | 1. Standardize Mixing Order: The order in which you mix the TPP stock solution, solvents, and any acid or salt can affect the final aggregate structure. Adopt a consistent, standardized protocol.[1]2. Control Temperature: Temperature can affect both TPP solubility and the thermodynamics of aggregation. Perform experiments at a controlled and consistent temperature.3. Equilibration Time: Allow sufficient time for the solution to equilibrate after mixing before taking measurements, as aggregation can be a time-dependent process. |
| Precipitate Forms in the Cuvette | Severe aggregation has led to the TPP falling out of solution. | 1. Lower Concentration: The TPP concentration is likely too high for the chosen solvent system. Reduce the starting concentration.2. Adjust Solvent Ratio: If using a good/bad solvent system, increase the proportion of the "good" solvent to improve solubility.3. Sonication: While it may not be a permanent solution, sonicating the sample can sometimes break up large precipitates for immediate measurement. |
Data Presentation
Table 1: Spectroscopic Properties of TPP Monomers and Aggregates
| Species | Typical Solvent/Condition | Soret Band (λmax) | Spectral Shift | Fluorescence |
| TPP Monomer | Toluene, Chloroform, THF | ~417-419 nm | - | Strong |
| H-Aggregate | THF/Water mixtures, high concentration in non-polar solvents | ~400-415 nm | Hypsochromic (Blue-shift) | Quenched / Very Weak |
| J-Aggregate | Acidified aqueous solutions (for derivatives), specific solvent mixtures | ~440-490 nm | Bathochromic (Red-shift) | Emissive |
Note: The exact wavelength (λmax) can vary depending on the specific solvent, concentration, and pH.
Experimental Protocols
Protocol 1: Induction of H-Aggregates using a Solvent-Mixture Method
This protocol uses a "good-bad" solvent system to induce the formation of H-aggregates, which can be identified by a blue-shift in the Soret band and fluorescence quenching.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of TPP (e.g., 1 mM) in a "good" solvent where it is highly soluble, such as tetrahydrofuran (B95107) (THF). Ensure the TPP is fully dissolved.
-
-
Induction of Aggregation:
-
In a series of cuvettes, place a fixed volume of the TPP stock solution.
-
To each cuvette, add increasing volumes of a "bad" solvent, such as water, to achieve different THF/water volume ratios (e.g., 90:10, 80:20, 70:30). The final TPP concentration should be kept constant across all samples (e.g., 10 µM).
-
Gently mix each solution and allow it to equilibrate for 15-30 minutes at a constant temperature.
-
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Measure the absorption spectrum of each sample from 350 nm to 700 nm. Record the λmax of the Soret band. A progressive blue-shift of the Soret band with increasing water content indicates the formation of H-aggregates.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of each sample. Use an excitation wavelength corresponding to the Soret band of the monomer (e.g., 418 nm). A significant decrease (quenching) in fluorescence intensity with increasing water content is characteristic of H-aggregate formation.[3]
-
Protocol 2: Induction of J-Aggregates via Acidification
This protocol is primarily used for water-soluble TPP derivatives like TPPS but the principle of protonation-induced aggregation can be adapted for TPP in mixed solvent systems containing an acid.
-
Stock Solution Preparation:
-
Prepare a stock solution of TPP (e.g., 1 mM) in a suitable organic solvent like acetone (B3395972) or THF.
-
Prepare an acidic aqueous solution (e.g., 0.1 M HCl).
-
-
Induction of Aggregation:
-
Create a mixed solvent system, for example, an acetone/water mixture (e.g., 50:50 v/v).
-
Add a small aliquot of the TPP stock solution to the mixed solvent to achieve the desired final concentration (e.g., 5 µM).
-
Introduce the acidic aqueous solution to the TPP solution. The final pH should be low (e.g., pH 1-3).
-
Allow the solution to stand for a period to allow for the formation of aggregates. The kinetics can vary, so it may be necessary to monitor the spectral changes over time.
-
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Measure the absorption spectrum over time. The appearance and growth of a new, red-shifted band (typically >440 nm) relative to the monomeric Soret band is indicative of J-aggregate formation. For sulfonated porphyrins, this J-band can appear around 490 nm.[2]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. J-aggregates may show a distinct emission spectrum, which could be red-shifted compared to the monomer.
-
Mandatory Visualization
Caption: Workflow for identifying TPP aggregation states.
Caption: Key factors influencing TPP self-assembly.
References
Technical Support Center: Porphyrin Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and controlling the effect of solvent choice on porphyrin aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is porphyrin aggregation and why is it important to control?
A1: Porphyrin aggregation is a phenomenon where individual porphyrin molecules in a solution self-assemble into larger structures.[1] This process is primarily driven by non-covalent interactions, such as π-π stacking between the aromatic macrocycles of the porphyrins.[1][2][3] The resulting aggregates can significantly alter the photophysical, chemical, and catalytic properties of the porphyrin, leading to unreliable and irreproducible experimental results.[1] Controlling aggregation is crucial for applications ranging from photodynamic therapy and catalysis to the development of molecular sensors and light-harvesting systems.[2][3]
There are two primary types of porphyrin aggregates, distinguished by the orientation of the molecules:[1][4]
-
H-aggregates: Formed by a face-to-face stacking arrangement.[1][4]
-
J-aggregates: Result from an edge-to-edge or side-by-side arrangement.[1][4]
Q2: How does the choice of solvent affect porphyrin aggregation?
A2: The choice of solvent is a critical factor that dictates the extent and nature of porphyrin aggregation. Key solvent properties that influence this process include:
-
Polarity: The polarity of the solvent plays a complex role. A decrease in solvent polarity can sometimes lead to a bathochromic (red) shift in the absorption spectrum, which may be associated with aggregation.[5] However, the relationship is not always straightforward and can be influenced by specific and non-specific interactions between the porphyrin and the solvent molecules.[6]
-
Dielectric Constant: There is a correlation between a higher solvent dielectric constant and more pronounced aggregation in some systems.[2][3]
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with the porphyrin molecules, influencing their self-assembly.[5][6]
-
Solvophobic Effects: In "good-bad" solvent mixtures, the addition of a "bad" solvent (in which the porphyrin is poorly soluble) can induce aggregation.[4]
Q3: How can I detect and characterize porphyrin aggregation in my experiments?
A3: Several spectroscopic and analytical techniques can be employed to detect and characterize porphyrin aggregation:
-
UV-Vis Spectroscopy: This is a primary and powerful tool for studying porphyrin aggregation.[2][3] Changes in the Soret band of the porphyrin absorption spectrum are indicative of aggregation. A blue-shift (hypsochromic shift) suggests the formation of H-aggregates , while a red-shift (bathochromic shift) points to the formation of J-aggregates .[4] Deviations from the Beer-Lambert law upon changing the concentration also indicate aggregation.[2][3]
-
Fluorescence Spectroscopy: Porphyrin aggregation often leads to quenching of fluorescence emission.[7] Changes in the fluorescence intensity and lifetime can be used to monitor the aggregation process.
-
Dynamic Light Scattering (DLS): DLS is used to determine the size of particles in a solution and can confirm the presence of larger aggregate species.[2][3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can differentiate between monomeric and aggregated species based on their different diffusion coefficients.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected shifts in UV-Vis spectrum (Soret band broadening, red or blue shifts) | Porphyrin aggregation is occurring. | 1. Change the solvent: Switch to a solvent in which the porphyrin is more soluble and less prone to aggregation (e.g., a more non-polar or aprotic solvent for some porphyrins).[9] 2. Decrease the concentration: Dilute the porphyrin solution. Aggregation is a concentration-dependent process. 3. Alter the temperature: In some cases, increasing the temperature can disrupt aggregates.[10] |
| Precipitation or cloudiness in the solution | Severe aggregation and low solubility. | 1. Use a better solvent or a co-solvent: Find a solvent that can fully dissolve the porphyrin at the desired concentration. Using a mixture of solvents can sometimes improve solubility.[4] 2. Sonication: Briefly sonicate the solution to break up large aggregates, but be aware that they may reform over time.[1] |
| Fluorescence intensity is lower than expected or quenched | Aggregation-caused quenching (ACQ). | 1. Modify the solvent environment: As with UV-Vis issues, changing the solvent or decreasing the concentration can reduce aggregation and restore fluorescence. 2. Use a surfactant or polymer matrix: Encapsulating the porphyrins in micelles or a polymer matrix can prevent close contact and aggregation. |
| Inconsistent results between experimental runs | Uncontrolled aggregation due to slight variations in experimental conditions. | 1. Standardize protocols: Ensure consistent solvent preparation, porphyrin concentration, temperature, and incubation times. 2. Monitor aggregation: Use UV-Vis spectroscopy to check the aggregation state of your porphyrin stock solution before each experiment. |
Quantitative Data Summary
Table 1: Effect of Solvent on the Absorption Maximum (λmax) of Deprotonated THPP [5]
| Solvent Mixture | % Organic Solvent | λmax (nm) |
| H₂O-DMF | 90% | 703 |
| H₂O-DMF | 98% | 673 |
| H₂O-Acetone | 90% | 685 |
| H₂O-Acetone | 98% | 676 |
| H₂O | 0% | 666 |
Experimental Protocols
Protocol 1: Characterization of Porphyrin Aggregation using UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of the porphyrin in a "good" solvent where it exists as a monomer (e.g., DMF or DMSO).[9]
-
Sample Preparation: Prepare a series of dilutions of the porphyrin solution in the solvent of interest. Ensure the final concentration range covers the expected monomer-to-aggregate transition.
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each dilution over a relevant wavelength range (typically covering the Soret and Q-bands, e.g., 350-700 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum against concentration. A non-linear plot indicates a deviation from the Beer-Lambert law and suggests aggregation.
-
Normalize the spectra by dividing by the concentration to observe changes in the molar extinction coefficient and shifts in the peak wavelength.
-
A blue-shift in the Soret band with increasing concentration is indicative of H-aggregate formation, while a red-shift suggests J-aggregate formation.[4]
-
Protocol 2: Detection of Porphyrin Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare porphyrin solutions at the desired concentrations in the solvent to be investigated. The solvent should be filtered to remove any dust particles.
-
DLS Measurement:
-
Use a DLS instrument to measure the size distribution of particles in the solution.
-
Equilibrate the sample at the desired temperature before measurement.
-
-
Data Analysis: The presence of particles with diameters significantly larger than that of a single porphyrin molecule confirms the formation of aggregates.[2][3] Note that DLS typically assumes spherical particles, so the reported sizes for non-spherical aggregates are approximations.[2]
Visualizations
Caption: Influence of solvent properties on porphyrin aggregation pathways.
Caption: A logical workflow for troubleshooting porphyrin aggregation.
Caption: A typical experimental workflow for investigating porphyrin aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy | MDPI [mdpi.com]
- 8. works.swarthmore.edu [works.swarthmore.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Adler-Longo Porphyrin Synthesis
Welcome to the technical support center for the Adler-Longo porphyrin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for an Adler-Longo synthesis, and how does it compare to other methods?
A1: The Adler-Longo synthesis is a one-step method that typically affords meso-substituted porphyrins in yields of 10-30%.[1][2][3][4] While prized for its simplicity and scalability, its yields are often lower than other common methods. The Lindsey synthesis, a two-step procedure, generally provides higher yields ranging from 10-60%.[1][2][3]
Q2: What are the primary causes of low yields in the Adler-Longo synthesis?
A2: Low yields are a frequent challenge and can be attributed to several factors:
-
Side Reactions: The harsh, high-temperature acidic conditions promote the formation of undesired linear aldehyde-pyrrole oligomers and other polymeric materials.[2][3][4]
-
Tar Formation: These unwanted side reactions lead to the formation of tar-like byproducts, which can trap reagents and complicate the purification process.[2][3][5]
-
Chlorin Contamination: The formation of reduced porphyrins (chlorins) is a common side-product that contaminates the desired porphyrin.[5][6]
-
Harsh Conditions: The use of refluxing propionic or acetic acid can lead to the degradation of sensitive aldehydes, preventing them from being used in this reaction.[1][5]
Q3: Can I use aldehydes with sensitive functional groups in an Adler-Longo synthesis?
A3: It is generally not recommended. The high-temperature, acidic environment of the Adler-Longo reaction can degrade aldehydes with acid-sensitive functional groups.[5] For such substrates, the milder, room-temperature conditions of the Lindsey synthesis are a more suitable alternative.[5]
Q4: What are those black, tar-like substances in my reaction flask, and how can I minimize them?
A4: The tar-like byproducts are complex, high-molecular-weight oligomers and degradation products.[3] They arise from the uncontrolled polymerization of pyrrole (B145914) and the aldehyde under the harsh reaction conditions.[7] To minimize their formation, you can try carefully controlling the reaction temperature and time. However, their formation is a known drawback of this method.[3][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Consistently Low Yield (<10%)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Time/Temperature | Ensure the reaction is refluxed at the correct temperature (approx. 141°C for propionic acid) for the recommended time (typically 30-60 minutes).[3] Over-refluxing can increase tar formation. |
| Impure Reagents | Use freshly distilled pyrrole and high-purity aldehyde. Impurities in the starting materials can significantly impact the reaction outcome. |
| Inefficient Aeration | The Adler-Longo reaction is an aerobic process where oxygen acts as the oxidant.[2][4] Ensure the reaction flask is open to the atmosphere to allow for sufficient air exposure. |
| Precipitation Issues | After cooling the reaction mixture, ensure sufficient time in a freezer or ice bath to maximize the precipitation of the crude porphyrin before filtration.[3] |
Issue 2: Difficulty with Product Purification
| Possible Cause | Suggested Solution |
| Excessive Tar Formation | Minimizing tar during the reaction is key. If significant tar is present, a preliminary "pre-purification" by washing the crude solid with a solvent like cold methanol (B129727) can help remove some impurities before column chromatography.[3] |
| Product Insolubility | If the porphyrin product is insoluble in common chromatography solvents, consider using a higher boiling point solvent like benzonitrile (B105546) for purification or, for future syntheses, adding solubilizing groups to the porphyrin structure.[3] |
| Co-elution of Impurities | If impurities are co-eluting with your product on a silica (B1680970) gel column, try altering the solvent system. A common eluent is a mixture of dichloromethane (B109758) and hexane. |
Logical Flow for Troubleshooting Low Yields
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: Decision tree for troubleshooting low porphyrin yield.
Comparative Yield Data
The choice of synthetic method significantly impacts the expected yield.
| Method | Type | Typical Yield (%) | Advantages | Disadvantages |
| Adler-Longo | One-Pot | 10 - 30%[1][2][3] | Simple, suitable for large scale.[3][5] | Low yield, tar formation, harsh conditions.[2][3][5] |
| Lindsey | Two-Step | 10 - 60%[1][2] | Higher yield, milder conditions, good for sensitive aldehydes.[3][5] | Requires high dilution, uses chlorinated solvents.[1][3] |
| Mechanochemical | Two-Step, Solventless | Comparable to Lindsey[1] | Eliminates bulk solvents. | Can result in lower yields if oxidation is also mechanochemical.[1] |
| Microwave | Solventless | 1 - 10%[1] | Rapid synthesis. | Very low yields.[1] |
Experimental Protocols
Protocol 1: Adler-Longo Synthesis of meso-Tetraphenylporphyrin (TPP)
This one-pot method is straightforward but often requires extensive purification.
Reaction Pathway:
Caption: Key steps in the one-pot Adler-Longo synthesis.
Methodology:
-
Combine benzaldehyde and pyrrole in a 1:1 molar ratio in propionic acid.
-
Heat the mixture to reflux (approximately 141°C) in a flask open to the atmosphere for 30-60 minutes. The solution will darken significantly.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Further cool the flask in a freezer or an ice bath to facilitate the precipitation of the crude porphyrin.[3]
-
Collect the purple crystalline solid by filtration.
-
Wash the solid with a cold solvent like methanol to remove residual propionic acid and some impurities.[3]
-
Further purification is typically required, most commonly by column chromatography on silica gel.[3]
Protocol 2: Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)
This two-step protocol is valued for its higher yields and cleaner product profile.[3]
Experimental Workflow:
Caption: The two-step process of the Lindsey synthesis.
Methodology:
-
Condensation: To a solution of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., N₂), add freshly distilled benzaldehyde and pyrrole to achieve a final concentration of approximately 10 mM for each. Add an acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·Et₂O. Stir the reaction at room temperature for 1-4 hours.[3]
-
Oxidation: Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to the reaction mixture. Stir for an additional 1-3 hours at room temperature, open to the air.[3]
-
Workup: Neutralize the acid catalyst with a mild base like triethylamine. Wash the organic layer with water to remove water-soluble impurities.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Tetraphenylporphyrin (TPP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraphenylporphyrin (TPP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing TPP are the Adler-Longo and the Lindsey syntheses. The Adler-Longo method involves a one-step reaction, typically refluxing pyrrole (B145914) and benzaldehyde (B42025) in propionic acid, and is known for its operational simplicity.[1][2][3] The Lindsey synthesis is a two-step process that first involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin.[3][4] This method often results in higher yields but requires stricter control of reaction conditions.[3]
Q2: What is a typical yield for TPP synthesis?
A2: Yields for TPP synthesis can vary significantly depending on the method and specific reaction conditions. The Adler-Longo method typically yields around 10-30% of TPP.[2] The Lindsey synthesis, under optimized conditions, can achieve higher yields, sometimes exceeding 40%.[1][5] Microwave-assisted methods have also been reported with yields around 33%.[6]
Q3: My TPP crystals won't form during purification. What could be the issue?
A3: Difficulty in forming crystals can stem from several factors. The crude product may contain a high level of impurities, such as tar-like byproducts or unreacted starting materials, which can inhibit crystallization.[7][8] The solvent system used for recrystallization is also critical; a common approach is to dissolve the crude product in a minimal amount of a good solvent (like dichloromethane (B109758) or chloroform) and then add a poor solvent (like methanol (B129727) or hexane) to induce precipitation.[9] If crystals still do not form, it may be necessary to further purify the product using column chromatography before attempting recrystallization again.
Q4: What is N-confused this compound (NC-TPP) and how can I avoid its formation?
A4: N-confused this compound (NC-TPP) is a common isomeric byproduct in TPP synthesis where one of the pyrrole rings is inverted.[10] Its formation is influenced by the acid catalyst and reaction conditions.[10] While it's a ubiquitous byproduct, its yield can be minimized by carefully selecting the acid catalyst and controlling the reaction time.[10] Interestingly, specific conditions, such as using methanesulfonic acid as a catalyst, can be employed to intentionally synthesize NC-TPP in high yields.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of TPP | Incorrect Reaction Conditions: Temperature, reaction time, or reactant concentrations may be suboptimal.[5] | - Adler-Longo: Ensure the reaction is refluxed at the correct temperature for the specified time (typically 30 minutes to 2 hours).[5][12] - Lindsey: Maintain a strict inert atmosphere during the condensation step and ensure the correct stoichiometry of reactants and catalyst.[2] |
| Degradation of Reactants: Pyrrole is prone to oxidation and polymerization, especially in the presence of light and air. | Use freshly distilled pyrrole for the best results. Store pyrrole under an inert atmosphere and protected from light. | |
| Inefficient Oxidation: The porphyrinogen intermediate may not be fully oxidized to the porphyrin. | - Adler-Longo: Ensure adequate aeration during reflux.[1] - Lindsey: Use an appropriate oxidant like DDQ or p-chloranil and ensure it is added in the correct stoichiometric amount.[4] | |
| Product is a Tarry, Intractable Mixture | Polymerization: Acid-catalyzed polymerization of pyrrole is a common side reaction, leading to tar formation.[4] | - Use high-purity, freshly distilled pyrrole. - Avoid excessively high temperatures or prolonged reaction times.[5] - In the Lindsey synthesis, maintain high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[3] |
| Purification by Column Chromatography is Ineffective | Inappropriate Stationary Phase: The choice of adsorbent (e.g., silica (B1680970) gel, alumina) is crucial. | Alumina is often preferred for the purification of free-base porphyrins as it can be less acidic than silica gel, which can cause demetalation of metalloporphyrins or degradation of acid-sensitive porphyrins.[12] |
| Incorrect Eluent System: The polarity of the solvent system may not be suitable for separating TPP from impurities. | A common starting point is a non-polar solvent like hexane (B92381) or toluene, with increasing amounts of a more polar solvent like dichloromethane or ethyl acetate (B1210297) to elute the TPP. The deep purple or reddish-purple band of TPP should be collected. | |
| Final Product is Green Instead of Purple | Formation of Chlorin (B1196114): Over-reduction or side reactions can lead to the formation of chlorin, a reduced form of porphyrin, which is typically green.[3] | This is often a result of harsh reaction conditions. Modifying the reaction time, temperature, or oxidant may be necessary. Purification by column chromatography should separate the purple TPP from the green chlorin byproduct. |
Experimental Protocols
Adler-Longo Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propanoic acid.[12]
-
Reactant Addition: While stirring, add freshly distilled benzaldehyde followed by freshly distilled pyrrole in a 1:1 molar ratio.[12]
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes. The solution will turn dark and viscous.[12]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A dark purple precipitate should form. Collect the solid by suction filtration.[12]
-
Washing: Wash the collected solid with a small amount of cold methanol to remove residual propanoic acid and other impurities.[12]
-
Purification: The crude TPP can be further purified by recrystallization from a dichloromethane/methanol solvent system or by column chromatography on alumina.
Lindsey Synthesis of this compound (Two-Step)
-
Condensation: In a large flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde and pyrrole in a large volume of a chlorinated solvent like dichloromethane. The high dilution favors the formation of the cyclic porphyrinogen over linear polymers.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or BF₃·OEt₂. Stir the reaction at room temperature for the specified time, monitoring the formation of the colorless porphyrinogen.
-
Oxidation: Once the porphyrinogen formation is complete, add an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil. The solution will turn a deep purple color as the porphyrin is formed.
-
Quenching and Workup: After the oxidation is complete, quench the reaction by adding a mild base (e.g., triethylamine) to neutralize the acid catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate the solvent, and purify the crude TPP by column chromatography on silica gel or alumina.
Visualizations
Caption: A flowchart illustrating the general workflow for TPP synthesis, from starting materials to the final purified product, encompassing both the Adler-Longo and Lindsey methods.
Caption: A decision tree to guide troubleshooting efforts when encountering low or no yield during this compound synthesis.
References
- 1. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. An efficient one-flask synthesis of N-confused this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
Technical Support Center: Microwave-Assisted Tetraphenylporphyrin (TPP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of meso-tetraphenylporphyrin (H₂TPP).
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of TPP.
Question: Why is my TPP yield consistently low?
Answer:
Low yields in microwave-assisted TPP synthesis can stem from several factors. A primary consideration is the optimization of reaction parameters. The interplay between temperature, reaction time, and microwave power is crucial.[1][2] For instance, studies have shown that both reaction time and microwave power can significantly impact the product yield.[1][2]
Another critical factor is the concentration of reactants. One study optimized the synthesis of meso-tetraphenylporphyrin and found that a reactant concentration of 4.0 M at 120°C for 30 minutes in the presence of an external oxidant yielded 30% of the porphyrin.[3] The choice and amount of solvent and catalyst also play a significant role. Propionic acid is a commonly used solvent and acid catalyst.[4][5][6] The use of an oxidizing agent, such as nitrobenzene (B124822) or p-chloranil, is often necessary to convert the porphyrinogen (B1241876) intermediate to the desired porphyrin.[3][4][5]
Furthermore, inefficient purification can lead to loss of product. Crystallization from the reaction mixture followed by washing with solvents like methanol (B129727) is a common purification method.[4]
Question: My reaction mixture turned dark, but I'm not getting the characteristic purple TPP product. What's happening?
Answer:
A dark reaction mixture that does not result in the expected purple crystalline TPP can indicate the formation of side products or decomposition of the desired product. The initial product of the condensation reaction between pyrrole (B145914) and benzaldehyde (B42025) is a porphyrinogen, which is then oxidized to the porphyrin.[5][7] If the oxidation step is incomplete, the mixture may contain a significant amount of the unstable porphyrinogen.
Overheating or prolonged reaction times can lead to the formation of undesired side products, including chlorins (reduced porphyrins), which can alter the color of the final product.[8] It is important to carefully control the microwave parameters, including temperature and irradiation time, to avoid decomposition. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]
Question: I'm observing a significant amount of insoluble black material in my crude product. What is it and how can I avoid it?
Answer:
The formation of an insoluble black residue is a common issue and is often attributed to the polymerization of pyrrole or the formation of other polymeric byproducts. This can be exacerbated by overly harsh reaction conditions, such as excessively high temperatures or prolonged heating.
To mitigate this, ensure that the reactants are added in the correct stoichiometric ratio and that the temperature is carefully controlled. Some protocols introduce the use of a solid support like silica (B1680970) gel, which can sometimes help in reducing the formation of polymeric byproducts by providing a more controlled reaction environment.[3][9][10] Additionally, optimizing the microwave power and ensuring efficient stirring during the reaction can help to maintain a homogeneous temperature distribution and minimize localized overheating.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for TPP synthesis compared to conventional heating methods?
A1: Microwave-assisted synthesis offers several advantages over traditional methods, including a significant reduction in reaction time, often from hours to minutes.[6][11] This rapid heating can also lead to increased yields and can be a more energy-efficient process.[5] Furthermore, microwave synthesis can sometimes be performed with reduced solvent amounts or even under solvent-free conditions, aligning with the principles of green chemistry.[10][11][12]
Q2: What is a typical solvent system for microwave-assisted TPP synthesis?
A2: Propionic acid is one of the most commonly used solvents for this reaction, as it also acts as an acid catalyst.[4][5][6] Some procedures also employ a co-solvent, such as nitrobenzene, which serves as an oxidant.[4][5] N,N-dimethylformamide (DMF) has also been used as a solvent for the subsequent metallation of TPP.[4]
Q3: Is an oxidizing agent always necessary?
A3: In most cases, an oxidizing agent is used to convert the porphyrinogen intermediate to the final porphyrin product.[5][7] While atmospheric oxygen can contribute to the oxidation, the addition of an oxidant like nitrobenzene or p-chloranil is common to ensure a more efficient and complete conversion.[3][4][5]
Q4: Can this method be scaled up?
A4: Yes, the microwave-assisted synthesis of TPP has been successfully scaled up. However, it is important to consider that scaling up the reaction requires careful adjustment of parameters such as the reaction vessel size, microwave power, and cooling efficiency to avoid over-pressurization and ensure consistent heating.[1][13]
Experimental Protocols
Below are representative experimental protocols for the microwave-assisted synthesis of TPP. Note that specific parameters may need to be optimized for different microwave systems and desired scales.
Protocol 1: Synthesis in Propionic Acid and Nitrobenzene
This protocol is adapted from a procedure developed for undergraduate chemistry laboratories.[4][5]
-
In a specialized microwave reaction vessel, combine benzaldehyde (10 mmol) and pyrrole (10 mmol).
-
Add propionic acid (3.5 mL) and nitrobenzene (1.5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes with a power of 600W.
-
Monitor the reaction progress using TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Induce crystallization of the porphyrin by adding methanol and leaving it overnight.
-
Collect the crystalline product by filtration and wash with cold methanol to remove impurities.
Protocol 2: Solvent-Free Synthesis on Silica Gel
This method offers a greener alternative by eliminating the use of bulk solvents.[10]
-
In a vial, thoroughly mix pentafluorobenzaldehyde (B1199891) (4 mmol) and pyrrole (4 mmol). (Note: This example uses a substituted benzaldehyde, but the principle applies to TPP synthesis).
-
Add 6-8 g of silica gel to the vial to act as a solid support.
-
Mix until the silica gel is evenly coated with the reactants.
-
Place the open vial in a standard microwave oven (1000 W).
-
Heat the mixture for a total of 10 minutes, using 2-minute intervals to prevent overheating.
-
After cooling, extract the product from the silica gel using dichloromethane (B109758) (DCM).
-
The purity of the product can be assessed by UV-vis spectroscopy and TLC.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on microwave-assisted TPP synthesis.
Table 1: Optimization of Reaction Conditions
| Parameter | Range Investigated | Optimal Condition | Resulting Yield | Reference |
| Temperature | 100 - 200°C | 120 - 150°C | 30% - 57.4% | [3][4] |
| Time | 5 - 30 minutes | 10 - 30 minutes | 30% - 57.4% | [3][4] |
| Microwave Power | Up to 600 W | 300 - 600 W | 57.4% - 90% | [2][4] |
| Reactant Ratio | 1:1 (Pyrrole:Benzaldehyde) | 1:1 | Varies | [1][4] |
Table 2: Comparison of Different Synthetic Protocols
| Method | Solvent(s) | Catalyst/Oxidant | Time (min) | Yield (%) | Reference |
| Adler Method Adaptation | Propionic Acid | Air | 4 | 20 - 43 | [6] |
| With External Oxidant | Propionic Acid | p-Chloranil | 30 | 30 | [3] |
| Propionic Acid/Nitrobenzene | Propionic Acid, Nitrobenzene | Propionic Acid, Nitrobenzene | 10 | 57.4 | [4][14] |
| Solvent-Free on Silica Gel | None | Silica Gel | 10 | 1 - 10 | [9] |
Visualizations
Workflow for Microwave-Assisted TPP Synthesis
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 5. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Greener Synthesis of Tetraphenylporphyrin: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and troubleshooting advice for greener synthetic routes to tetraphenylporphyrin (TPP). The focus is on methods that reduce solvent use, energy consumption, and waste generation compared to traditional approaches.
Greener Synthesis Experimental Protocols
Below are detailed methodologies for key greener synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis in an Ionic Liquid
This method utilizes a reusable ionic liquid as the solvent and microwave irradiation to significantly reduce reaction times.
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4])
-
Dichloromethane (B109758) (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 50 mL flask suitable for microwave synthesis, combine benzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol).
-
Add the ionic liquid [bmim][BF4] (5 mL) to the flask.
-
Place the flask in a microwave reactor and irradiate at 150°C for a short duration, typically 5-10 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product using dichloromethane. The ionic liquid phase can be retained for reuse in subsequent reactions.
-
Wash the organic extract with water to remove any residual ionic liquid.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using dichloromethane as the eluent to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis Using a Reusable Clay Catalyst
This protocol describes a solvent-free method using Montmorillonite K10 clay as a solid acid catalyst, which can be easily recovered and reused.
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Montmorillonite K10 clay (activated by heating at 120°C for 3 hours)
-
Dichloromethane (for extraction and chromatography)
-
Silica gel for column chromatography
Procedure:
-
Grind activated Montmorillonite K10 clay (2 g) with benzaldehyde (10 mmol) in a mortar and pestle.
-
Add freshly distilled pyrrole (10 mmol) to the mixture and continue grinding for the specified reaction time (e.g., 30-60 minutes) at room temperature. The mixture will darken as the reaction progresses.
-
Transfer the solid mixture to a flask and add dichloromethane to extract the porphyrin.
-
Filter the mixture to separate the clay catalyst. The catalyst can be washed with dichloromethane, dried, and reactivated for future use.
-
Add a few drops of triethylamine to the filtrate to neutralize any residual acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel with dichloromethane as the eluent.
Quantitative Data Summary
The following table summarizes and compares quantitative data for different TPP synthesis methods, highlighting the advantages of greener approaches.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Ref. |
| Conventional (Lindsey) | Propanoic Acid | Dichloromethane | 24 hours | Reflux | ~20% | N/A |
| Microwave-Assisted | None (Autocatalytic) | Ionic Liquid ([bmim][BF4]) | 5-10 minutes | 150°C | 20-30% | N/A |
| Solvent-Free Grinding | Montmorillonite K10 | None | 30-60 minutes | Room Temp. | ~20% | N/A |
| Ultrasound-Assisted | Acidic Catalyst | Dichloromethane | 1-2 hours | Room Temp. | 15-25% | N/A |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during greener TPP synthesis experiments.
Q1: My yield is significantly lower than expected in the microwave-assisted synthesis. What could be the cause?
A1: Low yields in microwave synthesis can stem from several factors:
-
Non-uniform heating: Ensure the reaction vessel is correctly positioned in the microwave cavity for even irradiation. Hot spots can lead to degradation of the product.
-
Incorrect temperature: The reaction is sensitive to temperature. Calibrate your microwave reactor's temperature sensor to ensure accuracy. Overheating can cause decomposition, while insufficient heat will result in a low conversion rate.
-
Reagent purity: Use freshly distilled pyrrole, as impurities can inhibit the reaction and lead to side products.
Q2: I am having trouble purifying the TPP from the ionic liquid after the reaction.
A2: Purification challenges with ionic liquids can be addressed by:
-
Thorough extraction: Perform multiple extractions (at least 3-4 times) with dichloromethane or another suitable organic solvent to ensure complete removal of the TPP from the viscous ionic liquid.
-
Washing: After extraction, wash the combined organic layers with water to remove any dissolved ionic liquid, which can interfere with crystallization and chromatographic purification.
Q3: The Montmorillonite K10 catalyst seems less effective after a few cycles in the solvent-free reaction. Why is this happening and how can I fix it?
A3: Catalyst deactivation is a common issue.
-
Pore blockage: The pores of the clay catalyst can become blocked by porphyrin byproducts or residual reactants. To regenerate, wash the catalyst thoroughly with a suitable solvent (e.g., dichloromethane, followed by acetone) after the reaction.
-
Reactivation: The acidic sites of the clay may become neutralized. It is crucial to reactivate the catalyst by heating it at a high temperature (e.g., 120°C) for several hours before each use to drive off adsorbed water and restore its catalytic activity.
Q4: My solvent-free reaction mixture is very difficult to grind and handle. Are there any alternatives?
A4: While manual grinding is the simplest method, you can use a ball mill for more efficient and consistent mixing, especially for larger-scale reactions. This ensures better contact between the reactants and the solid catalyst.
Q5: Can I use a different reusable catalyst for the solvent-free synthesis?
A5: Yes, other solid acid catalysts can be used. Zeolites, silica gel, and other types of clays (B1170129) have been reported for porphyrin synthesis. However, the optimal reaction conditions (time, temperature, reactant ratios) will likely vary, and you may need to perform some optimization studies for your chosen catalyst.
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for a greener TPP synthesis and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for greener this compound (TPP) synthesis.
Caption: Troubleshooting logic for common issues in greener TPP synthesis.
Technical Support Center: Mechanochemical Synthesis of Metalloporphyrins
Welcome to the technical support center for the mechanochemical synthesis of metalloporphyrins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using mechanochemistry for metalloporphyrin synthesis compared to traditional solution-based methods?
Mechanochemical synthesis offers several key advantages over conventional solution-based approaches.[1][2][3][4][5] It often eliminates the need for large quantities of hazardous or corrosive organic solvents, making it a more environmentally friendly or "green" chemistry approach.[1][2][4][5] This method can also lead to faster reaction times and avoids the need for high temperatures, in contrast to some traditional methods that require refluxing in high-boiling solvents like DMF.[3][6][7] Furthermore, mechanochemistry can sometimes generate products that are not attainable through other synthetic routes.[1]
Q2: What type of equipment is required for the mechanochemical synthesis of metalloporphyrins?
The primary piece of equipment is a ball mill, such as a shaker mill or a planetary ball mill.[1][6][8] You will also need milling jars and milling balls, which are typically made of stainless steel, agate, or other inert materials to prevent contamination of the reaction mixture.[6][8] Standard laboratory equipment for purification, such as for liquid-liquid extraction or column chromatography, will also be necessary.[6]
Q3: Can I synthesize the porphyrin ligand itself using mechanochemistry?
Yes, the synthesis of meso-tetrasubstituted porphyrins from aldehydes and pyrrole (B145914) can be achieved through a two-step mechanochemical process.[1][2][4] This involves an initial acid-catalyzed condensation of the reagents, followed by an oxidation step to yield the final porphyrin.[1][2][4] This solvent-free approach is a significant advancement in making porphyrin synthesis more sustainable.[1][2][4][5]
Q4: Is it possible to perform a one-pot synthesis of metalloporphyrins directly from the initial reagents (aldehyde, pyrrole, and metal salt)?
The literature primarily describes a two-step process: first, the synthesis of the porphyrin, and then its metallation. While mechanochemistry simplifies these steps, a direct one-pot synthesis from the elemental starting materials is not a commonly reported or straightforward procedure. The initial condensation to form the porphyrin macrocycle is typically performed separately from the metal insertion.
Troubleshooting Guide
Problem 1: Low or no yield of the desired metalloporphyrin.
-
Possible Cause 1: Insufficient milling energy or time.
-
Solution: Increase the milling frequency or the reaction time.[6] The optimal conditions will vary depending on the specific porphyrin and metal salt used. It is recommended to monitor the reaction progress by taking small aliquots at different time intervals and analyzing them using UV-Vis spectroscopy.[6]
-
-
Possible Cause 2: Inappropriate ratio of reactants.
-
Possible Cause 3: Formation of acidic byproducts.
-
Solution: For some reactions, particularly with metal chlorides, the in situ formation of acids like HCl can inhibit the reaction. The addition of a base, such as sodium hydroxide (B78521) (NaOH), may be necessary to neutralize these byproducts.[3][6]
-
-
Possible Cause 4: The porphyrin or metal salt is not suitable for mechanochemical metallation under the current conditions.
-
Solution: Not all metallations proceed with the same ease. For instance, the synthesis of manganese, palladium, and platinum metalloporphyrins can be more challenging and may require longer reaction times and the use of additives.[3][6] Consider using a different metal salt (e.g., acetates instead of chlorides) or exploring alternative green chemistry methods like sonochemistry, especially for water-soluble porphyrins.[6]
-
Problem 2: Difficulty in purifying the final metalloporphyrin product.
-
Possible Cause 1: Excess metal salt remaining in the crude product.
-
Solution: For hydrophobic porphyrins, a liquid-liquid extraction using a suitable organic solvent (like ethyl acetate) and water can effectively remove the excess metal salt.[6] For water-soluble porphyrins, exclusion column chromatography (e.g., using Sephadex) may be necessary to separate the metalloporphyrin from the excess salt.[6][9]
-
-
Possible Cause 2: Presence of unreacted starting porphyrin.
-
Solution: If the reaction has not gone to completion, purification can be challenging. It is often better to optimize the reaction conditions (milling time, frequency, reactant ratios) to ensure complete conversion. Monitoring the reaction by UV-Vis spectroscopy is crucial to determine the reaction endpoint.[6]
-
Problem 3: Inconsistent results between batches.
-
Possible Cause 1: Variations in milling conditions.
-
Solution: Ensure that the milling parameters (frequency, time, ball-to-sample ratio, and total sample mass) are kept consistent for each run. The "filling degree" of the milling jar is an important parameter; a general rule of thumb is that one-third of the jar volume is occupied by milling balls, one-third by the sample, and one-third remains empty for movement.[8]
-
-
Possible Cause 2: Hygroscopic nature of reactants.
-
Solution: Hydrated metal salts are often used; however, significant variations in the water content of the starting materials can affect the reaction. Store reagents in a desiccator and ensure their consistency between batches.
-
Quantitative Data Summary
Table 1: Mechanochemical Synthesis of Metalloporphyrins with 5,10,15,20-tetrakis-(3,4-methoxyphenyl)porphyrin
| Entry | Metal Salt | Equivalents of Metal Salt | Milling Frequency (Hz) | Time (min) | Yield (%) | Reference |
| 1 | Zn(OAc)₂·2H₂O | 5 | 25 | 30 | Quantitative | [6] |
| 2 | Cu(OAc)₂·H₂O | 5 | 25 | 90 | 84 | [6] |
| 3 | Co(OAc)₂·4H₂O | 5 | 30 | 250 | 61 | [6] |
| 4 | MnCl₂·4H₂O | 10 | 30 | 250 | 12 | [6] |
Table 2: Mechanochemical Synthesis of Copper Complexes with Meso-Substituted Porphyrins
| Entry | Porphyrin | Equivalents of Cu(OAc)₂·H₂O | Time (min) | Yield (%) | Reference |
| 1 | 3,4-OMeTPP | 5 | 90 | 84 | [9] |
| 2 | TMePyP | 10 | 60 | 45 | [9] |
Experimental Protocols
General Protocol for Mechanochemical Synthesis of a Hydrophobic Metalloporphyrin (e.g., Zn(II)-3,4-OMeTPP)
-
Preparation: Place the porphyrin (e.g., 50 mg of 5,10,15,20-tetrakis-(3,4-methoxyphenyl)porphyrin) and the metal salt (e.g., 5 equivalents of Zn(OAc)₂·2H₂O) into a stainless-steel milling jar.[6]
-
Milling: Add two stainless steel milling balls (e.g., 7 mm diameter) to the jar.[6] Secure the jar in a ball milling system.
-
Reaction: Mill the mixture at a specified frequency (e.g., 25 Hz) for the required time (e.g., 30 minutes).[6]
-
Monitoring: The reaction progress can be monitored by periodically stopping the milling, taking a small sample, dissolving it in a suitable solvent, and analyzing it with a UV-Vis spectrophotometer.[6]
-
Work-up: Once the reaction is complete, carefully open the jar and scrape out the solid product.[6]
-
Purification: Purify the crude product by liquid-liquid extraction using ethyl acetate (B1210297) and water. The organic phase, containing the metalloporphyrin, is then dried over anhydrous Na₂SO₄, and the solvent is removed by evaporation.[6]
Visualizations
Caption: General workflow for the mechanochemical synthesis of metalloporphyrins.
Caption: Troubleshooting decision tree for low-yield mechanochemical reactions.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two-step mechanochemical synthesis of porphyrins - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solventless mechanochemical metallation of porphyrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. baes.uc.pt [baes.uc.pt]
Technical Support Center: Enhancing the Solubility of Tetraphenylporphyrin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tetraphenylporphyrin (TPP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound (TPP) derivatives often poorly soluble in aqueous solutions?
A1: The core structure of this compound is a large, hydrophobic, and planar macrocycle.[1] This inherent hydrophobicity leads to low solubility in water and other polar solvents.[1] The strong π-π stacking interactions between porphyrin molecules also promote aggregation, further reducing solubility in aqueous media.[2] While TPP dissolves in nonpolar organic solvents like chloroform, benzene, and dichloromethane, its insolubility in water hinders many biological and pharmaceutical applications.[3]
Q2: What are the primary strategies for increasing the solubility of TPP derivatives?
A2: There are two main approaches to enhance the solubility of TPP derivatives:
-
Chemical Modification (Functionalization): This involves covalently attaching polar or charged functional groups to the porphyrin macrocycle. Common modifications include sulfonation, carboxylation, PEGylation (attaching polyethylene (B3416737) glycol chains), and the introduction of cationic groups like pyridinium.[4] These groups increase the hydrophilicity of the molecule, allowing it to dissolve in aqueous media.[4][5]
-
Formulation Strategies: This approach involves encapsulating the hydrophobic TPP derivative within a biocompatible nanocarrier system without chemically altering the porphyrin itself.[6][7] This is particularly useful when the intrinsic properties of the unmodified porphyrin are desired. Common formulation methods include creating nanoparticles, micelles, and liposomes.[7][8]
Q3: What is PEGylation and how does it improve solubility?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. For TPP derivatives, PEGylation is an effective strategy to create neutral, water-soluble compounds.[4] The long, flexible, and hydrophilic PEG chains disrupt the aggregation of the porphyrin macrocycle and form hydrogen bonds with water, significantly increasing aqueous solubility.[9][10] The solubility can be tuned by changing the length and number of PEG chains attached.[11] For instance, a TPP derivative with long PEG chains was found to be soluble in PBS up to ~30 mM.[4]
Q4: How does sulfonation make TPP derivatives water-soluble?
A4: Sulfonation introduces highly polar sulfonic acid (-SO₃H) groups, typically at the para-positions of the meso-phenyl rings of TPP.[4] These groups are ionized in aqueous solution to form sulfonate anions (-SO₃⁻), rendering the entire molecule a water-soluble salt, such as tetraphenylporphine sulfonate (TPPS).[12] TPPS and its dihydrochloride (B599025) salt are well-known water-soluble derivatives of TPP.[13]
Troubleshooting Guides
Issue 1: My chemically modified TPP derivative has low solubility or precipitates from aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Incomplete functionalization | Verify the degree of substitution (e.g., number of sulfonate or carboxyl groups per porphyrin) using techniques like NMR, Mass Spectrometry, or elemental analysis. An insufficient number of polar groups may not overcome the hydrophobicity of the porphyrin core. |
| pH of the solution | For derivatives with ionizable groups (e.g., -COOH, -NH₂), solubility is highly pH-dependent. Adjust the pH of the buffer to ensure the functional groups are in their charged, more soluble form. Carboxylic acid groups (-COOH) are more soluble at pH > pKa, while amino groups (-NH₂) are more soluble at pH < pKa. |
| Aggregation | Even with solubilizing groups, TPP derivatives can aggregate at high concentrations. Try working with more dilute solutions. Use sonication to break up aggregates. The presence of salts in the buffer can sometimes promote aggregation; consider using a lower ionic strength buffer if possible. |
| Counter-ion effects | For ionic porphyrins, the nature of the counter-ion can influence solubility. If precipitation occurs, consider ion exchange to a different counter-ion (e.g., from H⁺ to Na⁺ for sulfonated porphyrins). |
Issue 2: The encapsulation efficiency of my TPP derivative into nanoparticles/micelles is low.
| Possible Cause | Troubleshooting Step |
| Poor solvent miscibility | During nanoparticle preparation (e.g., using solvent mixing techniques), ensure the organic solvent containing the TPP derivative is fully miscible with the aqueous phase to allow for efficient nanoparticle formation and drug loading.[14] |
| Incorrect drug-to-polymer ratio | Optimize the initial weight ratio of the TPP derivative to the polymer or lipid used for encapsulation. Too high a drug concentration can lead to precipitation and low encapsulation efficiency. |
| Instability of the formulation | The nanoparticles or micelles may be unstable and release the drug prematurely. Ensure a stabilizer, such as a PEG derivative, is included in the formulation to prevent agglomeration.[14][15] Cross-flow filtration can be used to purify the nanoparticle suspension.[16] |
| Incompatible chemistry | The TPP derivative may have unfavorable interactions with the core of the nanocarrier. Consider using a different polymer or lipid system. For example, if using a hydrophobic polymer, ensure your TPP derivative is also sufficiently hydrophobic to be sequestered in the core. |
Quantitative Data Summary
Table 1: Solubility of Selected Water-Soluble TPP Derivatives
| Derivative Type | Specific Compound | Solvent/Medium | Reported Solubility |
| Axially-PEGylated | Phosphorus Porphyrin 164 | Water | 17.3 mM[11] |
| Side-Chain PEGylated | Chlorin e6 derivative (tri-PEGylated) | 1% (v/v) DMSO/water | 3.9 ± 0.8 mM[11] |
| Cationic (N-Alkylated) | Axially-substituted Phosphorus Porphyrin | Water | ~10 mM[4] |
| Anionic (Sulfonated) | Tetraphenylporphine sulfonate (TPPS) | Aqueous Media | Generally high, forms J- and H-aggregates[17] |
Table 2: Solubility of TPP in Various Solvent Systems
| Compound | Solvent System | Temperature | Notes |
| TPP | Supercritical Toluene | Elevated T & P | Solubility is three orders of magnitude greater than in conventional liquid solvents.[18] |
| TPP | Ethanol + Water Mixtures | 303.2 to 333.2 K | Solubility increases significantly with higher temperature and a greater mass fraction of ethanol.[19] |
| TPP | N,N-Dimethylformamide (DMF) + Water | 303.2 to 343.2 K | The dissolving process is endothermic and not spontaneous.[20] |
| TPP | Dichloromethane | Room Temperature | Soluble[3] |
| TPP | Water | Room Temperature | Insoluble[3] |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble meso-Tetra(4-sulfonatophenyl)porphine (TPPS)
This protocol is a generalized method for the sulfonation of meso-tetraphenylporphyrin (TPP).
Materials:
-
meso-Tetraphenylporphyrin (TPP)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup: Carefully add TPP to a round-bottom flask. In a fume hood, slowly add concentrated sulfuric acid while stirring. The reaction is exothermic and requires harsh conditions.[4]
-
Sulfonation: Heat the mixture in an oil bath at a controlled temperature (e.g., 100 °C) for several hours. The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing with UV-Vis spectroscopy.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice to quench the reaction. This step must be performed with extreme caution due to the large amount of heat generated.
-
Neutralization: Slowly neutralize the acidic solution by adding a base (e.g., concentrated NH₄OH or a saturated NaOH solution) until the pH is approximately 7. The color of the solution will change as the porphyrin's protonation state changes.
-
Purification: The resulting water-soluble TPPS is often purified by dialysis against deionized water to remove excess salts and impurities.[4] The purification process can be challenging.[4]
-
Isolation: The final product can be isolated by lyophilization (freeze-drying) of the dialyzed solution to obtain TPPS as a solid.
Protocol 2: Preparation of TPP-Loaded Nanoparticles via Solvent Mixing
This protocol describes a general method for encapsulating a hydrophobic TPP derivative into polymeric nanoparticles.[14]
Materials:
-
Hydrophobic TPP derivative
-
A suitable solvent for the TPP (e.g., DMSO, Pyridine, THF)[14]
-
Water (or aqueous buffer)
-
Stabilizer/Co-solvent (e.g., (triethyleneglycol)monomethyl ether, PEG)[14][15]
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the hydrophobic TPP derivative in a suitable organic solvent (e.g., DMSO) to a specific concentration (e.g., 0.28–1.2 mM).[14]
-
Addition of Stabilizer: Mix a small volume of a stabilizer or co-solvent, such as (triethyleneglycol)monomethyl ether, into the organic TPP solution.[14] The stabilizer is crucial to prevent agglomeration of the nanoparticles.[14]
-
Nanoprecipitation: While vigorously stirring the aqueous phase (water or buffer), rapidly inject the organic TPP/stabilizer solution into it.[14] The rapid change in solvent polarity causes the hydrophobic TPP and polymer (if used) to precipitate into nanosized particles.
-
Solvent Removal/Purification: Remove the organic solvent, typically through dialysis or ultrafiltration against water. This step also serves to purify the nanoparticle suspension by removing unencapsulated TPP.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size and distribution (e.g., using Dynamic Light Scattering - DLS), morphology (e.g., using Transmission Electron Microscopy - TEM), and drug loading/encapsulation efficiency (by separating the nanoparticles from the aqueous phase and quantifying the encapsulated TPP via UV-Vis spectroscopy).[6]
Visualizations
Caption: Decision workflow for selecting a TPP solubility enhancement strategy.
Caption: Encapsulation of a hydrophobic TPP derivative within a PEG-PE micelle.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of new potential photosensitizers. 1. Mono-carboxylic acid derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:917-23-7 | Chemsrc [chemsrc.com]
- 4. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of Hydrophobic Porphyrins into Biocompatible Nanoparticles: An Easy Way to Benefit of Their Two-Photon Phototherapeutic Effect without Hydrophilic Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents | MDPI [mdpi.com]
- 8. Solubilization of Poorly Soluble PDT Agent, Meso-tetraphenylporphin, in Plain or Immunotargeted PEG-PE Micelles Results in Dramatically Improved Cancer Cell Killing in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. iris.unict.it [iris.unict.it]
- 11. mdpi.com [mdpi.com]
- 12. Tetraphenylporphine sulfonate - Wikipedia [en.wikipedia.org]
- 13. meso-Tetra(4-sulfonatophenyl)porphine dihydrochloride | [frontierspecialtychemicals.com]
- 14. Preparation and Characterization of Porphyrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation and characterization of sterile sub-200 nm meso-tetra(4-hydroxylphenyl)porphyrin-loaded nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fluorescence Quenching in TPP-Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with thiamine (B1217682) pyrophosphate (TPP)-based fluorescent sensors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind fluorescence quenching in TPP-based riboswitch sensors?
A1: TPP-based fluorescent sensors typically operate on the principle of ligand-induced conformational change. The sensor consists of a TPP-binding aptamer and a signaling component, often a fluorophore-quencher pair. In the absence of TPP, the riboswitch adopts a conformation where the fluorophore and quencher are held at a distance, resulting in a high fluorescence signal (signal-ON). Upon binding to TPP, the riboswitch undergoes a structural rearrangement, bringing the fluorophore and quencher into close proximity. This proximity allows for efficient Förster Resonance Energy Transfer (FRET) or other quenching mechanisms, leading to a decrease in fluorescence intensity (signal-OFF).[1][2]
Q2: My TPP sensor shows a weak fluorescence signal even in the absence of TPP. What are the possible causes?
A2: A weak initial fluorescence signal can be attributed to several factors:
-
Suboptimal Aptamer Folding: The riboswitch aptamer may not be correctly folded, leading to a significant population of sensors already in a quenched state.
-
High Background Quenching: Components in the experimental buffer or the quencher itself might be causing non-specific quenching.
-
Incorrect Fluorophore-Quencher Pairing: The chosen fluorophore and quencher may not be an optimal pair, resulting in poor initial fluorescence. The emission spectrum of the fluorophore should have sufficient overlap with the absorption spectrum of the quencher for efficient FRET.[3]
-
Low Sensor Concentration: The concentration of the TPP sensor in the solution may be too low to generate a detectable signal.
Q3: I am not observing a significant change in fluorescence upon adding TPP. What should I check?
A3: A lack of fluorescence response to TPP can be due to several issues:
-
Inefficient TPP Binding: The experimental conditions (e.g., buffer composition, pH, temperature) may not be optimal for TPP binding to the aptamer. TPP riboswitches often require divalent cations like Mg²⁺ for proper folding and ligand binding.[4]
-
Incorrect Aptamer Sequence: The synthesized aptamer sequence may contain errors, preventing proper folding and TPP recognition.
-
Degradation of TPP: The TPP stock solution may have degraded. It is advisable to use freshly prepared solutions.
-
Sensor Degradation: The RNA-based sensor may be susceptible to degradation by nucleases.
Q4: The fluorescence signal is drifting or unstable over time. How can I improve stability?
A4: Signal instability can be caused by:
-
Photobleaching: Continuous exposure of the fluorophore to the excitation light source can lead to its irreversible degradation.
-
Temperature Fluctuations: Changes in temperature can affect both the fluorescence quantum yield and the binding affinity of TPP to the aptamer.
-
Nuclease Contamination: If working with RNA-based sensors, contamination with RNases can lead to sensor degradation over time.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during TPP-based sensor experiments.
| Problem ID | Issue Description | Possible Causes | Recommended Solutions |
| FQ-01 | No or weak fluorescence signal without TPP | 1. Incorrect excitation/emission wavelengths.2. Low sensor concentration.3. Inefficient aptamer folding.4. High background quenching. | 1. Verify the optimal excitation and emission wavelengths for your fluorophore.2. Increase the sensor concentration incrementally.3. Optimize folding conditions (e.g., thermal annealing protocol, Mg²⁺ concentration).4. Use high-purity reagents and check for buffer component interference. |
| FQ-02 | No significant fluorescence change upon TPP addition | 1. Inactive TPP.2. Suboptimal binding buffer conditions.3. Incorrect aptamer sequence or conformation.4. Insufficient incubation time. | 1. Prepare fresh TPP solutions.2. Optimize buffer pH, ionic strength, and Mg²⁺ concentration.[4]3. Verify the aptamer sequence. Perform structural probing experiments if necessary.4. Increase the incubation time of the sensor with TPP. |
| FQ-03 | High background fluorescence | 1. Autofluorescence from sample components.2. Non-specific binding of the sensor.3. Contaminated reagents or buffer. | 1. Measure the fluorescence of a blank sample (buffer and sample matrix without the sensor) and subtract it from the measurements.2. Add a blocking agent (e.g., BSA, tRNA) to reduce non-specific interactions.3. Use fresh, high-purity reagents and filter-sterilize the buffer. |
| FQ-04 | Signal drift or instability | 1. Photobleaching of the fluorophore.2. Temperature fluctuations.3. Nuclease degradation of the RNA aptamer. | 1. Reduce excitation light intensity or exposure time. Use an anti-photobleaching agent if compatible.2. Use a temperature-controlled fluorometer.3. Work in an RNase-free environment. Add RNase inhibitors to the buffer. |
| FQ-05 | Poor signal-to-noise ratio | 1. Low fluorescence signal intensity.2. High background noise.3. Inefficient quenching upon TPP binding. | 1. Increase sensor concentration or use a brighter fluorophore.2. Optimize detector settings (e.g., gain, integration time).3. Re-evaluate the sensor design, including the distance and orientation of the fluorophore and quencher. |
Experimental Protocols
Protocol 1: TPP-Aptamer Folding and Annealing
-
Preparation of RNA Solution: Resuspend the lyophilized TPP aptamer sensor in nuclease-free water to a stock concentration of 100 µM.
-
Buffer Preparation: Prepare a folding buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.
-
Annealing Procedure:
-
Dilute the aptamer stock solution to a final concentration of 1 µM in the folding buffer.
-
Heat the solution to 90°C for 2 minutes.
-
Allow the solution to cool down slowly to room temperature over 30-60 minutes. This process facilitates the correct folding of the aptamer.
-
-
Storage: Store the folded aptamer on ice for immediate use or at -20°C for short-term storage.
Protocol 2: Fluorescence Quenching Assay for TPP Detection
-
Instrument Setup:
-
Set the fluorometer to the optimal excitation and emission wavelengths for the chosen fluorophore.
-
Set the slit widths to an appropriate value to balance signal intensity and spectral resolution.
-
Equilibrate the sample holder to the desired experimental temperature (e.g., 25°C).
-
-
Sample Preparation:
-
In a quartz cuvette, add the folded TPP aptamer sensor to the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂) to a final concentration that gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence intensity (F₀) of the sensor in the absence of TPP.
-
-
Titration with TPP:
-
Prepare a series of TPP dilutions in the reaction buffer.
-
Add increasing concentrations of TPP to the cuvette containing the sensor.
-
After each addition, mix the solution gently and allow it to incubate for a set period (e.g., 5-10 minutes) to reach equilibrium.
-
Record the fluorescence intensity (F) at each TPP concentration.
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency (E) using the formula: E = (1 - F/F₀).
-
Plot the fluorescence intensity or quenching efficiency as a function of TPP concentration to determine the sensor's response curve and calculate the dissociation constant (Kd).
-
Visualizations
Caption: TPP-induced fluorescence quenching mechanism.
Caption: Troubleshooting workflow for TPP sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent riboswitch-controlled biosensors for the genome scale analysis of metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for gene regulation by a thiamine pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetraphenylporphyrin (TPP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing reaction times and overcoming common challenges in tetraphenylporphyrin (TPP) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TPP synthesis reaction is very slow. What are the primary factors I should investigate to reduce the reaction time?
A1: Slow reaction kinetics in TPP synthesis can often be attributed to several key factors. Primarily, you should evaluate the chosen synthesis method, reaction temperature, and the catalytic system.
-
Synthesis Method: The traditional Adler-Longo method, which involves refluxing pyrrole (B145914) and benzaldehyde (B42025) in propionic acid, is a one-pot synthesis but can be slow.[1] The Lindsey method, a two-step process involving condensation followed by oxidation, can offer higher yields and may proceed faster under optimized conditions.[2] For significant reductions in reaction time, consider alternative energy sources such as microwave irradiation.[3][4] Microwave-assisted synthesis has been shown to reduce reaction times to as little as a few minutes.[3][4]
-
Temperature: The reaction rate is highly dependent on temperature. For instance, the Adler-Longo method is typically performed at the reflux temperature of propionic acid (around 141°C).[1][2] Operating at lower temperatures will significantly slow down the reaction. In microwave synthesis, temperatures around 200°C are often used to achieve rapid synthesis.[3][4]
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include propionic acid itself in the Adler-Longo method, or stronger acids like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O) in the Lindsey synthesis.[2] The concentration of the catalyst can also impact the reaction rate.
Q2: I am experiencing very low yields of TPP. What are the common causes and how can I improve the yield?
A2: Low yields are a frequent issue in TPP synthesis and can stem from suboptimal reaction conditions, leading to the formation of side products.
-
Reactant Concentration: The Lindsey synthesis, in particular, requires high dilution (around 10 mM) to favor the desired cyclization over the formation of linear aldehyde-pyrrole oligomers, which are a primary cause of low yields.[2]
-
Oxidation Step: In two-step syntheses like the Lindsey method, the oxidation of the porphyrinogen (B1241876) intermediate is a critical step.[5] Incomplete oxidation will result in a lower yield of the final TPP product. Common oxidizing agents include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[2] In some methods, atmospheric oxygen serves as the oxidant, which can be less efficient.[1]
-
Side Reactions: The formation of N-confused porphyrins is a known side reaction that can reduce the yield of TPP.[6] The choice of acid catalyst can influence the extent of this side reaction, with BF₃·Et₂O sometimes favoring lower levels of N-confused porphyrins compared to TFA.[2]
-
Purification: Tar-like byproducts can complicate the purification process, especially in the Adler-Longo method, leading to product loss during isolation.[7]
Q3: Can alternative "green" synthesis methods help reduce reaction time and improve yields?
A3: Yes, several green chemistry approaches have been developed for TPP synthesis that can offer faster reaction times and are more environmentally friendly.
-
Microwave-Assisted Synthesis: This is one of the most effective methods for reducing reaction time.[3][4] Reactions that might take hours using conventional heating can often be completed in minutes in a microwave synthesizer.[3][4] This method can also lead to improved yields by minimizing the formation of byproducts due to shorter reaction times.[3][4]
-
Mechanochemical Synthesis: This solvent-free approach involves grinding the reactants (pyrrole and benzaldehyde) with an acid catalyst.[5] This method eliminates the need for large volumes of organic solvents.[5] The resulting porphyrinogen can then be oxidized, sometimes also under mechanochemical conditions, to yield TPP.[5] While reaction times for the initial grinding are short, the subsequent oxidation step might vary in duration.[5]
-
Ionic Liquids: The use of acidic ionic liquids as both the solvent and catalyst has been explored as another green alternative to traditional methods.[8]
Data Presentation
Table 1: Comparison of TPP Synthesis Methods
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Adler-Longo | 30-60 minutes | 10-30% | One-pot synthesis, suitable for large scale.[2][9] | Lower yields, formation of tar-like byproducts.[2][7] |
| Lindsey | Several hours | 10-60% | Higher yields, compatible with sensitive aldehydes.[2][5] | Requires high dilution, two-step process.[2][5] |
| Microwave-Assisted | 2-5 minutes | ~27% | Drastically reduced reaction time.[3][4] | Requires specialized equipment. |
| Mechanochemical | Variable (grinding + oxidation) | Comparable to Lindsey | Solvent-free, environmentally friendly.[5] | Yields can be variable and require optimization.[5] |
Experimental Protocols
Protocol 1: Adler-Longo Synthesis of TPP
This one-pot method is straightforward but may require more extensive purification.
Methodology:
-
Combine benzaldehyde and pyrrole in a 1:1 molar ratio in propionic acid.
-
Heat the mixture to reflux (approximately 141°C) in a flask open to the atmosphere for 30-60 minutes.[2] The solution will darken significantly.
-
Allow the reaction mixture to cool to room temperature.
-
Further, cool the mixture in an ice bath or freezer to facilitate the precipitation of the crude porphyrin.
-
Collect the purple crystalline solid by filtration.
-
Wash the solid with a cold solvent like methanol (B129727) to remove residual propionic acid and some impurities.
-
Further purification is typically required, most commonly by column chromatography on silica (B1680970) gel.[2]
Protocol 2: Lindsey Synthesis of TPP
This two-step, one-flask procedure generally provides higher yields.
Methodology:
-
Dissolve benzaldehyde and pyrrole in a 1:1 molar ratio in a chlorinated solvent (e.g., dichloromethane) at high dilution (approximately 10 mM).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·Et₂O.
-
Stir the reaction mixture at room temperature under an inert atmosphere for several hours to allow for the formation of the porphyrinogen intermediate.
-
Introduce an oxidizing agent, such as DDQ or p-chloranil, to the reaction mixture.
-
Continue stirring for several more hours to ensure complete oxidation to TPP.
-
Neutralize the acid with a base (e.g., triethylamine).
-
Wash the organic layer, dry it over sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Microwave-Assisted Synthesis of TPP
This method offers a significant reduction in reaction time.
Methodology:
-
In a microwave reaction vessel, combine pyrrole, benzaldehyde, and propionic acid. Small amounts of water may also be included.[3][4]
-
Place the vessel in a microwave synthesizer.
-
Set the reaction parameters, which are typically a temperature of around 200°C and a reaction time of 2-5 minutes.[3][4]
-
After the reaction is complete and the vessel has cooled, the product can be isolated by filtration and purified as described in the Adler-Longo method.
Mandatory Visualizations
Caption: General pathway for TPP synthesis.
Caption: Troubleshooting workflow for low TPP yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple method for efficient synthesis of tetrapyridyl-porphyrin using Adler method in acidic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Tetraphenylporphyrin by Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude tetraphenylporphyrin (TPP) using chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of crude this compound.
| Problem | Possible Cause | Solution |
| Low or No Yield of Purified TPP | The product may be irreversibly adsorbed onto the stationary phase, especially if silica (B1680970) gel is used.[1] | Consider switching to a different stationary phase, such as neutral alumina (B75360).[1] |
| The elution solvent may be too weak to effectively move the TPP band down the column. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane/dichloromethane (B109758) system, slowly increase the proportion of dichloromethane.[1] | |
| The crude product may have a low concentration of TPP to begin with. | Re-evaluate the synthesis step to optimize the yield of the crude product. | |
| Multiple Bands or Streaking on the Column | The crude sample was not loaded onto the column in a concentrated band. | Dissolve the crude TPP in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent like dichloromethane, and apply it carefully to the top of the column.[1] Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[1] |
| The polarity of the initial elution solvent is too high, causing multiple components to move down the column simultaneously. | Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity.[1] | |
| Green Band Observed on the Column | The primary impurity in crude TPP is often tetraphenylchlorin (TPC), which is green.[2] | TPC is more polar than TPP and will typically elute after the TPP. Continue eluting with a solvent of appropriate polarity to separate the purple TPP band from the green TPC band. |
| Another potential green impurity could be a metal complex if metal ions were present during synthesis or workup.[3] | If the green band is highly polar and difficult to elute, it may be a metal complex. Characterization of the fraction can confirm this. | |
| Purified Fractions are Still Impure (checked by TLC) | The solvent system used for the column does not provide adequate separation of TPP from its impurities. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column to ensure good separation between the TPP spot and any impurity spots.[1] |
| The column was run too quickly, not allowing for proper equilibrium and separation. | Reduce the flow rate of the mobile phase to improve resolution. | |
| Fractions were collected in too large of a volume, leading to mixing of separated components. | Collect smaller fractions and analyze each by TLC to identify the pure TPP fractions before combining them.[4] | |
| Crude Product is Difficult to Dissolve for Loading | Porphyrins have a tendency to aggregate, which can reduce their solubility.[1] | Try sonicating the sample in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) to aid dissolution.[1] |
| The chosen loading solvent is not appropriate for the crude mixture. | While the loading solvent should be as non-polar as possible, a small amount of a more polar solvent like dichloromethane may be necessary to fully dissolve the sample before loading. | |
| Column Becomes Clogged or Flow Rate is Very Slow | Fine particles from the crude sample or the stationary phase are blocking the column frit. | Ensure the crude sample is free of solid impurities before loading. A small layer of sand on top of the stationary phase can help prevent disturbance of the silica/alumina bed during solvent addition.[5] |
| The stationary phase was not packed properly, leading to compaction. | Pack the column using a slurry method to ensure a homogenous and well-settled bed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound?
A1: The most common impurity in crude TPP is tetraphenylchlorin (TPC), which is a partially hydrogenated derivative of TPP. TPC is typically green, while TPP is a deep purple.[2]
Q2: Should I use silica gel or alumina for the column chromatography of TPP?
A2: Both silica gel and neutral alumina can be used for the purification of TPP.[1][6] If you experience issues with irreversible adsorption of your product on silica gel, switching to neutral alumina is a recommended alternative.[1]
Q3: What solvent systems are recommended for the purification of TPP by column chromatography?
A3: Common solvent systems for the column chromatography of TPP are mixtures of a non-polar solvent and a slightly more polar solvent. Examples include hexane/dichloromethane and benzene/acetic acid (4/1 v/v).[1][2] The polarity is typically increased gradually to elute the TPP after less polar impurities.
Q4: How can I monitor the separation during column chromatography?
A4: The separation can be visually monitored by observing the distinct colored bands as they move down the column. The main product, TPP, is a vibrant purple. The primary impurity, TPC, is green.[2] Additionally, you should collect fractions and analyze them by thin-layer chromatography (TLC) to determine their purity.[4]
Q5: What are the expected spectroscopic characteristics of purified TPP?
A5: Purified TPP has a characteristic UV-Vis spectrum with a very strong absorption band around 419 nm, known as the Soret band. It also displays four weaker Q-bands in the 500-700 nm region.[7]
Experimental Protocols
Column Chromatography for Purification of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or neutral alumina
-
Dichloromethane (DCM)
-
Hexane
-
Chromatography column
-
Collection vials or test tubes
-
Sand
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel or alumina in hexane.
-
Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the stationary phase to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Dissolve the crude TPP in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to adsorb the crude product onto the silica.
-
Once dry, carefully add the silica-adsorbed sample to the top of the column.[1]
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of dichloromethane. A typical gradient might start with 100% hexane, move to 95:5 hexane:DCM, then 90:10, and so on.
-
The separation of different colored bands should be visible.
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions. The deep purple band is the desired this compound. Less polar impurities will elute first, and more polar impurities, such as the green tetraphenylchlorin, will elute after the TPP.
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.[4]
-
-
Solvent Evaporation:
-
Combine the pure fractions containing TPP.
-
Remove the solvent under reduced pressure to obtain the purified solid TPP.
-
Data Presentation
Table 1: Solvent Systems for TPP Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Reference |
| Alumina (Al₂O₃) | Benzene/Acetic Acid (4/1) | [2] |
| Silica Gel or Alumina | Hexane/Dichloromethane (Gradient) | [1] |
| Basic Alumina | Hexanes/CH₂Cl₂ | [8] |
Table 2: TLC Data for TPP and Related Compounds
| Compound | Eluent | Rf Value | Reference |
| H₂TPP | 1:1 Hexane/CH₂Cl₂ | 0.69 | [9] |
| [Zn(TPP)] | 1:1 Hexane/CH₂Cl₂ | 0.46 | [9] |
| H₂TPP | 1:2 Hexane/CH₂Cl₂ | 0.66 | [9] |
| [Zn(TPP)] | 1:2 Hexane/CH₂Cl₂ | 0.31 | [9] |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for low yield in TPP purification.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tetraphenylporphyrin (TPP) Synthesis & Crystallization
Welcome to the Technical Support Center for Tetraphenylporphyrin (TPP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and crystallization of TPP.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your TPP synthesis and crystallization experiments.
Issue 1: No Crystal Formation, Only Amorphous Precipitate
Problem: After the reaction and initial purification steps, instead of obtaining distinct crystals, an amorphous powder or a fine precipitate is formed upon cooling the solution.
Possible Causes & Solutions:
| Cause | Solution |
| Supersaturation too high: The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth. | 1. Re-dissolve and Dilute: Gently heat the solution to re-dissolve the precipitate. Add a small amount of the primary solvent (e.g., chloroform (B151607) or dichloromethane) to dilute the solution slightly.[1] 2. Slow Cooling: Allow the solution to cool to room temperature slowly. Avoid placing it directly in an ice bath from a high temperature.[1][2] |
| Incorrect Solvent System: The chosen solvent or solvent mixture may not be optimal for TPP crystallization. | Solvent System Optimization: TPP has good solubility in chlorinated solvents like chloroform and dichloromethane (B109758) and is less soluble in alcohols like methanol (B129727) and ethanol (B145695). A common and effective method is to dissolve the crude TPP in a minimum amount of hot chloroform or dichloromethane and then slowly add methanol or ethanol as an anti-solvent until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution before allowing it to cool slowly.[3] |
| Presence of Impurities: Impurities from the synthesis, such as residual benzaldehyde (B42025) or porphyrin byproducts (e.g., chlorin), can inhibit crystal nucleation and growth.[4] | Purification: Before attempting crystallization, ensure the crude TPP is sufficiently pure. Column chromatography using silica (B1680970) gel with a suitable eluent (e.g., a hexane (B92381)/dichloromethane mixture) is a common method to remove impurities.[4][5] |
Experimental Workflow for Overcoming Amorphous Precipitation:
Issue 2: "Oiling Out" Instead of Crystallization
Problem: Upon cooling, the TPP separates from the solution as an oily liquid rather than solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Solution Cooled Too Quickly: Rapid cooling can cause the solute to come out of solution at a temperature above its melting point in the presence of the solvent. | Slow Cooling Protocol: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop. You can further insulate the flask to slow down the cooling rate. Once at room temperature, the flask can be moved to a refrigerator and then to a freezer to maximize yield. |
| Solution is Too Concentrated: A highly concentrated solution is more likely to oil out. | Dilution: Reheat the solution to dissolve the oil and add a small amount of the primary solvent to reduce the concentration before attempting to cool it again slowly. |
| Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of TPP in that solvent system. | Solvent Re-evaluation: While chloroform/methanol is common, consider other solvent systems. Ensure the anti-solvent is added slowly and at an elevated temperature to prevent localized high concentrations that can lead to oiling out. |
Signaling Pathway for "Oiling Out":
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for TPP recrystallization?
A1: A two-solvent system is generally most effective for recrystallizing TPP. The most commonly used and successful combination is a primary solvent in which TPP is highly soluble, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and an anti-solvent in which TPP is poorly soluble, such as methanol (CH₃OH) or ethanol (C₂H₅OH).[3] The general procedure involves dissolving the crude TPP in a minimal amount of the hot primary solvent and then slowly adding the anti-solvent until the solution becomes slightly cloudy. A few drops of the primary solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: How can I remove the green impurity (chlorin) from my TPP sample?
A2: The green impurity often observed in TPP synthesis is typically tetraphenylchlorin, a reduced form of the porphyrin. This byproduct can hinder crystallization. The most effective way to remove chlorin (B1196114) is through column chromatography on silica gel. A solvent system of hexane and dichloromethane is often used as the eluent.[4] The TPP will elute as a purple band, while the chlorin will either remain on the column or elute as a separate green band. Careful separation of these fractions is crucial.
Q3: My TPP crystals are too small. How can I grow larger crystals?
A3: The formation of small crystals is often due to a high rate of nucleation. To grow larger crystals, you need to slow down the crystallization process to favor crystal growth over nucleation. Here are some tips:
-
Slower Cooling: Avoid rapid cooling. Let the solution cool to room temperature on the bench, and then gradually lower the temperature by moving it to a refrigerator and then a freezer.
-
Reduce Supersaturation: Use a slightly more dilute solution. This can be achieved by adding a little more of the primary solvent before cooling.
-
Minimize Disturbances: Do not agitate or disturb the solution while the crystals are forming.
-
Vapor Diffusion: For very high-quality single crystals, the vapor diffusion method can be employed. Dissolve the TPP in a less volatile solvent (e.g., chloroform) and place this solution in a sealed container with a more volatile anti-solvent (e.g., hexane or methanol). The slow diffusion of the anti-solvent vapor into the TPP solution will gradually induce crystallization.[4]
Q4: What is a typical yield for TPP synthesis and recrystallization?
A4: The yield of TPP synthesis can vary significantly depending on the specific method used. The initial synthesis of crude H₂TPP can have yields around 17-20%.[6] After purification by recrystallization, a yield of around 34.2% from the initial reactants has been reported for a synthesis using pyrrole (B145914) and benzaldehyde with subsequent recrystallization from a methanol and methylene (B1212753) chloride mixture.[3] The recovery from the recrystallization step itself can be in the range of 65-75%.[4]
Quantitative Data
Table 1: Solubility and Yield Data for this compound (TPP)
| Parameter | Solvent(s) | Temperature | Value/Observation | Reference |
| Recrystallization Yield | Methanol/Methylene Chloride | Not Specified | 34.2% (overall from reactants) | [3] |
| Recrystallization Recovery | Chloroform/Hexane (Vapor Diffusion) | Not Specified | ~65% | [4] |
| Solubility | Ethanol + Water Mixtures | 303.2 K - 333.2 K | Solubility increases with increasing temperature and ethanol content. | [7] |
| Solubility | Chloroform | Room Temperature | High | General Knowledge |
| Solubility | Methanol | Room Temperature | Low | General Knowledge |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization of TPP
Objective: To purify crude this compound by recrystallization using a chloroform/methanol solvent system.
Materials:
-
Crude TPP
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude TPP in an Erlenmeyer flask.
-
Add a minimal amount of hot chloroform to the flask while gently heating and swirling to dissolve the solid. Add the solvent portion-wise until all the TPP has just dissolved.
-
Slowly add hot methanol to the solution dropwise until the solution becomes slightly turbid and the turbidity persists upon swirling.
-
Add a few more drops of hot chloroform to the mixture until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop.
-
Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purple crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification of TPP by Column Chromatography
Objective: To remove impurities, particularly chlorin, from a crude TPP sample.
Materials:
-
Crude TPP
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Chromatography column
-
Collection flasks
Methodology:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude TPP in a minimal amount of dichloromethane.
-
Load the TPP solution onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and dichloromethane. The polarity of the eluent can be gradually increased by increasing the proportion of dichloromethane. A common starting ratio is 2:1 hexane/dichloromethane.[5]
-
The purple band of TPP will move down the column. Any green chlorin band should separate from the TPP band.
-
Collect the fractions containing the pure purple TPP.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified TPP.
-
The purified TPP can then be recrystallized using Protocol 1 to obtain high-quality crystals.
References
Technical Support Center: Enhancing the Photostability of Porphyrin-Based Photosensitizers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with porphyrin-based photosensitizers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to photostability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my porphyrin-based photosensitizer?
A1: Photobleaching is the irreversible photochemical destruction of a photosensitizer upon exposure to light, leading to a loss of its ability to absorb light and generate reactive oxygen species (ROS).[1][2] This is a critical issue as it can reduce the therapeutic efficacy of photodynamic therapy (PDT) and compromise the accuracy of fluorescence-based imaging and diagnostics. If a photosensitizer degrades too quickly, it may not be able to completely destroy the target tissue or cells.[1]
Q2: What are the primary mechanisms behind the photodegradation of porphyrins?
A2: The primary mechanism of photodegradation for many porphyrin-based photosensitizers is self-destruction mediated by the very reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), that they are designed to produce.[2][3] Upon light excitation, the photosensitizer transfers energy to molecular oxygen, creating singlet oxygen which can then attack the porphyrin macrocycle itself, leading to its decomposition.[4][5] The aggregation state of the porphyrin can also influence the degradation pathway, with aggregates sometimes leading to the formation of chlorin-type photoproducts.[2]
Q3: How can I chemically modify my porphyrin to improve its photostability?
A3: Several chemical modification strategies can enhance the photostability of the porphyrin macrocycle:
-
Metallation: Inserting a metal ion into the porphyrin core can significantly affect its stability. Generally, porphyrins with central metal ions that have closed-shell electron configurations are more stable.[4] Conversely, central metals with open-shell electron arrangements may promote photodecomposition.[4][5]
-
Peripheral Substituents: The type and position of substituents on the porphyrin ring can influence photostability. Electron-withdrawing groups can reduce the electron density of the porphyrin's aromatic system, which can affect its reactivity and stability.[6][7] Strategic placement of bulky groups can also prevent aggregation, which in turn can influence photostability.[8]
-
Halogenation: Introducing halogen atoms to the porphyrin structure can increase photostability and also enhance the generation of singlet oxygen.
Q4: Can the formulation or local environment of the photosensitizer affect its stability?
A4: Absolutely. The microenvironment of the photosensitizer is a critical factor in its photostability:
-
Solvent: The polarity and type of solvent can influence the aggregation state and the photophysical properties of the porphyrin, thereby affecting its stability.[9]
-
Aggregation: Porphyrin aggregation can either decrease or, in some cases, alter the pathway of photodegradation.[2][10][11] Generally, preventing aggregation by using appropriate solvents or formulation strategies is desirable for consistent performance.
-
Encapsulation: Incorporating porphyrins into delivery systems like nanoparticles, liposomes, micelles, or polymers can provide a protective environment, shielding them from reactive species and preventing aggregation, which often leads to enhanced photostability.[12][13] Encapsulation within rigid structures like metal-organic frameworks (MOFs) has also been shown to dramatically improve photostability.
Q5: Are there general good laboratory practices to minimize photobleaching during experiments?
A5: Yes, you can minimize photobleaching by controlling the light exposure:
-
Reduce the intensity of the excitation light by using neutral density filters.
-
Minimize the duration of light exposure to what is necessary for the measurement.
-
Use the lowest possible concentration of the photosensitizer that still provides an adequate signal.
-
Ensure samples are protected from ambient light when not being actively measured.[14]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Rapid loss of absorbance/fluorescence signal during irradiation. | 1. High light intensity or prolonged exposure.2. High intrinsic photoreactivity of the porphyrin derivative.3. Presence of oxygen and photosensitizer is self-degrading via ROS.4. Unfavorable solvent or pH leading to instability.[2] | 1. Reduce light fluence rate or total light dose.2. Consider chemical modification (e.g., metallation) or using a more robust porphyrin analogue.3. If possible for the experiment, deoxygenate the solution to assess the role of oxygen in degradation.4. Evaluate photostability in a range of solvents or buffered solutions to find optimal conditions.[9] |
| Inconsistent photobleaching rates between replicate experiments. | 1. Aggregation of the photosensitizer, which can be sensitive to small changes in concentration or solution preparation.2. Fluctuations in light source intensity.3. Variability in oxygen concentration in the solution. | 1. Use a solvent that minimizes aggregation or add surfactants. Ensure consistent sample preparation protocols.2. Allow the lamp to warm up and stabilize before starting experiments. Monitor lamp output if possible.3. Ensure consistent aeration or de-aeration of samples before and during irradiation. |
| Formation of new absorption peaks during irradiation. | This indicates the formation of a stable photoproduct. For example, some porphyrins can form chlorin-like species upon irradiation.[2] | Characterize the photoproduct using spectroscopic techniques (UV-Vis, fluorescence, mass spectrometry) to understand the degradation pathway. Note that this may be pH-dependent.[2] |
| Low singlet oxygen quantum yield. | 1. The porphyrin derivative has a low intrinsic efficiency for singlet oxygen generation.2. Aggregation is quenching the excited triplet state.3. The central metal ion is quenching the triplet state (e.g., paramagnetic metals). | 1. Consider derivatization, such as halogenation, which is known to enhance intersystem crossing and singlet oxygen yield.2. Change the solvent or formulation to favor the monomeric species.3. If possible, use a porphyrin with a diamagnetic central metal (e.g., Zn²⁺) or the free-base porphyrin. |
Data Presentation
Table 1: Photobleaching Quantum Yields of Selected Porphyrins
| Porphyrin | Abbreviation | Photobleaching Quantum Yield (Φpb) | Conditions |
| Hematoporphyrin | HP | 4.7 x 10⁻⁵ | pH 7.4 phosphate (B84403) buffer, in air |
| Photofrin II | PF II | 5.4 x 10⁻⁵ | pH 7.4 phosphate buffer, in air |
| Tetra(4-sulfonatophenyl)porphine | TSPP | 9.8 x 10⁻⁶ | pH 7.4 phosphate buffer, in air |
| Uroporphyrin I | URO | 2.8 x 10⁻⁵ | pH 7.4 phosphate buffer, in air |
Data sourced from Spikes, J. D. (1992). Photochem Photobiol.[1]
Experimental Protocols
Protocol 1: Evaluation of Photosensitizer Photostability
This protocol outlines a general method for assessing the photostability of a porphyrin-based photosensitizer by monitoring its UV-Vis absorption spectrum over time during irradiation.
Materials:
-
Porphyrin stock solution of known concentration.
-
Appropriate solvent (e.g., DMF, DMSO, PBS).
-
Quartz cuvette (1 cm path length).
-
UV-Vis spectrophotometer.
-
Light source with a defined wavelength and power output (e.g., filtered lamp or laser).
-
Stirring system for the cuvette (optional but recommended).
Procedure:
-
Prepare a solution of the porphyrin in the desired solvent at a concentration that gives a Soret band absorbance between 0.8 and 1.2.
-
Transfer the solution to a quartz cuvette.
-
Record an initial UV-Vis spectrum (t=0) before irradiation.
-
Place the cuvette in a holder at a fixed distance from the light source. If using a stirrer, ensure it is running at a constant speed.
-
Begin irradiation of the sample.
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), stop the irradiation and quickly record a new UV-Vis spectrum.
-
Continue this process for the desired total irradiation time.
-
Analyze the data by plotting the absorbance of the Soret band maximum as a function of irradiation time. The rate of decrease indicates the photostability. For a more quantitative comparison, first-order kinetics can be applied to determine the degradation rate constant.[4][5]
Troubleshooting:
-
Precipitation in cuvette: The porphyrin may be aggregating and falling out of solution. Try a different solvent, add a small amount of surfactant, or use a delivery vehicle like micelles.[12]
-
Rapid bleaching: If the degradation is too fast to measure accurately, reduce the light intensity or shorten the time intervals between measurements.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This protocol describes a common indirect method for measuring the singlet oxygen quantum yield by observing the bleaching of a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF).
Materials:
-
Photosensitizer (PS) solution.
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetraphenylporphyrin, TPP).
-
1,3-diphenylisobenzofuran (DPBF) stock solution.
-
Air-saturated solvent (e.g., Toluene, DMF).
-
UV-Vis spectrophotometer.
-
Light source with a narrow bandwidth at the desired excitation wavelength.
Procedure:
-
Prepare solutions of your sample PS and the reference PS with matched absorbance values (typically ~0.1) at the excitation wavelength.
-
In a quartz cuvette, add a specific volume of the sample PS solution and a small aliquot of the DPBF stock solution. The final DPBF concentration should result in a significant absorbance at its maximum (~415 nm).
-
Record the initial absorbance of DPBF.
-
Irradiate the solution with the light source for a short, defined period. The bleaching of DPBF should be kept below 10% to ensure initial rate kinetics.
-
Immediately after irradiation, record the absorbance of DPBF again.
-
Repeat steps 2-5 for the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔsample) can be calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) * (Iabsref / Iabssample) where k is the rate of DPBF decomposition (slope of absorbance vs. time) and Iabs is the rate of light absorption by the photosensitizer. If absorbance is matched, the Iabs term cancels out.
Troubleshooting:
-
DPBF self-degradation: DPBF can be sensitive to ambient light. Prepare solutions fresh and keep them in the dark as much as possible.[15]
-
No DPBF bleaching observed: Ensure the solution is saturated with oxygen. The singlet oxygen quantum yield may be very low, or the chosen light source may not be effectively exciting the photosensitizer.
Visualizations
References
- 1. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical stability of various porphyrins in solution and as thin film electrodes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical stability of various porphyrins in solution and as thin film electrodes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The effects of porphyrin structure and aggregation state on photosensitized processes in aqueous and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of aggregation of porphyrins on the efficiency of photogeneration of hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Does the Encapsulation of Porphyrinic Photosensitizers into Polymer Matrices Affect Their Self-Association and Dynamic Properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stars.library.ucf.edu [stars.library.ucf.edu]
- 14. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Tetraphenylporphyrin vs. Phthalocyanine: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. Among the diverse array of available catalysts, tetraphenylporphyrin (TPP) and phthalocyanine (B1677752) (Pc) complexes have emerged as highly versatile and effective options for a wide range of chemical transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in the selection of the optimal catalyst for your specific application.
Structurally similar as macrocyclic compounds, both this compound and phthalocyanine can chelate a variety of metal ions, forming metalloporphyrins and metallophthalocyanines. This central metal ion is the primary site of catalytic activity. While both classes of compounds are effective catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions, their distinct electronic and structural properties often lead to significant differences in their catalytic behavior.
At a Glance: Key Differences in Catalytic Performance
| Feature | This compound (TPP) | Phthalocyanine (Pc) |
| General Catalytic Activity | High activity in a broad range of oxidation and reduction reactions. Often used as biomimetic catalysts. | Excellent catalysts, particularly for electrochemical reactions like CO2 reduction and oxygen reduction. Known for their high stability. |
| Stability | Generally good, but can be susceptible to oxidative degradation under harsh conditions. | Exceptionally high thermal and chemical stability.[1] |
| Solubility | Typically soluble in common organic solvents, facilitating homogeneous catalysis. | Generally poor solubility in organic solvents, often requiring solubilizing substituents or use in heterogeneous systems. |
| Electronic Properties | The four phenyl groups are twisted out of the plane of the porphyrin core, leading to less extended π-conjugation compared to phthalocyanines. | Planar structure with an extended π-conjugated system, which influences its electronic and catalytic properties. |
| Synthesis | Well-established synthetic routes, allowing for a wide variety of derivatives. | Synthesis can be more challenging, but various substituted phthalocyanines are accessible. |
Catalytic Performance in Key Reactions: A Quantitative Comparison
Oxidation Reactions
Metalloporphyrins and metallophthalocyanines are widely employed as catalysts for the oxidation of various organic substrates, including alkanes, alkenes, and aromatic compounds.
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| Iron(III) this compound Chloride (FeTPPCl) | Cyclohexane (B81311) | Iodosylbenzene | 45 | 85 (Cyclohexanol) | [2] |
| Iron(III) Phthalocyanine (FePc) | Cyclohexane | Iodosylbenzene | 38 | 80 (Cyclohexanol) | [3] |
| Manganese(III) this compound Chloride (MnTPPCl) | Styrene | H₂O₂ | 98 | 95 (Styrene oxide) | [3] |
| Manganese(III) Phthalocyanine (MnPc) | Styrene | H₂O₂ | 92 | 90 (Styrene oxide) | [3] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Electrochemical CO₂ Reduction
The conversion of carbon dioxide into valuable fuels and chemical feedstocks is a critical area of research. Both metalloporphyrins and metallophthalocyanines have shown significant promise as electrocatalysts for this transformation.
| Catalyst | Product | Faradaic Efficiency (%) | Overpotential (V) | Reference |
| Cobalt this compound (CoTPP) | CO | 90 | 0.55 | [4] |
| Cobalt Phthalocyanine (CoPc) | CO | >95 | 0.45 | [5] |
| Iron this compound (FeTPP) | CO | 85 | 0.60 | [6][7] |
| Iron Phthalocyanine (FePc) | CO | >90 | 0.50 | [8] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction is a key process in fuel cells and metal-air batteries. Both catalyst families have been extensively studied for their ORR activity.
| Catalyst | Electron Transfer Number (n) | Onset Potential (V vs. RHE) | Reference |
| Iron this compound (FeTPP) on Carbon | ~4.0 | 0.85 | [9] |
| Iron Phthalocyanine (FePc) on Graphene | ~4.0 | 0.90 | [10] |
| Cobalt this compound (CoTPP) on Carbon | ~3.9 | 0.80 | |
| Cobalt Phthalocyanine (CoPc) on Carbon | ~4.0 | 0.88 | [11] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Synthesis of Iron(III) this compound Chloride (FeTPPCl)
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve meso-Tetraphenylporphyrin (1.0 g, 1.63 mmol) in 100 mL of DMF by refluxing the mixture.
-
In a separate flask, dissolve Iron(II) chloride tetrahydrate (3.2 g, 16.1 mmol) in 50 mL of DMF.
-
Add the FeCl₂ solution to the refluxing H₂TPP solution dropwise over a period of 30 minutes.
-
Continue refluxing the reaction mixture for 2 hours. The color of the solution will change from purple to deep red.
-
Monitor the reaction progress by UV-Vis spectroscopy. The disappearance of the characteristic Q-bands of the free-base porphyrin and the appearance of the metalloporphyrin spectrum indicate the completion of the reaction.
-
After the reaction is complete, cool the mixture to room temperature and add 100 mL of distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with methanol to remove unreacted FeCl₂ and DMF.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using chloroform as the eluent.
-
The solvent is removed under reduced pressure to yield FeTPPCl as a dark purple solid.[12][13][14]
Synthesis of Cobalt(II) Phthalocyanine (CoPc)
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Ammonium (B1175870) molybdate (B1676688) (catalyst)
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine phthalonitrile (10.0 g, 78.0 mmol), cobalt(II) chloride (2.5 g, 19.2 mmol), urea (1.0 g, 16.7 mmol), and a catalytic amount of ammonium molybdate (0.1 g).
-
Add 50 mL of 1,2,4-trichlorobenzene to the flask.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and maintain this temperature for 4 hours. The color of the reaction mixture will turn deep blue.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding 100 mL of methanol.
-
Collect the solid product by vacuum filtration and wash sequentially with hot methanol and then acetone to remove unreacted starting materials and the solvent.
-
The resulting blue solid is then purified by soxhlet extraction with acetone for 24 hours.
-
Dry the purified cobalt phthalocyanine in a vacuum oven at 80 °C.[15][16][17]
General Protocol for Catalytic Oxidation of Cyclohexane
Materials:
-
Metalloporphyrin or Metallophthalocyanine catalyst (e.g., FeTPPCl or FePc)
-
Cyclohexane (substrate)
-
Iodosylbenzene (oxidant)
-
Dichloromethane (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a 10 mL round-bottom flask, dissolve the catalyst (1 µmol) in 2 mL of dichloromethane.
-
Add cyclohexane (1 mmol) and the internal standard (0.1 mmol) to the flask.
-
Initiate the reaction by adding iodosylbenzene (0.1 mmol).
-
Stir the reaction mixture at room temperature for the desired reaction time (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.
-
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., triphenylphosphine).
-
Analyze the final reaction mixture by GC to determine the conversion of cyclohexane and the selectivity for the products (cyclohexanol and cyclohexanone).[2]
Catalytic Mechanisms and Workflows
The catalytic cycles for both TPP and Pc complexes often proceed through similar high-valent metal-oxo intermediates, especially in oxidation reactions. However, the electronic differences between the two macrocycles can influence the stability and reactivity of these intermediates.
General Catalytic Cycle for Alkane Hydroxylation
Caption: Generalized catalytic cycle for alkane hydroxylation by metalloporphyrins and metallophthalocyanines.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for comparing the catalytic performance of TPP and Pc catalysts.
Conclusion
Both this compound and phthalocyanine-based catalysts offer a rich platform for a multitude of catalytic transformations. The choice between them will ultimately depend on the specific requirements of the reaction.
-
Tetraphenylporphyrins are often favored for homogeneous catalysis due to their better solubility and the extensive literature available on their diverse applications, particularly in mimicking biological systems.
-
Phthalocyanines , with their exceptional stability and strong performance in electrocatalysis , are excellent candidates for applications demanding robust and long-lasting catalysts, especially in heterogeneous systems and electrochemical devices.
This guide provides a foundational understanding to aid in your catalyst selection process. Further optimization of reaction conditions and catalyst design, including the choice of the central metal ion and peripheral substituents, will be crucial for achieving optimal performance in your specific research or development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design Principles of Metal Phthalocyanine for Electrochemical CO2 Reduction: From Targeted Molecular Structures to Atomic-Level Active Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of iron and cobalt porphyrins, phthalocyanines, and related complexes for electrochemical and photochemical reduction of carbon dioxide (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Catalytic O2 Reduction by Iron this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CN102921464A - Preparation method of sulfonated cobalt phthalocyanine catalyst - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Properties of Tetraphenylporphyrin (TPP) and Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of two prominent classes of photosensitizers: tetraphenylporphyrin (TPP) and phthalocyanine (B1677752). Understanding the distinct absorption and emission characteristics of these molecules is crucial for their application in diverse fields such as photodynamic therapy (PDT), medical imaging, and materials science. This document summarizes key quantitative data, outlines experimental protocols for spectral analysis, and visualizes the fundamental mechanism of action in PDT.
Key Spectral and Photophysical Parameters
The following table summarizes the essential spectral and photophysical properties of a representative TPP (meso-tetraphenylporphyrin, H₂TPP, and its zinc chelate, ZnTPP) and a common phthalocyanine (zinc phthalocyanine, ZnPc). The data is primarily presented for dimethylformamide (DMF) and toluene (B28343) to allow for direct comparison under consistent solvent conditions.
| Property | This compound (TPP) | Phthalocyanine (ZnPc) | Key Distinctions |
| Molar Extinction Coefficient (ε) | |||
| Soret Band (B band) | ~460,000 - 560,000 M⁻¹cm⁻¹ (in Toluene)[1][2] | ~6.978 x 10⁴ M⁻¹cm⁻¹ at 343 nm (in DMF)[3] | TPP exhibits a significantly more intense Soret band, indicating stronger absorption in the near-UV region. |
| Q band | ~9.169 x 10⁴ M⁻¹cm⁻¹ at 653 nm (THPP in DMF)[3] | ~2.766 x 10⁵ M⁻¹cm⁻¹ at 669 nm (in DMF)[3] | Phthalocyanine possesses a much stronger Q band absorption in the red region of the visible spectrum, which is advantageous for applications requiring deeper tissue penetration of light. |
| Absorption Maxima (λmax) | |||
| Soret Band (B band) | ~420 nm[4] | ~340 nm[3] | The Soret band of TPP is red-shifted compared to that of phthalocyanine. |
| Q band | ~500 - 650 nm[4] | ~670 - 700 nm[5] | The Q band of phthalocyanine is significantly red-shifted compared to TPP, appearing in the far-red/near-IR region. |
| Fluorescence Emission Maxima (λem) | ~650 and 715 nm (H₂TPP in Toluene) | ~670 - 740 nm | Both molecules fluoresce in the red to near-infrared region. |
| Fluorescence Quantum Yield (ΦF) | 0.11 (H₂TPP in DMF)[2] 0.033 (ZnTPP in Toluene)[6] | 0.17 - 0.20 (in DMSO) | Metal-free TPP generally has a higher fluorescence quantum yield than its metallated counterpart. ZnPc also exhibits moderate fluorescence. |
| Fluorescence Lifetime (τF) | ~9.9 ns (H₂TPP in Toluene, air)[1][2] ~2.0 ns (ZnTPP in Toluene, air)[1][2] | ~3.2 ns (in aqueous solution)[7] | Metal-free TPP has a significantly longer fluorescence lifetime compared to ZnTPP and ZnPc. |
Experimental Protocols
The following are generalized protocols for the determination of the spectral properties of TPP and phthalocyanine.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maxima (λmax) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the photosensitizer (e.g., TPP or phthalocyanine) in a spectroscopic grade solvent (e.g., DMF, DMSO, or Toluene) at a known concentration. Create a series of dilutions from the stock solution.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted sample solutions over a wavelength range of approximately 300-800 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the Soret and Q bands.
-
To determine the molar extinction coefficient, plot absorbance at the λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectra, quantum yields (ΦF), and lifetimes (τF).
Methodology for Emission Spectra and Quantum Yield:
-
Sample Preparation: Prepare dilute solutions of the sample and a reference standard with a known quantum yield (e.g., H₂TPP in DMF, ΦF = 0.11) in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Set the excitation wavelength to a value where both the sample and standard absorb light (e.g., 420 nm).
-
Record the fluorescence emission spectrum over a range that covers the expected emission of the sample.
-
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated relative to the standard (ΦF,std) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Methodology for Fluorescence Lifetime:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[8]
-
Measurement: The sample is excited by a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve, which is then fitted to an exponential function to determine the fluorescence lifetime (τF).
Application in Photodynamic Therapy (PDT): A Visualized Mechanism
Both TPP and phthalocyanine are widely used as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[9][10] The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.
Caption: General mechanism of photodynamic therapy (PDT).
The process begins with the absorption of light by the photosensitizer (PS), which transitions it from its ground state (S₀) to an excited singlet state (S₁).[11] From the S₁ state, the PS can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[11] The triplet state PS can then react via two primary pathways to produce cytotoxic reactive oxygen species (ROS). In the Type I reaction, the PS transfers an electron to a substrate, forming radical ions which can react with oxygen to produce ROS. In the more common Type II reaction, the PS transfers energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9] These ROS then cause oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[10]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zinc this compound, [ZnTPP] [omlc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Review of New High-Throughput Methods Designed for Fluorescence Lifetime Sensing From Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetraphenylporphyrin (TPP) and Octaethylporphyrin (OEP) for Researchers
Tetraphenylporphyrin (TPP) and octaethylporphyrin (OEP) are two of the most widely utilized synthetic porphyrins in chemical research, serving as foundational models for a vast array of applications, from biomimetic studies to materials science. Their high symmetry and relative ease of synthesis make them attractive alternatives to their often more complex natural counterparts.[1][2][3] This guide provides an objective comparison of their structural, synthetic, spectroscopic, and electrochemical properties, supported by experimental data and protocols to aid researchers in selecting the appropriate macrocycle for their specific needs.
Structural and Synthetic Overview
The fundamental difference between TPP and OEP lies in the placement of their peripheral substituents. TPP, or more formally meso-tetraphenylporphyrin, features four phenyl groups at the meso-carbon positions of the porphyrin core. In contrast, OEP is substituted with eight ethyl groups at the β-pyrrolic positions.[1][2] This distinction in substituent placement has profound implications for their electronic properties, steric hindrance, and synthetic accessibility.
Diagram 1: Structural Comparison of TPP and OEP
References
A Comparative Analysis of Sulfonated vs. Non-Sulfonated Tetraphenylporphyrin in Photodynamic Therapy
A deep dive into the photophysical and biological performance of sulfonated and non-sulfonated tetraphenylporphyrin (TPP) for researchers and drug development professionals in the field of photodynamic therapy (PDT).
This guide provides a comprehensive comparison of sulfonated this compound (specifically meso-tetra(4-sulfonatophenyl)porphyrin, TPPS4) and its non-sulfonated counterpart (TPP) as photosensitizers in PDT. The addition of sulfonate groups significantly alters the physicochemical properties of the TPP molecule, leading to distinct differences in its biological behavior and therapeutic efficacy. This comparison summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and development of photosensitizers for cancer therapy.
Performance Comparison at a Glance
The sulfonation of TPP has a profound impact on its photophysical properties, cellular uptake, subcellular localization, and ultimately, its phototoxicity. The following tables summarize the key quantitative data comparing TPPS4 and TPP.
| Photophysical Property | Sulfonated TPP (TPPS4) | Non-sulfonated TPP | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.19 | ~0.55 - 0.60 | [1][2][3] |
| Fluorescence Quantum Yield (Φf) | Not explicitly found | ~0.11 | [4][5] |
| Biological Parameter | Sulfonated TPP (TPPS4) | Non-sulfonated TPP | Reference(s) |
| Cellular Uptake | Lower | Higher | [6][7] |
| Subcellular Localization | Primarily Lysosomes | Mitochondria and other cellular membranes | [8] |
| Phototoxicity (in vitro) | Generally Lower | Generally Higher | [6] |
Table 2: Comparison of Biological Performance. The increased hydrophilicity of TPPS4 due to its sulfonate groups leads to lower cellular uptake compared to the more lipophilic TPP. This difference in uptake, coupled with their distinct subcellular localization, significantly influences their phototoxic efficacy.
Experimental Protocols
To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is determined by a comparative method using a known standard.
-
Principle: The method involves the direct detection of the characteristic near-infrared phosphorescence of singlet oxygen at approximately 1270 nm following photoexcitation of the photosensitizer. The quantum yield of the sample is calculated relative to a reference photosensitizer with a known singlet oxygen quantum yield.
-
Materials:
-
Photosensitizer (TPP or TPPS4)
-
Reference photosensitizer (e.g., meso-tetraphenylporphyrin (TPP) in a suitable solvent with a known ΦΔ)
-
Appropriate solvent (e.g., air-saturated solvent in which both the sample and reference are soluble and stable)
-
Spectrofluorometer equipped with a near-infrared detector
-
-
Procedure:
-
Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).
-
Excite the solutions at a wavelength where both the sample and reference absorb.
-
Record the singlet oxygen phosphorescence spectrum, ensuring identical experimental conditions (e.g., excitation power, slit widths, detector settings) for both the sample and the reference.
-
Integrate the area under the phosphorescence emission peak for both the sample and the reference.
-
Calculate the singlet oxygen quantum yield of the sample using the following equation: ΦΔ (sample) = ΦΔ (reference) × [Area (sample) / Area (reference)] × [Absorbance (reference) / Absorbance (sample)]
-
Cellular Uptake Assay
Cellular uptake of the photosensitizers can be quantified using fluorescence-based methods such as flow cytometry or spectrofluorometry.
-
Principle: The intrinsic fluorescence of the porphyrin molecule is used to quantify its accumulation within cells.
-
Cell Culture:
-
Select an appropriate cancer cell line (e.g., HeLa, A549).
-
Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Procedure (Flow Cytometry):
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of TPP or TPPS4 for a defined period (e.g., 24 hours). TPP, being hydrophobic, should be dissolved in a small amount of a biocompatible solvent like DMSO before being diluted in the culture medium.
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 405 nm or 488 nm) and collect the fluorescence emission in the red channel.
-
Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.
-
Subcellular Localization by Confocal Microscopy
This technique allows for the visualization of the photosensitizer's distribution within different cellular organelles.
-
Principle: The fluorescence of the photosensitizer is co-localized with fluorescent probes that specifically stain different organelles.
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Incubate the cells with the photosensitizer (TPP or TPPS4) as described in the cellular uptake assay.
-
In the final 30-60 minutes of incubation, add organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Wash the cells with fresh medium or PBS.
-
Image the live cells using a confocal laser scanning microscope.
-
Acquire images in separate channels for the photosensitizer and the organelle tracker.
-
Merge the images to determine the degree of co-localization.
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability after PDT.
-
Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Incubate the cells with a range of concentrations of TPP or TPPS4 for a specific duration. Include control wells with no photosensitizer.
-
Wash the cells with PBS and add fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a light source of an appropriate wavelength (corresponding to the absorption peak of the photosensitizer) and a defined light dose (J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.
-
After irradiation, incubate the cells for a further period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for each photosensitizer.
-
Signaling Pathways in PDT-Induced Cell Death
The subcellular localization of the photosensitizer is a critical determinant of the cell death pathway initiated upon photoactivation. Non-sulfonated TPP, localizing in mitochondria, primarily induces the intrinsic apoptotic pathway. In contrast, sulfonated TPP (TPPS4), which accumulates in lysosomes, can trigger apoptosis through a lysosome-mediated pathway.
Figure 1: Mitochondrial-Mediated Apoptotic Pathway. Non-sulfonated TPP localizes to mitochondria, leading to ROS-induced damage and apoptosis.
Figure 2: Lysosomal-Mediated Apoptotic Pathway. Sulfonated TPP triggers apoptosis via lysosomal damage and subsequent mitochondrial involvement.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of photosensitizers in PDT.
References
- 1. Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic and phototoxic effects of tetraphenylporphinesulphonate and haematoporphyrin derivative in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer [dspace.mit.edu]
A Comparative Guide to the Validation of Tetraphenylporphyrin-Based Electrochemical Sensors for Dopamine Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of neurotransmitters like dopamine (B1211576) is critical. Tetraphenylporphyrin (TPP) and its derivatives have emerged as promising materials for the fabrication of electrochemical sensors due to their excellent electrocatalytic properties, stability, and ease of modification. This guide provides a comprehensive comparison of TPP-based electrochemical sensors with alternative methods for dopamine detection, supported by experimental data and detailed protocols.
Performance Comparison of Dopamine Sensors
The performance of TPP-based electrochemical sensors for dopamine (DA) detection is often benchmarked against other modified electrodes. Key performance indicators include the linear range, limit of detection (LOD), and sensitivity. Below is a summary of these metrics for a TPP-based sensor compared to other materials.
| Sensor Type | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA·μM⁻¹·cm⁻²) | Reference |
| CuTMePP/CNC/GCE (TPP-based) | 0.1 - 100.0 | 0.034 | 1.76 | [1] |
| Porphyrin-functionalized Graphene | Not specified | 0.01 | Not specified | [2] |
| Co₂₅Zn₇₅-TCPP MOF | 0.005 - 177.8 | 0.00167 | Not specified | [3] |
| GO/SiO₂@PANI/GCE | 2 - 12 | 1.7 | Not specified | [4][5] |
| OCMCS/GCE | 0.06 - 7.0 | 0.0015 | Not specified | [6] |
| Nf/Pd@CeO₂-APTES/GCE | 2.5 - 149.5 | 0.46 | 3890 (reported as 3.89 mA·mM⁻¹·cm⁻²) | [7] |
| GOQDs-8/GCE | 0.1 - 30 | 0.506 | 0.0616 | [8] |
| Cu-TCPP/graphene/GCE | Not specified | Not specified | Not specified | [9] |
Abbreviations: CuTMePP: Copper(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin; CNC: Carbon Nanocoils; GCE: Glassy Carbon Electrode; TCPP: Tetrakis(4-carboxyphenyl)porphyrin; MOF: Metal-Organic Framework; GO: Graphene Oxide; PANI: Polyaniline; OCMCS: O-carboxymethylchitosan; Nf: Nafion; APTES: (3-aminopropyl)triethoxysilane; GOQDs: Graphene Oxide Quantum Dots.
Experimental Protocols
The validation of an electrochemical sensor involves a series of electrochemical techniques to characterize its performance. The following are detailed methodologies for key experiments.
Electrode Modification Protocol (Example: CuTMePP/CNC/GCE)
-
Preparation of CuTMePP/CNC composite:
-
Disperse a specific amount of Carbon Nanocoils (CNC) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add Copper 5,10,15,20-tetrakis(4-methoxyphenyl) porphyrin (CuTMePP) to the CNC suspension.
-
Sonciate the mixture for a specified time (e.g., 1 hour) to ensure homogeneous dispersion.
-
-
Glassy Carbon Electrode (GCE) Pre-treatment:
-
Polish the bare GCE with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and ethanol.
-
Allow the electrode to dry at room temperature.
-
-
Modification of GCE:
-
Drop-cast a small volume (e.g., 5 µL) of the prepared CuTMePP/CNC composite suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature.
-
Electrochemical Characterization Protocols
A standard three-electrode system is used for all electrochemical measurements, consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[10]
Cyclic voltammetry is employed to investigate the electrochemical behavior of the modified electrode and the redox characteristics of dopamine.[11]
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0).
-
Procedure:
-
Immerse the three-electrode system into the electrochemical cell containing the electrolyte.
-
Record a blank CV in the absence of dopamine to establish the baseline.
-
Add a known concentration of dopamine to the electrolyte.
-
Scan the potential within a defined range (e.g., -0.3 V to 0.8 V) at a specific scan rate (e.g., 50 mV/s).[1]
-
To study the effect of scan rate on the peak currents, vary the scan rate (e.g., from 5 mV/s to 200 mV/s).[1]
-
DPV is a more sensitive technique used for the quantitative determination of dopamine.[8]
-
Electrolyte: 0.1 M PBS (e.g., pH 7.0).
-
Procedure:
-
Immerse the three-electrode system into the electrochemical cell containing the electrolyte with a specific concentration of dopamine.
-
Apply a potential scan with the following optimized parameters:
-
Record the DPV curve and measure the anodic peak current.
-
Repeat the measurement for a range of dopamine concentrations to construct a calibration curve.
-
EIS is used to characterize the interfacial properties of the modified electrode surface.[12][13]
-
Electrolyte: A solution containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Procedure:
-
Immerse the three-electrode system into the electrochemical cell containing the electrolyte.
-
Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 0.01 Hz).[12]
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z''). The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct), which provides information about the electron transfer kinetics at the electrode surface.
-
Visualizations
Dopamine Oxidation Signaling Pathway
The detection of dopamine at a TPP-based electrochemical sensor relies on its electrochemical oxidation. The porphyrin macrocycle acts as an electrocatalyst, facilitating the transfer of electrons from dopamine to the electrode surface.
References
- 1. Efficient electrochemical detection of dopamine with carbon nanocoils and copper tetra(p-methoxyphenyl)porphyrin nanocomposite - Arabian Journal of Chemistry [arabjchem.org]
- 2. Electrochemical detection of dopamine using porphyrin-functionalized graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical dopamine sensor based on bi-metallic Co/Zn porphyrin metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Differential pulse voltammetric determination of dopamine using Pd nan" by MUHAMMET GÜLER [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. nanoscience.com [nanoscience.com]
- 12. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors [mdpi.com]
- 13. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tetraphenylporphyrin's Photophysical Properties: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the photophysical behavior of photosensitizers like 5,10,15,20-Tetraphenylporphyrin (TPP) in different solvent environments is critical for applications ranging from photodynamic therapy (PDT) to materials science. This guide provides a comparative analysis of TPP's key photophysical parameters in various solvents, supported by experimental data and detailed methodologies.
Tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that serves as a fundamental model for naturally occurring porphyrins, which are pivotal in biological processes like oxygen transport and photosynthesis.[1] Its robust structure, distinct optical properties, and ability to generate reactive oxygen species upon light activation make it a subject of extensive research.[1][2] The photophysical characteristics of TPP, including its light absorption and emission, fluorescence efficiency, and the duration of its excited state, are highly sensitive to the surrounding solvent environment. This solvent-dependent behavior can be leveraged to optimize its performance in various applications.
Comparative Photophysical Data of TPP in Different Solvents
The interaction between TPP and solvent molecules can significantly alter its electronic and photophysical properties. Factors such as solvent polarity, viscosity, and refractive index can influence the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The following table summarizes key photophysical parameters of TPP in a range of organic solvents.
| Solvent | Absorption Maxima (Soret Band, nm) | Absorption Maxima (Q-bands, nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Toluene (B28343) | 419[1] | 515, 550, 593, 649[1] | 649, 717[1] | 0.11[3] | 9.9 (in air), 12.8 (Ar-purged)[4] |
| Benzene | ~418 | 514, 548, 591, 647 | 650, 715 | 0.11 | 10.8 |
| Chloroform | ~419 | 515, 551, 593, 650 | 652, 718 | 0.09 | 9.5 |
| Dichloromethane | ~419 | 515, 550, 593, 649 | 651, 716 | 0.10 | 9.7 |
| Acetone | ~417 | 513, 548, 590, 646 | 648, 713 | 0.08 | 8.9 |
| Methanol | ~416 | 512, 547, 589, 645 | 647, 712 | 0.07 | 8.5 |
| Ethanol | ~417 | 513, 548, 590, 646 | 649, 714 | 0.08 | 9.1 |
| Cyclohexane | ~419 | 515, 550, 594, 650 | 650, 716 | 0.12 | 11.2 |
| N,N-Dimethylformamide (DMF) | ~418 | 514, 549, 592, 648 | 650, 715 | 0.11[4] | 10.2 |
Note: The values presented are compiled from various sources and may show slight variations depending on the experimental conditions such as temperature, concentration, and purity of the solvent and TPP.
Experimental Protocols
Accurate determination of photophysical parameters is crucial for reliable benchmarking. Below are detailed methodologies for the key experiments.
1. UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption maxima of TPP in different solvents.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of TPP in spectroscopic grade solvents. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the Soret band maximum to ensure a good signal-to-noise ratio.
-
Procedure:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum of the TPP solution against the solvent reference over a wavelength range of 350-700 nm.
-
Identify the wavelengths of maximum absorbance for the Soret band and the Q-bands.
-
2. Fluorescence Spectroscopy
This method is used to measure the emission spectra and determine the fluorescence quantum yield.
-
Instrumentation: A spectrofluorometer equipped with a corrected emission detector.
-
Sample Preparation: Prepare a series of TPP solutions in the desired solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects. A well-characterized fluorescence standard with a known quantum yield in the same solvent or a solvent with a similar refractive index is also required.[5] TPP in toluene (Φf = 0.11) is often used as a standard.[3]
-
Procedure for Relative Quantum Yield Measurement:
-
Measure the absorbance of the TPP solutions and the standard solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectra of the TPP solutions and the standard solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for all samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the TPP solutions and the standard.
-
The fluorescence quantum yield (Φf) of the TPP sample can be calculated using the following equation[5]: Φf_sample = Φf_standard * (m_sample / m_standard) * (n_sample / n_standard)² where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy
This technique is employed to measure the fluorescence lifetime of TPP.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.[6]
-
Sample Preparation: Prepare a dilute solution of TPP in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm cuvette.
-
Procedure:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Excite the TPP solution with the pulsed light source and collect the fluorescence decay profile.
-
The collected decay data is then deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τf). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τf) where I₀ is the intensity at time t=0.
-
Visualizing Experimental and Mechanistic Pathways
Graphical representations are invaluable for understanding complex workflows and processes.
The photophysical properties of TPP are central to its application in photodynamic therapy. The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.
This guide provides a foundational understanding of TPP's photophysical behavior in different solvents, offering valuable data and protocols for researchers. The solvent-induced variations in these parameters underscore the importance of careful solvent selection to tailor the properties of TPP for specific scientific and therapeutic goals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, [TPP] [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. horiba.com [horiba.com]
A Comparative Guide to Tetraphenylporphyrin (TPP) Synthesis: Adler-Longo vs. Lindsey Methods
For researchers and professionals in the fields of chemistry and drug development, the synthesis of tetraphenylporphyrin (TPP) and its derivatives is a fundamental process. Two of the most established methods for this synthesis are the Adler-Longo and the Lindsey methods. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for a given research objective.
Quantitative Comparison of Yields
The choice between the Adler-Longo and Lindsey methods often comes down to a trade-off between simplicity and yield. The Lindsey method generally offers higher yields, particularly for sensitive aldehyde substrates, but requires stricter control of reaction conditions. The Adler-Longo method, while simpler, typically results in lower yields and can be harsh on sensitive functional groups.
| Synthesis Method | Typical Reported Yield (%) | Key Advantages | Key Disadvantages |
| Adler-Longo | 10 - 30%[1][2] | - Simple one-pot reaction- Operationally straightforward- Suitable for large-scale synthesis | - High reaction temperatures (refluxing acid)- Can lead to tar-like byproducts, complicating purification[1]- Lower yields compared to the Lindsey method- Harsh conditions may not be suitable for sensitive aldehydes[3] |
| Lindsey | 10 - 60%[1] | - Higher yields[3]- Milder reaction conditions (room temperature)- Suitable for a wider variety of aldehydes, including those with sensitive functional groups[3] | - Two-step, one-flask procedure requiring more careful control- Requires high dilution, which can be a drawback for large-scale synthesis- Often requires an inert atmosphere[4] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of unsubstituted this compound (TPP) using both the Adler-Longo and Lindsey methods.
Adler-Longo Synthesis of this compound
This one-pot method involves the condensation of pyrrole (B145914) and benzaldehyde (B42025) in a high-boiling acidic solvent, open to the atmosphere.
Materials:
-
Propionic acid
-
Benzaldehyde (freshly distilled)
-
Pyrrole (freshly distilled)
-
Hot deionized water
Procedure:
-
In a flask equipped with a reflux condenser, bring propionic acid to a boil.
-
In a separate container, prepare a mixture of benzaldehyde and pyrrole in a 1:1 molar ratio.
-
Add the benzaldehyde and pyrrole mixture to the refluxing propionic acid.
-
Allow the reaction mixture to reflux for approximately 30 minutes. The solution will darken significantly.[5]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the cooled solution to collect the crude TPP crystals.
-
Wash the collected crystals sequentially with methanol and then with hot deionized water to remove impurities.[5]
-
Dry the purified purple crystals to obtain the final product. A typical yield for this procedure is around 20%.[5]
Lindsey Synthesis of this compound
This two-step, one-flask synthesis is performed at room temperature and involves an acid-catalyzed condensation followed by oxidation.
Materials:
-
Anhydrous dichloromethane (B109758) (DCM)
-
Benzaldehyde (freshly distilled)
-
Pyrrole (freshly distilled)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂))
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., 9:1 ethyl acetate/hexane)
Procedure:
-
Condensation:
-
To a flask containing anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled benzaldehyde and pyrrole to a final concentration of 10 mM each.[4]
-
Add the acid catalyst (e.g., TFA or BF₃·OEt₂).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by UV-vis spectroscopy.
-
-
Oxidation:
-
Once the formation of the porphyrinogen (B1241876) intermediate is maximized (typically after a set period of stirring), add the oxidizing agent (e.g., DDQ).[4]
-
Continue stirring for several hours to allow for the complete oxidation of the porphyrinogen to TPP.[4]
-
-
Purification:
-
Neutralize the reaction mixture by adding a few drops of triethylamine.
-
Pass the crude reaction mixture through a silica gel plug to remove the majority of polar impurities.
-
Further purify the product by column chromatography on silica gel using an appropriate eluent system.[4]
-
Combine the fractions containing the TPP, and remove the solvent under reduced pressure to obtain the purified product as a purple powder. Yields for this method can range from 10-60%.[1]
-
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both the Adler-Longo and Lindsey TPP synthesis methods.
References
- 1. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adler Et Al 2002 A Simplified Synthesis For Meso Tetraphenylporphine | PDF [scribd.com]
A Comparative Guide to TPPF20 and TPP in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the photodynamic therapy (PDT) efficacy of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) (TPPF20) and 5,10,15,20-tetraphenylporphyrin (TPP), focusing on their quantum yields and associated mechanisms.
In the landscape of photodynamic therapy, the efficacy of a photosensitizer is paramount. Two such molecules, TPPF20 and TPP, both belonging to the porphyrin family, are often considered for their photosensitizing capabilities. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their therapeutic and research applications.
Quantitative Performance Metrics
The primary measure of a photosensitizer's efficacy in PDT is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of producing the cytotoxic agent, singlet oxygen, upon light activation. While direct comparative studies under identical conditions are limited, the available data suggests differences in their photophysical properties.
| Parameter | TPPF20 | TPP | Solvent | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not directly reported, but triplet quantum yield is >80% | ~0.60 - 0.67 | Dichloromethane, Toluene, DMF | [1][2] |
| Triplet Quantum Yield (ΦT) | >80% | ~80% ± 10% | --- | [3] |
| Fluorescence Quantum Yield (ΦF) | ~0.03 (precursor) | ~0.11 | Benzene, DMF | [4] |
Note: A higher triplet quantum yield is a prerequisite for a high singlet oxygen quantum yield. The lower fluorescence quantum yield of the TPPF20 precursor suggests that more of the absorbed energy is available for intersystem crossing to the triplet state, potentially leading to a higher singlet oxygen yield. The heavy atom effect of fluorine in TPPF20 is also expected to enhance intersystem crossing and, consequently, the singlet oxygen quantum yield. However, steric and electronic effects from the bulky, electron-withdrawing pentafluorophenyl groups can also influence the photophysical properties.
Experimental Protocols
The determination of the singlet oxygen quantum yield is a critical experiment in evaluating photosensitizers. Two common methods are employed:
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the chemical reaction between singlet oxygen and a specific trap molecule, DPBF, leading to a measurable change in the trap's absorbance.
Protocol:
-
Solution Preparation: Prepare solutions of the photosensitizer (TPPF20 or TPP) and DPBF in a suitable solvent (e.g., N,N-dimethylformamide - DMF). The concentrations are typically in the micromolar range.
-
Irradiation: Irradiate the mixed solution with monochromatic light at a wavelength where the photosensitizer absorbs but the DPBF does not (e.g., in the Q-band region of the porphyrin). A xenon lamp with a monochromator is commonly used.
-
Monitoring: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 410-415 nm) over time using a spectrophotometer.
-
Calculation: The rate of DPBF bleaching is proportional to the rate of singlet oxygen production. The singlet oxygen quantum yield of the sample can be calculated by comparing its bleaching rate to that of a standard photosensitizer with a known quantum yield under identical conditions.
Direct Method: Singlet Oxygen Phosphorescence Detection
This method involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state.
Protocol:
-
Excitation: Excite the photosensitizer solution with a pulsed laser.
-
Detection: Use a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium detector) to measure the emission spectrum.
-
Analysis: The characteristic phosphorescence of singlet oxygen is observed at approximately 1272 nm.
-
Quantification: The intensity of this phosphorescence is directly proportional to the amount of singlet oxygen generated. The quantum yield can be determined by comparison with a reference standard.
Signaling Pathways in Photodynamic Therapy
The ultimate therapeutic effect of PDT is determined by the cellular signaling pathways activated by the generated reactive oxygen species (ROS), primarily singlet oxygen. The specific pathways engaged are highly dependent on the subcellular localization of the photosensitizer.
// Connections Mitochondria -> Apoptosis [label="Cytochrome c release\nCaspase activation"]; Lysosomes -> Apoptosis [label="Release of lysosomal enzymes\nBid cleavage"]; ER -> Autophagy [label="ER stress\nUPR activation"]; Membrane -> Necrosis [label="Loss of integrity\nCell swelling"]; ER -> Apoptosis [label="Calcium dysregulation\nCaspase-12 activation"]; } DOT Caption: Subcellular localization of photosensitizers dictates the primary cell death pathway initiated by PDT.
-
TPP: As a lipophilic molecule, TPP tends to localize in cellular membranes, including the plasma membrane, mitochondria, and endoplasmic reticulum. Damage to these structures can trigger different cell death modalities. Mitochondrial damage is a potent inducer of apoptosis through the release of cytochrome c and subsequent caspase activation. Damage to the plasma membrane can lead to necrosis.
-
TPPF20: The highly fluorinated nature of TPPF20 increases its lipophilicity compared to TPP. This enhanced lipophilicity may lead to a more pronounced accumulation in lipid-rich environments like cellular membranes. While specific subcellular localization studies for TPPF20 are not widely available, it is plausible that its primary targets would also be mitochondria and other membranous organelles, leading to apoptosis as a dominant cell death pathway. The different electronic properties of TPPF20 due to the electron-withdrawing fluorine atoms could also influence its interaction with cellular components and the subsequent signaling cascades.
Experimental Workflow for Determining Cell Death Pathway
// Connections A -> B -> C; C -> D [label="Apoptosis vs. Necrosis"]; C -> E [label="Apoptosis Confirmation"]; C -> F [label="Necrosis Quantification"]; C -> G [label="Autophagy Detection"]; } DOT Caption: A typical workflow for investigating the cell death mechanisms induced by PDT agents.
References
Unambiguous Structure Confirmation of Triphenylphosphine: A Comparative Guide to Analytical Techniques
In the landscape of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. For a ubiquitous compound like triphenylphosphine (B44618) (TPP), a common ligand in organometallic chemistry and a reagent in organic synthesis, confirming its structure with absolute certainty is a critical step in ensuring the reliability and reproducibility of experimental outcomes. While several analytical methods can provide structural information, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocal structure elucidation. This guide provides a comprehensive comparison of SCXRD with other common analytical techniques for the structural confirmation of TPP, supported by experimental data and detailed protocols.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom in the molecule, as well as bond lengths and angles. This method offers an unparalleled level of detail, leaving no ambiguity about the compound's structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of Triphenylphosphine
-
Crystal Growth : Single crystals of TPP suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving TPP in a suitable solvent, such as a mixture of dichloromethane (B109758) and hexane, and allowing the solvent to evaporate slowly over several days in a loosely covered vial.
-
Crystal Mounting : A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected by a CCD or CMOS detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
Data Presentation: Crystallographic Data for Triphenylphosphine
| Parameter | Value |
| CCDC Deposition Number | 130547 |
| Empirical Formula | C₁₈H₁₅P |
| Formula Weight | 262.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52(2) |
| b (Å) | 15.10(3) |
| c (Å) | 11.28(2) |
| α (°) | 90 |
| β (°) | 98.6(2) |
| γ (°) | 90 |
| Volume (ų) | 1434(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.215 |
Alternative Spectroscopic and Spectrometric Methods
While SCXRD provides the most definitive structural information, other spectroscopic and spectrometric techniques are routinely used for the characterization of TPP. These methods are often faster and more accessible than SCXRD and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus-31 NMR (³¹P NMR) is a highly effective technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, providing valuable information about its oxidation state and coordination.
Experimental Protocol: ³¹P NMR Spectroscopy of Triphenylphosphine
-
Sample Preparation : Approximately 10-20 mg of TPP is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. The ³¹P NMR spectrum is acquired with proton decoupling to simplify the spectrum to a single peak. An external standard, such as 85% H₃PO₄, is used for chemical shift referencing.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the compound.
Experimental Protocol: IR Spectroscopy of Triphenylphosphine
-
Sample Preparation : A small amount of TPP is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample.
-
Data Analysis : The positions and relative intensities of the absorption bands in the IR spectrum are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of Triphenylphosphine
-
Sample Introduction : A small amount of TPP is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : In the ion source, the TPP molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Comparative Analysis of Techniques
The following table summarizes the key information obtained from each technique for the structural confirmation of TPP.
| Technique | Key Information Provided | Typical Data for Triphenylphosphine |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and bond angles. | See Crystallographic Data Table above. |
| ³¹P NMR Spectroscopy | Information about the phosphorus environment. | A single peak at approximately -5.5 ppm in CDCl₃. |
| Infrared Spectroscopy | Presence of characteristic functional groups and vibrational modes.[1] | C-H stretching (aromatic): ~3050 cm⁻¹C=C stretching (aromatic): ~1587, 1480, 1435 cm⁻¹P-C stretching: ~1090 cm⁻¹C-H out-of-plane bending: ~745, 695 cm⁻¹ |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular Ion (M⁺): m/z 262Major Fragments: m/z 185 ([M-C₆H₅]⁺), m/z 183 ([M-C₆H₅-H₂]⁺), m/z 108 ([C₆H₅P]⁺), m/z 77 ([C₆H₅]⁺) |
Visualizing the Workflow and Comparison
The following diagrams illustrate the logical workflow for structure confirmation and a comparison of the information provided by each analytical method.
Caption: Workflow for the synthesis and structural confirmation of triphenylphosphine.
Caption: Comparison of information obtained from different analytical techniques for TPP.
References
Evaluating the Dark Toxicity of TPP Derivatives for Photodynamic Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, a critical parameter in the development of photosensitizers (PSs) for photodynamic therapy (PDT) is their inherent toxicity in the absence of light, known as dark toxicity. An ideal photosensitizer should exhibit high phototoxicity upon light activation while remaining minimally toxic in the dark to ensure patient safety and minimize side effects. Triphenylphosphine (TPP) derivatives have emerged as a promising class of photosensitizers due to their ability to target mitochondria, a key organelle in apoptosis. This guide provides a comparative evaluation of the dark toxicity of various TPP-based photosensitizers, supported by experimental data and detailed methodologies.
Comparative Dark Toxicity of TPP Derivatives
The dark toxicity of TPP derivatives is a crucial factor in their preclinical evaluation. This toxicity is typically quantified by the half-maximal inhibitory concentration (IC50) in the dark, which represents the concentration of the compound required to inhibit the viability of 50% of a cell population. A higher IC50 value indicates lower dark toxicity and is a desirable characteristic for a photosensitizer. The following table summarizes the dark toxicity (IC50 values) of various TPP-conjugated photosensitizers from different classes, including porphyrins, chlorins, and other chromophores, as reported in the scientific literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, incubation times, and assay methods.
| Photosensitizer Class | TPP Derivative | Cell Line | Dark IC50 (µM) | Reference |
| Porphyrin | TPP-Porphyrin 1 | HeLa | > 100 | [1] |
| Porphyrin | TPP-Porphyrin 2 | A549 | > 50 | [2] |
| Porphyrin | Benzoporphyrin derivative (BPD) | U87 | 13.12 ± 0.79 | [2] |
| Porphyrin | Benzoporphyrin derivative (BPD) | U251 | 11.56 ± 1.07 | [2] |
| Chlorin | TPP-Chlorin 1 | HeLa | ~25 | |
| Chlorin | TPP-Chlorin 2 | B16F10 | > 100 | [3] |
| Phthalocyanine | AB3TPP-Pc-C4 | A549 | > 50 | [2] |
| Iridium(III) Complex | TPP-Ir(III) Complex | HeLa | > 50 | [4] |
| Ruthenium(II) Complex | Ru1 | N/A | 23 ± 1.4 | [5] |
Experimental Protocols for Assessing Dark Toxicity
The determination of dark toxicity is a fundamental step in the evaluation of photosensitizers. Several in vitro assays are commonly employed to measure cell viability and cytotoxicity. The following are detailed protocols for two widely used assays: the MTT assay and the AlamarBlue assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP-40)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Incubation: Treat the cells with various concentrations of the TPP derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate the plate in the dark for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
AlamarBlue (Resazurin) Assay
The AlamarBlue assay is a fluorometric or colorimetric assay that uses the redox indicator resazurin (B115843) to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the highly fluorescent resorufin.
Materials:
-
AlamarBlue reagent
-
Cell culture medium
-
96-well plates
-
Multi-well fluorometer or spectrophotometer
Procedure:
-
Cell Seeding and Compound Incubation: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
AlamarBlue Addition: After the compound incubation period, add AlamarBlue reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for every 100 µL of medium).[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[7] The incubation time can be optimized depending on the cell type and density.
-
Measurement:
-
Data Analysis: Calculate the percentage of resazurin reduction, which is proportional to cell viability, and determine the IC50 value from the dose-response curve.
Workflow and Pathway Visualizations
To provide a clearer understanding of the experimental process and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the dark toxicity (IC50) of TPP derivatives.
Caption: Mitochondrial targeting mechanism of TPP-conjugated photosensitizers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. talk.observablehq.com [talk.observablehq.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. allevi3d.com [allevi3d.com]
- 8. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TPP Sensor Response: A Comparative Guide to Standard Methods
For researchers, scientists, and drug development professionals, the validation of drug-target engagement is a cornerstone of preclinical research. Thermal Proteome Profiling (TPP) has risen as a powerful method for identifying protein-ligand interactions on a proteome-wide scale within a cellular context. However, the cross-validation of TPP findings with established, standard methodologies is crucial for robust and confident decision-making in drug discovery pipelines.
This guide provides an objective comparison of TPP sensor response with other widely used techniques for studying protein-ligand interactions: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Affinity Purification-Mass Spectrometry (AP-MS). We will delve into the experimental protocols of each method, present comparative data for well-characterized drug-target interactions, and provide visual workflows to elucidate the underlying principles.
Comparison of Quantitative Data
The following tables summarize quantitative data for the interaction of the pan-kinase inhibitor staurosporine (B1682477) with various kinases and the anticancer drug methotrexate (B535133) with its target, dihydrofolate reductase (DHFR), as determined by different methodologies. These examples serve to highlight the types of data generated by each technique and provide a basis for comparing their performance.
Table 1: Staurosporine-Kinase Interactions
| Technique | Kinase | Parameter | Value |
| TPP/CETSA-MS | 51 kinases | Thermal Shift | Observed for 51 out of 175 kinases tested[1] |
| iTSA | Multiple kinases | Thermostability Shift | Improved detection over TPP[2] |
| CETSA (PEA) | CDK2 | Thermal Shift | Significant stabilization observed[3] |
| SPR | Multiple kinases | KD | In the nanomolar range for most kinases[4] |
| Kinase Activity Assay | PKC | IC50 | 0.7 nM[5][6] |
| Kinase Activity Assay | PKA | IC50 | 7 nM[5] |
| Kinase Activity Assay | p60v-src | IC50 | 6 nM |
| Kinase Activity Assay | CAMKII | IC50 | 20 nM[5] |
Table 2: Methotrexate-DHFR Interaction
| Technique | Parameter | Value |
| ITC (Peptide inhibitor) | IC50 of Methotrexate | 0.08 µM[7] |
| Fluorescence | KD | In the nanomolar range[8] |
| Enzymatic Assay | Inhibition | Competitive inhibitor of DHFR[9][10][11] |
Experimental Protocols
A detailed understanding of the experimental workflow is essential for selecting the appropriate method and for interpreting the resulting data.
Thermal Proteome Profiling (TPP)
TPP is based on the principle that ligand binding alters the thermal stability of a protein.[1] In a typical TPP experiment, cells or cell lysates are treated with a compound of interest or a vehicle control. The samples are then divided into aliquots and heated to a range of temperatures. After heating, the aggregated proteins are separated from the soluble fraction by centrifugation. The soluble proteins are then digested into peptides, often labeled with isobaric tags (e.g., TMT), and analyzed by quantitative mass spectrometry. A shift in the melting temperature (Tm) of a protein in the presence of the ligand indicates a direct or indirect interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is the foundational technique for TPP and is often used for target validation on a smaller scale.[12] The initial steps are similar to TPP: cells or lysates are treated with a compound and then heated. However, instead of a proteome-wide analysis, the amount of a specific soluble protein at different temperatures is typically detected by Western blotting using an antibody specific to the target protein.[13] An isothermal dose-response format (ITDR-CETSA) can be used to determine the potency of a compound by heating the samples at a single temperature while varying the compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of a ligand is titrated into a solution containing the protein of interest in a highly sensitive calorimeter. The resulting heat changes are measured after each injection, generating a binding isotherm. From this isotherm, the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined, providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR)
SPR is another label-free biophysical technique that provides real-time quantitative data on biomolecular interactions. In an SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor chip surface. A solution containing the other partner (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the instrument. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[4]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein-protein interactions and can also be adapted to identify the targets of small molecules. In a typical AP-MS experiment for drug target identification, a bioactive compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently eluted. The eluted proteins are then identified by mass spectrometry.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate the workflows of TPP and CETSA, and a generic kinase signaling pathway.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Caption: Experimental workflow for Western Blot-based CETSA.
Caption: A generic kinase signaling pathway inhibited by Staurosporine.
References
- 1. mdpi.com [mdpi.com]
- 2. An isothermal shift assay for proteome scale drug-target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Chemotherapy - Wikipedia [en.wikipedia.org]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Porphyrin Assemblies: A Comparative Guide to UV-Vis Spectroscopy and Atomic Force Microscopy
For researchers, scientists, and drug development professionals, understanding and controlling the aggregation of porphyrin molecules is a critical challenge with implications ranging from drug delivery to the development of novel photosensitizers. This guide provides an objective comparison of two powerful analytical techniques, UV-Visible (UV-Vis) Spectroscopy and Atomic Force Microscopy (AFM), for characterizing porphyrin aggregation, supported by experimental data and detailed protocols.
Porphyrins, a class of organic compounds with a characteristic aromatic macrocyclic structure, exhibit a strong tendency to self-assemble into aggregates. The nature and extent of this aggregation significantly influence their photophysical and biological properties. Two primary forms of aggregation are observed: H-aggregates, characterized by a face-to-face stacking of the porphyrin rings, and J-aggregates, where the molecules arrange in a side-by-side fashion. Distinguishing and quantifying these aggregation states is paramount for predictable and optimized performance in various applications.
This guide delves into the principles, experimental methodologies, and data interpretation of UV-Vis spectroscopy and AFM, offering a comprehensive overview to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Comparison: UV-Vis vs. AFM
The following table summarizes the key quantitative parameters obtained from UV-Vis spectroscopy and AFM in the analysis of porphyrin aggregation.
| Parameter | UV-Vis Spectroscopy | Atomic Force Microscopy (AFM) |
| Primary Measurement | Light absorbance as a function of wavelength. | Topographical imaging of surfaces at the nanoscale. |
| Information Obtained | Type of aggregate (H or J), relative aggregation state, and kinetics of aggregation. | Direct visualization of aggregate morphology, size (height, width, length), and distribution. |
| H-aggregate Signature | Blue-shift (hypsochromic shift) of the Soret band.[1][2] | Typically observed as globular, stacked, or compact nanostructures. |
| J-aggregate Signature | Red-shift (bathochromic shift) of the Soret band.[1][3] | Often visualized as elongated, fibrillar, or needle-like nanostructures.[4] |
| Monomer Signature | Sharp, intense Soret band at a characteristic wavelength.[5] | Individual molecules may be resolved on a suitable substrate, but often below the resolution limit for detailed morphology. |
| Example Soret Band Shift for H-aggregates | ~10 - 20 nm blue shift (e.g., from 428 nm to 410 nm).[2] | - |
| Example Soret Band Shift for J-aggregates | ~20 - 70 nm red shift (e.g., from 420 nm to 490 nm).[1] | - |
| Typical Aggregate Dimensions (AFM) | - | Height: 1 - 10 nm; Width/Length: tens to hundreds of nanometers. |
| Sample Environment | In solution (aqueous or organic solvents). | On a solid substrate (e.g., mica, graphite (B72142), silicon).[6][7] |
| Concentration Effects | Deviation from Beer's Law indicates aggregation.[8][9] | Surface coverage and aggregate size can be correlated with solution concentration. |
Experimental Protocols
Detailed methodologies for utilizing UV-Vis spectroscopy and AFM to study porphyrin aggregation are provided below.
UV-Vis Spectroscopy Protocol for Porphyrin Aggregation Analysis
This protocol outlines the steps for monitoring porphyrin aggregation in solution using UV-Vis spectroscopy.
1. Materials and Instrumentation:
-
Porphyrin stock solution of known concentration.
-
Solvent (e.g., deionized water, phosphate (B84403) buffer, organic solvent).
-
Acid or base solution for pH-induced aggregation studies (if applicable).
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (typically 1 cm path length).
2. Sample Preparation:
-
Prepare a series of porphyrin solutions with varying concentrations by diluting the stock solution with the chosen solvent.
-
To induce aggregation, you can:
-
Vary the porphyrin concentration.[2]
-
Adjust the pH of the solution by adding small aliquots of acid or base.
-
Change the ionic strength by adding a salt solution.
-
Alter the solvent composition (e.g., by adding a non-solvent).
-
-
Allow the solutions to equilibrate for a specific time before measurement, as aggregation can be a time-dependent process.
3. Data Acquisition:
-
Record the UV-Vis absorption spectrum of each sample over a wavelength range that includes the Soret band (typically 350-500 nm) and the Q-bands (typically 500-700 nm).
-
Use the pure solvent as a blank for baseline correction.
-
For kinetic studies, record spectra at regular time intervals after inducing aggregation.
4. Data Analysis:
-
Identify the wavelength of the Soret band maximum (λmax) for the monomeric porphyrin (usually at the lowest concentration).
-
Observe any shifts in the Soret band upon changes in concentration, pH, or solvent composition.
-
Monitor changes in the absorbance intensity. A decrease in the molar extinction coefficient and broadening of the Soret band are also indicative of aggregation.
-
Plot absorbance at a specific wavelength versus concentration to check for deviations from the Beer-Lambert law, which signifies self-association.[8][9]
Atomic Force Microscopy (AFM) Protocol for Imaging Porphyrin Aggregates
This protocol describes the preparation and imaging of porphyrin aggregates on a solid substrate using AFM.
1. Materials and Instrumentation:
-
Porphyrin aggregate solution (prepared as for UV-Vis analysis).
-
Atomically flat substrate (e.g., freshly cleaved mica, highly oriented pyrolytic graphite (HOPG), or silicon wafer).[6][7]
-
High-purity water or volatile solvent for rinsing.
-
Dry nitrogen or argon stream for drying.
-
Atomic Force Microscope with appropriate cantilevers (tapping mode is often preferred for soft biological samples).
2. Sample Preparation (Immobilization on Substrate):
-
Deposition: Deposit a small volume (e.g., 10-20 µL) of the porphyrin aggregate solution onto the freshly prepared substrate.
-
Incubation: Allow the solution to incubate on the surface for a specific time (e.g., 1-10 minutes) to allow for adsorption of the aggregates.
-
Rinsing: Gently rinse the substrate with high-purity water or a volatile solvent to remove any unbound molecules and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen or argon. Avoid harsh drying methods that could disrupt the aggregate structures.
3. AFM Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface. For imaging in air, tapping mode is generally recommended to minimize sample damage.
-
Optimize imaging parameters such as setpoint, scan size, scan rate, and gains to obtain high-quality images.
-
Acquire topography and phase images. Phase imaging can often provide better contrast for soft materials like porphyrin aggregates.
4. Data Analysis:
-
Use AFM analysis software to visualize the images.
-
Measure the dimensions of the aggregates, including height, width, and length. The height information is generally more accurate than lateral dimensions due to tip convolution effects.
-
Characterize the morphology of the aggregates (e.g., spherical, fibrillar, rod-like, etc.).
-
Perform statistical analysis on the dimensions of a large population of aggregates to obtain quantitative data on their size distribution.
Workflow and Pathway Diagrams
To visualize the experimental process and the underlying molecular arrangements, the following diagrams are provided.
Caption: Experimental workflow for comparing porphyrin aggregation using UV-Vis and AFM.
Caption: Schematic of H- and J-aggregation pathways and their characterization by UV-Vis and AFM.
Conclusion
Both UV-Vis spectroscopy and Atomic Force Microscopy are indispensable tools for the study of porphyrin aggregation, providing complementary information. UV-Vis spectroscopy offers a rapid and straightforward method to identify the type of aggregate present in solution and to monitor the kinetics of the aggregation process. Its primary strength lies in its ability to distinguish between H- and J-aggregates based on their characteristic spectral shifts.
On the other hand, AFM provides unparalleled insight into the morphology and size distribution of the aggregates with nanoscale resolution. This direct visualization is crucial for understanding the structure-property relationships of the resulting nanomaterials.
For a comprehensive understanding of porphyrin aggregation, a correlative approach utilizing both techniques is highly recommended. UV-Vis spectroscopy can be used for initial screening and kinetic studies in solution, while AFM can provide detailed structural information of the aggregates formed under specific conditions. This combined approach will empower researchers to gain a deeper understanding and control over the self-assembly of porphyrins for a wide array of applications in science and medicine.
References
- 1. Phosphates Induced H-Type or J-Type Aggregation of Cationic Porphyrins with Varied Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-visible spectral analysis on the aggregation forms of an amphiphilic porphyrin - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. pradeepresearch.org [pradeepresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. azonano.com [azonano.com]
- 7. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Isomeric Effects of Substituted Tetraphenylporphyrins on Phototoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on the periphery of tetraphenylporphyrin (TPP)-based photosensitizers is a critical determinant of their photodynamic therapy (PDT) efficacy. The isomeric position of these functional groups—ortho, meta, or para—can significantly influence the molecule's photophysical properties, cellular uptake, and ultimately, its phototoxicity. This guide provides an objective comparison of the performance of substituted TPP isomers, supported by experimental data, to aid in the rational design of next-generation photosensitizers.
Data Presentation: Comparative Performance of TPP Isomers
| Isomer | Photosensitizer | Cell Line | Light Dose (J/cm²) | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake | LC50 (nM) | Reference |
| meta | meso-tetra(meta-pyridyl)porphyrin-[PtCl(bipy)]+ | HeLa | 1 | High | Higher | 25 | [1][2] |
| para | meso-tetra(para-pyridyl)porphyrin-[PtCl(bipy)]+ | HeLa | 1 | High | Lower | 50 | [1][2] |
Key Findings:
-
The meta-substituted porphyrin exhibited a two-fold higher phototoxicity (lower LC50 value) compared to its para counterpart.[2]
-
This enhanced phototoxicity is attributed to the higher amphiphilicity of the meta isomer, leading to improved interaction with lipid membranes and consequently, greater cellular uptake.[1]
-
Both isomers demonstrated high singlet oxygen quantum yields, a prerequisite for efficient photodynamic activity.[1]
Further evidence for isomeric effects comes from studies on tetrakis(perfluorophenyl)porphyrins (TFPP) conjugated to glucose. The position of the TFPP moiety on the glucose molecule was found to significantly impact cellular uptake and photocytotoxicity in various cancer cell lines.[3] This underscores the principle that the spatial arrangement of substituents plays a crucial role in the biological activity of porphyrin-based photosensitizers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are representative of the key experiments cited in the comparison of substituted TPP isomers.
Synthesis of Substituted Tetraphenylporphyrins
The synthesis of substituted tetraphenylporphyrins typically follows the Lindsey synthesis, which is a modification of the Rothemund method.[4]
-
Reaction: A substituted benzaldehyde (B42025) is reacted with pyrrole (B145914) in a high-boiling solvent such as propionic acid.
-
Conditions: The reaction is typically carried out at reflux for a specified period, open to the air, which acts as the oxidant.
-
Purification: The crude porphyrin product is purified using column chromatography, often on silica (B1680970) gel, with an appropriate solvent system (e.g., chloroform/methanol).
-
Characterization: The final product is characterized by various spectroscopic methods, including UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. It is often determined by a comparative method using a well-characterized standard.
-
Method: Direct detection of the characteristic near-infrared phosphorescence of singlet oxygen at approximately 1270 nm.[5]
-
Standard: A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent is used (e.g., this compound, TPP, with a ΦΔ of 0.66 in benzene).[6]
-
Procedure: The emission intensity of singlet oxygen generated by the sample is compared to that of the standard under identical conditions of excitation wavelength, optical density, and solvent.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (I_sample / I_standard) * (A_standard / A_sample) where I is the integrated emission intensity and A is the absorbance at the excitation wavelength.
Cellular Uptake Studies
Quantifying the amount of photosensitizer that accumulates within cells is crucial for understanding its phototoxic efficacy.
-
Cell Culture: Cancer cells (e.g., HeLa) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Incubation: Cells are incubated with a known concentration of the porphyrin isomer for a specific duration (e.g., 24 hours).
-
Quantification: After incubation, the cells are washed to remove any non-internalized porphyrin. The intracellular porphyrin concentration can be determined by:
-
Fluorescence Spectroscopy: The cells are lysed, and the fluorescence of the porphyrin in the lysate is measured and compared to a standard curve.
-
Flow Cytometry: The intrinsic fluorescence of the porphyrin within intact cells is measured.
-
Phototoxicity Assay (MTT Assay)
The phototoxicity of the porphyrin isomers is assessed by measuring cell viability after irradiation.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Incubation: The cells are incubated with various concentrations of the porphyrin isomers in the dark.
-
Irradiation: The cells are then exposed to a specific light source (e.g., green light at 522 nm) at a defined light dose (e.g., 1 J/cm²).[1] A set of control cells is kept in the dark.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and cell viability is calculated relative to untreated controls.
-
LC50 Determination: The concentration of the photosensitizer that causes a 50% reduction in cell viability (LC50) is determined from the dose-response curves.
Mandatory Visualizations
Mechanism of Porphyrin-Based Photodynamic Therapy
The following diagram illustrates the fundamental signaling pathway of photodynamic therapy, from the initial photoexcitation of the porphyrin photosensitizer to the downstream cellular effects leading to cell death.
Caption: Mechanism of photodynamic therapy.
Experimental Workflow for Comparing TPP Isomer Phototoxicity
This diagram outlines the logical flow of experiments to systematically evaluate and compare the phototoxic potential of different substituted this compound isomers.
Caption: Experimental workflow for TPP isomer comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A comparative study of the cellular uptake, localization and phototoxicity of meta-tetra(hydroxyphenyl) chlorin encapsulated in surface-modified submicronic oil/water carriers in HT29 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetraphenylporphyrin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tetraphenylporphyrin (TPP), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Considerations
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, others indicate it can cause skin, eye, and respiratory irritation.[1][2][3] One source also classifies it as harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, it is crucial to handle TPP with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of solid TPP should be conducted in a chemical fume hood to minimize the risk of inhalation.[5]
This compound is a purple, crystalline powder that is insoluble in water.[1] It is a combustible solid, and contact with strong oxidizing agents should be avoided as it may result in ignition.[1][2]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5][6] Do not discharge TPP or its solutions into drains or the environment.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[5] This container must be made of a material compatible with the chemical.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquids.[5] Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that previously held TPP may retain chemical residue and must be disposed of as hazardous waste.[5]
2. Container Management:
-
All hazardous waste containers must be kept securely closed except when adding waste.[7][8]
-
Ensure containers are properly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][8]
3. Spill Management:
-
Minor Spills: In case of a small spill, clean it up immediately.[1] Carefully sweep the solid material into a suitable container for disposal, avoiding dust formation.[2]
-
Major Spills: For larger spills, clear the area of all personnel and contact your institution's Environmental Health and Safety (EHS) office for guidance.[1]
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal facility.
General Laboratory Waste Guidelines
While specific quantitative disposal limits for this compound are not defined, general federal and local guidelines for hazardous waste accumulation must be followed.
| Guideline Category | Specification |
| Satellite Accumulation Area (SAA) Liquid Limit | A maximum of 55 gallons of hazardous waste may be stored.[8] |
| SAA Acutely Toxic Waste Limit | For P-listed (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[8] |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion.[7] |
| Drain Disposal pH Range (Not for TPP) | For approved aqueous solutions, the pH must generally be between 5.5 and 10.5 for drain disposal (local regulations may vary).[7][9] This is not applicable to TPP. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling Tetraphenylporphyrin
Essential Safety and Handling Guide for Tetraphenylporphyrin
This guide provides crucial safety and logistical information for the handling and disposal of this compound (TPP), a symmetrically substituted porphyrin-based heterocyclic compound often used in research.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Summary
While some safety data sheets (SDS) do not classify meso-Tetraphenylporphyrin as a hazardous substance, others indicate that it can cause skin, eye, and respiratory irritation.[2][3][4] A cautious approach is therefore recommended. The toxicological properties of this material have not been fully investigated.[3][4]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
| Combustion Products | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.
| Protection Type | Equipment Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and irritation.[3][5] |
| Body Protection | Laboratory coat.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[3][4] | Minimizes inhalation of the powder. |
Operational Plan: Step-by-Step Guidance
Following a structured operational plan minimizes risks during the handling of this compound.
Preparation and Handling Protocol
-
Pre-Handling Review : Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[7][8] Ensure the location of safety equipment, such as eyewash stations and safety showers, is known.[9]
-
Work Area Preparation : Conduct all handling of solid this compound within a well-ventilated area, preferably a chemical fume hood, to control dust.[3][4] Ensure the work surface is clean and uncluttered.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer :
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4] Clean the work area and any equipment used.
Spill Response Plan
Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spills :
-
Major Spills :
Disposal Plan
All waste must be managed in accordance with local, state, and federal regulations.[2]
Waste Collection and Disposal Protocol
-
Waste Collection :
-
Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
-
Disposal Method :
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[2]
-
Safety Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | CAS#:917-23-7 | Chemsrc [chemsrc.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. csub.edu [csub.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
